WDR5-0103
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBXOVTSNRBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890190-22-4 | |
| Record name | 890190-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
WDR5-0103: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for WDR5-0103, a small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, essential for the assembly and enzymatic activity of multiple histone methyltransferase complexes, most notably the Mixed-Lineage Leukemia (MLL) complex. The dysregulation of these complexes is implicated in various cancers, making WDR5 a compelling therapeutic target.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a potent and selective antagonist that directly targets WDR5.[1] Its primary mechanism involves competitively binding to a shallow, hydrophobic pocket on the surface of WDR5.[2][3] This pocket is the same site that recognizes and binds a conserved arginine-containing sequence, known as the WDR5-interacting (WIN) motif, present in the MLL protein.[2] It is also the same pocket responsible for binding the N-terminal tail of histone H3.[2][4]
By occupying this crucial binding site, this compound physically obstructs the interaction between WDR5 and the MLL catalytic subunit.[3][5] The association between WDR5 and MLL is essential for the structural integrity and catalytic function of the MLL core complex, which is responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][6] Consequently, the disruption of the WDR5-MLL interaction by this compound leads to a dose-dependent inhibition of the MLL complex's methyltransferase activity.[2][3]
Signaling Pathway and Disruption by this compound
The MLL complex, a member of the SET1/COMPASS family, plays a pivotal role in epigenetic regulation. WDR5 acts as a core scaffolding component, bringing together the catalytic MLL subunit with other essential proteins like RbBP5, ASH2L, and DPY30 to form a functional enzyme. This complex then methylates H3K4, an epigenetic mark strongly associated with transcriptionally active chromatin. This compound intervenes at the critical point of complex assembly.
This compound directly competes with the MLL 'WIN' motif for the same binding pocket on WDR5, preventing the formation of a stable, active MLL complex. This leads to a reduction in H3K4 methylation at target gene loci.
Quantitative Data Summary
The inhibitory and binding activities of this compound have been quantified through various biochemical and biophysical assays. The data highlights its potency and the competitive nature of its mechanism.
| Parameter | Value | Method | Target | Notes | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | Human WDR5 | Direct binding measurement. | [1][7] |
| IC50 | 39 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.125 µM) | Inhibition of methyltransferase activity. | [2] |
| IC50 | 83 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.5 µM) | Demonstrates dependence on protein concentration, consistent with a competitive mechanism. | [2] |
| IC50 | 280 ± 12 µM | In vitro HMT Assay | MLL Trimeric Complex (1.0 µM) | Further confirms competitive binding at higher enzyme concentrations. | [2] |
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity
This biophysical technique directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Materials : Purified human WDR5 protein, this compound compound, ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
Instrumentation : VP-ITC MicroCalorimeter or similar instrument.
-
Procedure :
-
Purified WDR5 is extensively dialyzed against the ITC buffer.
-
The sample cell (approx. 1.4 mL) is filled with WDR5 solution at a concentration of ~25 µM.
-
The injection syringe is filled with this compound at a concentration of ~0.2 mM, dissolved in the same ITC buffer.
-
The experiment is performed at 25°C.
-
A series of small injections (e.g., 10 µL) of the this compound solution are made into the sample cell containing WDR5.
-
The heat change after each injection is measured and integrated.
-
The resulting data of heat change per mole of injectant versus the molar ratio of ligand to protein is fitted to a one-site binding model to determine the Kd.[2]
-
2. In Vitro MLL Histone Methyltransferase (HMT) Assay
This biochemical assay measures the catalytic activity of the MLL complex by quantifying the transfer of a methyl group from a donor (S-adenosyl methionine) to a histone substrate.
-
Materials : Reconstituted MLL core complex (trimeric or tetrameric), histone H3 substrate (peptide or full-length), S-[3H]-adenosyl-L-methionine (3H-SAM) as methyl donor, this compound, reaction buffer.
-
Procedure :
-
The pre-formed MLL complex is incubated at various concentrations (e.g., 0.125 µM to 1.0 µM) in the reaction buffer.
-
This compound is added at a range of concentrations to different reaction wells.
-
The reaction is initiated by adding the histone H3 substrate and 3H-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and the radiolabeled histone H3 product is separated from the unreacted 3H-SAM, typically by spotting the reaction mixture onto phosphocellulose paper and washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Cellular and In Vivo Activity
-
Cancer Cell Lines : In cellular contexts, this compound has been shown to sensitize multidrug-resistant cancer cells (overexpressing ABCB1 or ABCG2) to conventional cytotoxic drugs.[1] It achieves this without altering the expression of the drug transporters, and it can restore drug-induced apoptosis.[1]
-
Neurodegenerative Disease Models : In vivo studies using mouse models of Alzheimer's disease (5xFAD and P301S tau transgenic mice) have demonstrated that this compound can cross the blood-brain barrier.[1] Intraperitoneal administration of this compound (2.5 mg/kg) reduced H3K4me3 levels in the prefrontal cortex, improved cognitive deficits in behavioral tests, and restored synaptic function.[1]
Specificity and Selectivity
This compound exhibits notable selectivity. In a panel of other human histone methyltransferases, including G9a, SUV39H2, PRMT5, and the WDR5-independent H3K4 methyltransferase SETD7, this compound showed no significant inhibitory activity at concentrations up to 100 µM.[2] This selectivity underscores that its mechanism is specific to the disruption of the WDR5-dependent MLL complex rather than non-specific enzyme inhibition.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
WDR5-0103: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of WDR5-0103, a small-molecule inhibitor targeting the WD repeat-containing protein 5 (WDR5). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its therapeutic implications.
Introduction: WDR5 as a Therapeutic Target
WD repeat-containing protein 5 (WDR5) is a highly conserved nuclear protein that acts as a critical scaffolding component for multiple epigenetic regulatory complexes.[1] Its most well-characterized role is within the Mixed Lineage Leukemia (MLL) family of histone methyltransferase (HMT) complexes, also known as COMPASS (Complex of Proteins Associated with SET1).[2][3] Within these complexes, which include core subunits like RBBP5, ASH2L, and DPY30, WDR5 is essential for stabilizing the complex and facilitating the methylation of Histone H3 at lysine (B10760008) 4 (H3K4).[4][5][6] This H3K4 methylation, particularly di- and tri-methylation, is a key epigenetic mark associated with active gene transcription.[7][8]
Due to its crucial role in gene regulation, WDR5 is implicated in various physiological and pathological processes, including embryonic development and tumorigenesis.[5][8] WDR5 is frequently overexpressed in many cancers and its interaction with oncogenic proteins, such as MLL fusion proteins in leukemia and the MYC oncoprotein, makes it a high-value target for anti-cancer therapies.[2][4][7] this compound was developed as a specific antagonist to probe and inhibit WDR5-dependent cellular functions.
This compound: A Specific WDR5 Antagonist
This compound is a potent and selective small-molecule antagonist of WDR5.[9] It was designed to disrupt the protein-protein interactions (PPIs) mediated by WDR5, thereby inhibiting the enzymatic activity of the complexes it scaffolds.[7][10]
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the WDR5-MLL interaction.[9][11] WDR5 possesses a shallow, hydrophobic cleft on its surface known as the "WIN site," which specifically recognizes and binds a conserved arginine-containing sequence called the WDR5-Interacting (WIN) motif present in MLL family proteins.[2][7][11]
This compound competitively binds to this WIN site on WDR5, physically occupying the pocket that the MLL protein's WIN motif would normally engage.[2][11] By blocking this critical interaction, this compound destabilizes the MLL core complex, leading to a significant reduction in its histone methyltransferase activity.[7][11] This results in decreased levels of H3K4 di- and tri-methylation at target gene promoters, ultimately suppressing the expression of genes crucial for the proliferation and survival of certain cancer cells, particularly those in MLL-rearranged leukemias.[4][7] The crystal structure of WDR5 in complex with this compound (PDB codes: 3SMR, 3UR4) confirms that the inhibitor occupies this central arginine-binding cavity.[2]
Quantitative Data
The efficacy of this compound has been quantified through various biophysical and biochemical assays.
The binding affinity of this compound to WDR5 is a key measure of its potency. It is typically determined using methods like Isothermal Titration Calorimetry (ITC) or competitive fluorescence polarization assays.
| Compound | Binding Affinity (Kd) to WDR5 | Method | Reference |
| This compound | 450 nM | ITC / FP | [5][9][11][12][13] |
| WDR5-0102 (analog) | 4.0 µM | Not Specified | [2] |
The functional consequence of this compound binding is the inhibition of the MLL complex's methyltransferase activity. The half-maximal inhibitory concentration (IC50) is dependent on the concentration of the MLL enzyme complex, which is consistent with a competitive binding mechanism.[11]
| MLL Complex Concentration | IC50 of this compound | Reference |
| 125 nM (Trimeric Core) | 39 ± 10 µM | [11] |
| 500 nM (Trimeric Core) | 83 ± 10 µM | [11] |
| 1000 nM (Trimeric Core) | 280 ± 12 µM | [11] |
Experimental Protocols
The characterization of this compound involves standard methodologies for studying protein-ligand interactions and enzyme inhibition.
This assay is used to measure the binding of this compound to WDR5 by monitoring the displacement of a fluorescently labeled peptide derived from the MLL WIN motif.
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling is slowed, leading to a high polarization signal. Unlabeled competitor compounds (like this compound) displace the fluorescent peptide, causing a decrease in the polarization signal.
-
Methodology:
-
A constant concentration of purified WDR5 protein and a fluorescently labeled MLL WIN-motif peptide are incubated to form a complex.
-
Increasing concentrations of this compound are added to the reaction wells.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The decrease in polarization is plotted against the concentration of this compound to calculate the IC50, which can be converted to a binding affinity constant (Ki).
-
This assay directly measures the enzymatic activity of the MLL complex and its inhibition by this compound.[14]
-
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate. A radiolabeled methyl group from [³H]SAM allows for sensitive detection.
-
Methodology:
-
The MLL core complex (trimeric or tetrameric) is pre-formed with purified protein subunits.
-
The enzyme complex is incubated with a biotinylated H3 peptide substrate, radiolabeled [³H]SAM, and varying concentrations of this compound.[14]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[14]
-
The reaction is quenched (e.g., with guanidinium (B1211019) chloride) and transferred to a streptavidin-coated microplate, which captures the biotinylated H3 peptide.[14]
-
Unbound [³H]SAM is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.[14]
-
The results are plotted to determine the IC50 value of this compound.[14]
-
Therapeutic and Research Applications
This compound serves as a valuable chemical probe and a lead compound for drug development.
-
Cancer Research: this compound is primarily used to study cancers dependent on the MLL complex, such as MLL-rearranged leukemia.[4][10] By inhibiting WDR5, it helps to elucidate the downstream effects on oncogenic gene expression, cell cycle progression, and cancer cell proliferation.[4][10] Recent studies also show it can sensitize multidrug-resistant cancer cells to conventional cytotoxic drugs.[9]
-
Neurodegenerative Disease Research: Epigenetic dysregulation is increasingly implicated in neurodegenerative disorders. This compound has been used in preclinical models of Alzheimer's disease, where it was shown to reduce H3K4me3 levels and improve cognitive and synaptic deficits in mice.[9]
-
Selectivity: An important feature of this compound is its selectivity. It has been shown to have no inhibitory effect on a panel of other histone methyltransferases at concentrations up to 100 µM, highlighting its specific targeting of the WDR5-dependent mechanism.[7]
Conclusion
This compound is a specific, competitive antagonist of the WDR5-MLL protein-protein interaction. By binding to the WIN site of WDR5, it effectively inhibits the H3K4 methyltransferase activity of the MLL/COMPASS family of complexes. Its well-characterized mechanism of action, quantified potency, and selectivity make it an indispensable tool for researchers investigating the role of WDR5 in health and disease, and a foundational molecule for the development of novel epigenetic therapies targeting cancer and other disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
WDR5-0103: A Technical Guide to its Discovery and Development as a WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of WDR5-0103, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, most notably playing an essential role in the assembly and enzymatic activity of the mixed-lineage leukemia (MLL) histone methyltransferase complex. By competitively binding to the "WIN" (WDR5-interacting) site on WDR5, this compound effectively disrupts the crucial interaction between WDR5 and MLL, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene transcription. This guide details the discovery process, mechanism of action, and key preclinical data for this compound, and provides detailed protocols for the core assays used in its characterization.
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology and other disease areas. It functions as a key scaffolding protein, mediating protein-protein interactions within several chromatin-modifying complexes. Its best-characterized role is within the MLL complex, where it is essential for the histone methyltransferase activity that leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. Dysregulation of MLL activity is a hallmark of certain aggressive leukemias.[1] Furthermore, WDR5 has been implicated in the tumorigenesis of various solid cancers through its interaction with oncoproteins such as MYC.[2]
This compound was one of the first small molecules developed to specifically target the WDR5-MLL protein-protein interaction.[2] Its discovery and characterization have paved the way for the development of a new class of epigenetic modulators. This document serves as a technical resource for researchers in the field, providing detailed information on the discovery, mechanism of action, and preclinical evaluation of this compound.
Discovery and Development
The discovery of this compound originated from screening efforts aimed at identifying small molecules that could disrupt the WDR5-MLL interaction. Initial hits were identified from chemical libraries, leading to the identification of a promising benzamide (B126) scaffold.[2] WDR5-0102 and this compound were identified through further screening of databases containing millions of similar chemical structures.[2] Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts focused on improving the potency and drug-like properties of this initial scaffold, which has led to the development of more advanced compounds, such as OICR-9429.[3]
Mechanism of Action
This compound functions as a competitive antagonist of the WDR5-MLL interaction.[3] WDR5 possesses a conserved arginine-binding pocket known as the "WIN" site. The MLL protein contains a "WIN" motif that docks into this site, an interaction that is essential for the integrity and catalytic activity of the MLL complex. This compound was designed to mimic the key interactions of the MLL WIN motif within the WDR5 WIN site, thereby competitively inhibiting the binding of MLL to WDR5.[2] This disruption of the WDR5-MLL complex leads to a reduction in H3K4 methylation at target gene promoters, ultimately resulting in the downregulation of genes critical for cancer cell proliferation and survival.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Binding Affinity of this compound to WDR5
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [5] |
Table 2: In Vitro Inhibitory Activity of this compound against the MLL Complex
| MLL Complex | MLL Concentration | IC50 | Method | Reference |
| Trimeric (MLL-WDR5-RbBP5) | 125 nM | 39 ± 10 µM | Histone Methyltransferase Assay | [1] |
| Trimeric (MLL-WDR5-RbBP5) | 500 nM | 83 ± 10 µM | Histone Methyltransferase Assay | |
| Trimeric (MLL-WDR5-RbBP5) | 1000 nM | 280 ± 12 µM | Histone Methyltransferase Assay | |
| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 10 nM, 50 nM, 125 nM | Inhibition observed, but IC50 not calculated due to incomplete fitting | Histone Methyltransferase Assay |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) of this compound binding to WDR5.
Materials:
-
Purified WDR5 protein
-
This compound
-
ITC buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl
-
VP-ITC MicroCalorimeter (e.g., from GE Healthcare)
-
Microcal Origin software for data analysis
Protocol:
-
Dialyze purified WDR5 protein extensively against the ITC buffer.
-
Prepare a 25 µM solution of WDR5 in the ITC buffer.
-
Prepare a 0.2 mM solution of this compound in the ITC buffer.
-
Degas both the protein and compound solutions immediately before the experiment to avoid air bubbles.
-
Load the WDR5 solution into the sample cell (approximately 1.4 ml) of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform the titration with a series of injections (e.g., 25 injections of 10 µl each) of the this compound solution into the WDR5 solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the Microcal Origin software, fitting the data to a one-binding site model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[1]
Histone Methyltransferase (HMT) Activity Assay
Objective: To measure the inhibitory effect of this compound on the catalytic activity of the MLL complex.
Materials:
-
Reconstituted MLL complex (trimeric or tetrameric)
-
This compound
-
Biotinylated H3 (1-25) peptide substrate
-
[3H]-S-adenosylmethionine ([3H]-SAM)
-
Assay buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated microplates (e.g., FlashPlate from PerkinElmer)
-
Scintillation counter (e.g., Topcount plate reader)
-
SigmaPlot software for data analysis
Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each reaction (20 µl final volume) should contain the assay buffer, MLL complex at the desired concentration (e.g., 125, 500, or 1000 nM for the trimeric complex), 5 µM biotinylated H3 peptide, and 2 µM [3H]-SAM.
-
Add varying concentrations of this compound (typically from 1 µM to 1 mM) to the reaction mixtures. Include a vehicle control (DMSO).
-
Incubate the reactions for 1 hour at room temperature.
-
Quench the reactions by adding 20 µl of 7.5 M guanidinium (B1211019) chloride.
-
Transfer the quenched reactions to a streptavidin-coated microplate.
-
Incubate for at least 1 hour to allow the biotinylated peptide to bind to the plate.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Measure the amount of incorporated [3H] using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response curves using SigmaPlot software.[1]
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MLL-rearranged leukemia cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving WDR5 and the experimental workflow for the discovery and characterization of this compound.
Caption: WDR5-MLL Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Discovery and Development of this compound.
In Vivo Studies
While specific in vivo efficacy data for this compound is not extensively detailed in the public domain, the general approach for evaluating WDR5 inhibitors involves the use of xenograft models. Typically, human cancer cell lines known to be dependent on the WDR5-MLL interaction (e.g., MLL-rearranged leukemia cell lines) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the WDR5 inhibitor or a vehicle control, and tumor growth is monitored over time. Pharmacodynamic markers, such as the levels of H3K4me3 in the tumor tissue, are also assessed to confirm target engagement.
Clinical Development
As of the current date, there is no publicly available information on clinical trials specifically for this compound. The development of WDR5 inhibitors is an active area of research, and more advanced analogs of this compound may be undergoing clinical evaluation.
Conclusion
This compound was a pioneering small molecule that validated the therapeutic potential of targeting the WDR5-MLL protein-protein interaction. Its discovery and characterization have provided a solid foundation for the ongoing development of more potent and drug-like WDR5 inhibitors for the treatment of cancer and other diseases. The data and protocols presented in this guide offer a valuable resource for researchers working in this exciting field of epigenetic drug discovery.
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. In Vivo Functional Platform Targeting Patient-Derived Xenografts Identifies WDR5-Myc Association as a Critical Determinant of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
WDR5-0103: A Technical Guide to a Potent WDR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WDR5-0103, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes, which are essential for histone H3 lysine (B10760008) 4 (H3K4) methylation and transcriptional regulation. Dysregulation of WDR5 and its associated complexes is implicated in various cancers and neurodegenerative diseases, making it a compelling target for therapeutic intervention.
Core Mechanism of Action
This compound functions as a competitive antagonist by binding to the peptide-binding pocket on WDR5.[1] This action directly blocks the interaction between WDR5 and the MLL protein, thereby inhibiting the methyltransferase activity of the MLL complex.[1][2] Structural and biophysical analyses have confirmed that this compound occupies the central cavity of WDR5, a site that typically accommodates an arginine side chain from interacting proteins like MLL.[3] This disruption of the WDR5-MLL interaction is the primary mechanism through which this compound exerts its biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview for experimental design and evaluation.
Table 1: Binding Affinity and Inhibitory Activity
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization | [1][2][4] |
| IC50 | Dose-dependent inhibition of MLL complex | Histone Methyltransferase (HMT) Assay | [2][3] |
Table 2: Cellular and In Vivo Activity
| Application | Cell Lines / Model | Concentration / Dosage | Treatment Duration | Observed Effect | Reference |
| Sensitization to Chemotherapy | ABCB1- or ABCG2-overexpressing multidrug-resistant cancer cells | 5-20 µM | 72 hours | Sensitizes cells to conventional cytotoxic drugs | [1] |
| Apoptosis Induction | ABCB1- or ABCG2-overexpressing multidrug-resistant cancer cells | 10 µM | 48 hours | Restores drug-induced apoptosis | [1] |
| Cognitive Improvement | 5xFAD mice (Alzheimer's model) | 2.5 mg/kg (intraperitoneal) | Three times | Reduced H3K4me3 levels in the prefrontal cortex and improved cognitive function | [1] |
Signaling Pathways and Mechanism of Action
WDR5 is a central node in several signaling pathways, primarily through its role in chromatin modification. The diagrams below illustrate the canonical WDR5-MLL pathway and the mechanism of inhibition by this compound.
The diagram above illustrates the central role of WDR5 in the MLL/SET1 complex, leading to H3K4 trimethylation and target gene activation.
This diagram shows how this compound competitively binds to WDR5, preventing its interaction with MLL and leading to the inactivation of the MLL complex.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.
Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from the MLL protein.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled)
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of WDR5 and the fluorescently labeled MLL peptide in assay buffer. The final concentration of the peptide should be at its Kd for WDR5, and the WDR5 concentration should be sufficient to achieve a stable FP signal.
-
Prepare a serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the 2X WDR5/peptide solution to all wells.
-
Include control wells with WDR5 and peptide only (maximum polarization) and peptide only (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Western Blot for H3K4me3 Levels
This protocol is for assessing the effect of this compound on the levels of H3K4me3, a direct downstream target of the WDR5/MLL complex.[5]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).
-
Harvest cells, wash with cold PBS, and lyse in cell lysis buffer.[5]
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[5]
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment alters the recruitment of the MLL complex to the promoter regions of target genes.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis and sonication buffers
-
ChIP-grade antibody against a component of the MLL complex (e.g., WDR5 or MLL1)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Immunoprecipitation:
-
Washing, Elution, and DNA Purification:
-
qPCR Analysis:
-
Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region.
-
Express the results as a percentage of input DNA.
-
Experimental Workflow
The following diagram outlines a general workflow for characterizing the activity of this compound.
This workflow provides a logical progression from initial biochemical validation to in vivo efficacy studies for a comprehensive characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
WDR5-0103: A Technical Guide to its Role in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor WDR5-0103, focusing on its mechanism of action in the context of histone methylation. WD-repeat domain 5 (WDR5) is a critical scaffolding protein, essential for the assembly and enzymatic activity of the Mixed-Lineage Leukemia (MLL) and SET1 family of histone methyltransferase (HMT) complexes.[1][2][3][4][5] These complexes are primary mediators of histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark fundamentally linked to active gene transcription.[1][2][5][6] this compound has emerged as a key chemical probe for dissecting the function of these complexes and as a starting point for developing novel cancer therapeutics.[1][2]
Core Mechanism of Action: Disrupting the MLL-WDR5 Axis
The catalytic activity of the MLL1-4 methyltransferases is highly dependent on their assembly into a stable core complex.[1] This complex minimally includes WDR5, Retinoblastoma Binding Protein 5 (RbBP5), and Absent, Small, or Homeotic-2-Like (ASH2L).[1][3][7] The interaction between the MLL protein and WDR5 is a linchpin for the complex's integrity and function.[3][8] This interaction is mediated by a conserved "WIN" (WDR5-Interacting) motif on the MLL protein, which binds to a specific pocket on the surface of WDR5, often referred to as the "WIN site".[4][8]
This compound functions as a competitive antagonist of this protein-protein interaction.[8] It binds directly to the WIN site on WDR5, effectively preventing the association of the MLL protein.[1][8] By displacing MLL from the complex, this compound compromises the catalytic activity of the MLL methyltransferase, leading to a reduction in H3K4 methylation.[1][8][9] This disruption of a key epigenetic regulatory mechanism underlies its biological effects, including the suppression of oncogenic gene expression and inhibition of cancer cell proliferation.[1][2][9]
Quantitative Data on this compound
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points for binding affinity and enzymatic inhibition.
Table 1: Binding Affinity of this compound to WDR5
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| This compound | 450 nM | Fluorescence Polarization | [1] |
Table 2: In Vitro Inhibition of MLL Complex Catalytic Activity by this compound
| MLL Complex Configuration | MLL Complex Concentration | IC50 Value (µM) | Reference |
| Trimeric (MLL-WDR5-RbBP5) | 0.125 µM | 39 ± 10 | [8] |
| Trimeric (MLL-WDR5-RbBP5) | 0.500 µM | 83 ± 10 | [8] |
| Trimeric (MLL-WDR5-RbBP5) | 1.000 µM | 280 ± 12 | [8] |
| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.010 µM | Effect observed | [8] |
| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.050 µM | Effect observed | [8] |
| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.125 µM | Effect observed | [8] |
| Note: The inhibitory effect of this compound is dependent on the concentration of the MLL complex, which is consistent with its competitive mechanism of action. Higher concentrations of the MLL complex require higher concentrations of this compound to achieve similar levels of inhibition.[8] |
Signaling and Mechanistic Diagrams
Caption: MLL complex assembly and inhibition by this compound.
Caption: this compound competitively blocks MLL binding to WDR5.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of WDR5 inhibitors. Below are protocols for key assays used to characterize this compound.
1. Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)
This assay measures the disruption of the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL WIN motif.
-
Reagents & Materials:
-
Purified recombinant WDR5 protein.
-
Fluorescently labeled MLL WIN-motif peptide (e.g., FITC-labeled).
-
This compound compound.
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add the this compound dilution.
-
Add a fixed concentration of the fluorescently labeled MLL peptide to each well.
-
Add a fixed concentration of WDR5 protein to each well to initiate the binding reaction. Include controls with no inhibitor (maximum polarization) and no WDR5 (minimum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the decrease in fluorescence polarization signal against the concentration of this compound. Fit the data to a competitive binding model to determine the Ki or IC50, which can be used to calculate the dissociation constant (Kd).[10]
-
Caption: Workflow for Fluorescence Polarization binding assay.
2. In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the enzymatic activity of the MLL complex by measuring the transfer of a radiolabeled methyl group to a histone substrate.
-
Reagents & Materials:
-
Reconstituted MLL core complex (e.g., trimeric or tetrameric).
-
This compound compound.
-
Biotinylated H3 (1-25) peptide substrate.[10]
-
[3H]-S-adenosylmethionine ([3H]-SAM) as the methyl donor.[10]
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Triton X-100.
-
Quenching Solution: 7.5 M Guanidinium Chloride.[10]
-
Streptavidin-coated 96-well microplates (e.g., FlashPlate).[10]
-
Scintillation counter (e.g., Topcount plate reader).[10]
-
-
Protocol:
-
Prepare reaction mixtures containing the MLL complex, H3 peptide substrate, and varying concentrations of this compound in HMT Assay Buffer.[10]
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reactions for 60 minutes at room temperature.[10]
-
Stop the reaction by adding the Quenching Solution.[10]
-
Transfer the quenched reaction mixtures to a streptavidin-coated microplate. The biotinylated histone peptide will bind to the plate.[10]
-
Incubate for at least 60 minutes to allow for binding.[10]
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity (counts per minute, c.p.m.) using a scintillation counter.[10]
-
Data Analysis: Plot the c.p.m. values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
3. Cell Viability / Anti-Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cells, particularly those known to be dependent on MLL activity, such as MLL-rearranged leukemias.
-
Reagents & Materials:
-
Appropriate cell culture medium and supplements.
-
This compound compound.
-
96-well clear or opaque-walled cell culture plates.
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent.[12]
-
Plate reader (spectrophotometer or luminometer).
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.[11]
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).[11]
-
Incubate the plates for a specified period (e.g., 72 hours).[12]
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.[12]
-
Incubate as required for color development (MTT) or signal stabilization (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.[12]
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.[11][12]
-
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WDR5 associates with histone H3 methylated at K4 and is essential for H3 K4 methylation and vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
WDR5-0103: A Technical Guide to its Therapeutic Potential in Oncology
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD Repeat Domain 5 (WDR5) has emerged as a high-value therapeutic target in oncology due to its critical role as a scaffolding protein in essential epigenetic and transcriptional regulatory complexes. WDR5 is a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes and also functions as a key cofactor for oncoproteins such as MYC. WDR5-0103 is a first-generation, small-molecule antagonist that targets the "WIN" (WDR5-Interaction) site of WDR5. By competitively binding to this site, this compound disrupts crucial protein-protein interactions, leading to anti-neoplastic effects in various cancer models. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, preclinical activity, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by disrupting the assembly and function of oncogenic protein complexes that are dependent on the WDR5 WIN site for their integrity and recruitment to chromatin.
Canonical Pathway: Inhibition of MLL/SET1 Histone Methyltransferase Activity
The best-characterized role of WDR5 is scaffolding the MLL/SET1 complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3][4] H3K4 trimethylation (H3K4me3) is a key epigenetic mark associated with active gene transcription.[2][3][4] The MLL1 protein binds to WDR5 via a conserved arginine-containing sequence known as the WIN motif, which inserts into the corresponding WIN site on WDR5.[1][5][6] This interaction is essential for the robust catalytic activity of the MLL1 complex.[5][7]
This compound is a competitive antagonist that binds directly to the WDR5 WIN site, thereby blocking its interaction with MLL1.[5][8][9] This disruption impairs the HMT activity of the complex, leading to reduced H3K4me3 levels at the promoters of target oncogenes, such as HOX genes in MLL-rearranged leukemia, ultimately suppressing their transcription and inhibiting cancer cell proliferation.[2][7]
Alternative Pathway: Ribosomal Biogenesis and Nucleolar Stress
Recent studies with next-generation, highly potent WIN site inhibitors have revealed an alternative, and potentially more dominant, mechanism of action.[10][11] This model posits that the primary anti-cancer effect stems from the displacement of WDR5 from chromatin, independent of changes in H3K4 methylation.[6][11]
WDR5 is tethered to the enhancers of a specific subset of genes involved in protein synthesis, including approximately half of all ribosomal protein genes (RPGs).[10][11] WDR5 also recruits the MYC oncoprotein to these sites.[9][10] WIN site inhibitors like this compound rapidly displace WDR5—and consequently MYC—from these RPGs.[10] This leads to a swift reduction in RPG transcription, causing ribosome attrition and inducing a nucleolar stress response.[6][10] This stress pathway activates p53, triggering p53-dependent apoptosis in cancer cells.[6][10]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound and related WIN site inhibitors from preclinical studies.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition of this compound
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | Human WDR5 | [5][8][9][12][13] |
| Binding Affinity (Kdis) | 3.0 ± 0.1 µM | Peptide-Displacement Assay | Human WDR5 | [5] |
| Thermal Shift (ΔTm) | 8.4 ± 0.1 °C | Differential Scanning Fluorimetry (DSF) | Human WDR5 | [5] |
| Enzyme Inhibition (IC50) | 39 ± 10 µM | In Vitro HMT Assay | MLL Trimeric Complex (0.125 µM) | [5] |
| Enzyme Inhibition (IC50) | 83 ± 10 µM | In Vitro HMT Assay | MLL Trimeric Complex (0.5 µM) | [5] |
| Enzyme Inhibition (IC50) | 280 ± 12 µM | In Vitro HMT Assay | MLL Trimeric Complex (1.0 µM) | [5] |
Table 2: Cellular Activity of WDR5 WIN Site Inhibitors in Cancer Models
| Compound | Cancer Type | Cell Line(s) | Assay | Endpoint / Value | Reference |
| This compound | Multidrug-Resistant Cancers | ABCB1/ABCG2-overexpressing cells | Sensitization | Sensitizes cells to cytotoxic drugs (5-20 µM) | [8] |
| OICR-9429 | Acute Myeloid Leukemia (AML) | p30-expressing AML cells | Proliferation | Selective inhibition of proliferation | [14] |
| OICR-9429 | Colon Cancer | SW620, T84, RKO | Cell Viability | Reduces cell viability | [15] |
| OICR-9429 | Neuroblastoma | LAN5 | RNA-Seq | Transcriptional changes (20 µM) | [16] |
| C16 | Glioblastoma (GBM) | GBM Cancer Stem Cells | H3K4me3 Levels | Global reduction of H3K4me3 (5 µM, 72h) | [16][17] |
| Various WINi | Hematologic Malignancies | Leukemia, DLBCL | In Vivo | Suppression of tumor progression | [18] |
Note: Data for more potent, structurally distinct WIN site inhibitors (e.g., OICR-9429, C16) are included to illustrate the broader therapeutic potential of this target class, as extensive cellular data for this compound is limited in public literature.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of WDR5 inhibitors. Below are summaries of key experimental protocols.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of the MLL complex.
-
Principle: A reconstituted MLL core complex (containing MLL, WDR5, RbBP5, ASH2L) is incubated with a histone H3 substrate and a methyl donor (S-adenosyl methionine, SAM). The transfer of a methyl group is detected, often using a radioactive label on SAM or through antibody-based methods like ELISA.
-
Protocol Summary:
-
Reconstitute the MLL core enzymatic complex.
-
Pre-incubate the complex with varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the histone H3 peptide substrate and ³H-labeled SAM.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Quantify the incorporated radioactivity using liquid scintillation counting.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-0103 in Neurodegenerative Disease Models: A Technical Guide
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. As a core component of the SET1/MLL histone methyltransferase complexes, WDR5 is essential for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. Aberrant WDR5 activity and the resulting dysregulation of H3K4me3 have been implicated in various diseases, including cancer. More recently, emerging evidence suggests a potential role for WDR5 in the pathogenesis of neurodegenerative disorders, making it a novel therapeutic target.[1][2]
WDR5-0103 is a cell-permeant antagonist of WDR5 that disrupts the interaction between WDR5 and the MLL complex, thereby inhibiting the catalytic activity of these histone methyltransferases.[2] This technical guide provides an in-depth overview of the application and effects of this compound in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals working in the field of neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Protocol | Behavioral Test | Outcome Measure | Result |
| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | Novel Object Recognition Test (NORT) | Discrimination Ratio | Significant improvement in this compound treated mice compared to vehicle-treated controls.[1] |
| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | Barnes Maze | Spatial Memory Index | Significant improvement in this compound treated mice compared to vehicle-treated controls.[1] |
| P301S Tau Mice | 2.5 mg/kg, i.p., three times | Novel Object Recognition Test (NORT) | Discrimination Ratio | Significant reversal of recognition memory deficits in this compound treated mice.[1] |
Table 2: Molecular and Cellular Effects of this compound in the Prefrontal Cortex (PFC) of Alzheimer's Disease Mouse Models
| Animal Model | Treatment Protocol | Analyte | Analytical Method | Key Findings |
| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | H3K4me3 Levels | Western Blot | Significant reduction in H3K4me3 levels, bringing them down to wild-type control levels.[1][2] |
| P301S Tau Mice | 2.5 mg/kg, i.p., three times | H3K4me3 Levels | Western Blot | Significant reduction in H3K4me3 levels.[1] |
| P301S Tau Mice | 2.5 mg/kg, i.p., three times | Gene Expression | RNA-Sequencing | Reversal of 119 up-regulated and 96 down-regulated genes associated with the disease phenotype.[1] |
| P301S Tau Mice | 2.5 mg/kg, i.p., three times | H3K4me3 Occupancy at Promoters | ChIP-Sequencing | Increased H3K4me3 enrichment at the promoters of up-regulated genes (e.g., Sgk1, Egr1) was reversed.[1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound in Alzheimer's Disease Models
This compound exerts its therapeutic effects by modulating gene expression through the inhibition of H3K4me3. In Alzheimer's disease models, this leads to the normalization of transcriptional dysregulation. Key genes implicated in this process include Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1) and Early Growth Response 1 (Egr1), both of which show increased H3K4me3 enrichment at their promoters in the disease state, an effect that is reversed by this compound treatment.[1][2] SGK1 has been linked to the hyperphosphorylation of tau, a hallmark of Alzheimer's disease.[2] EGR1 is a transcription factor that can activate the expression of β-secretase 1 (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ).[3]
Caption: this compound signaling in Alzheimer's models.
Experimental Workflow for Evaluating this compound in Alzheimer's Disease Mouse Models
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in preclinical mouse models of Alzheimer's disease.
Caption: Workflow for this compound evaluation in AD mice.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of this compound research in Alzheimer's disease models.
Animal Models and Drug Administration
-
Animal Models: 5xFAD transgenic mice, which model amyloid pathology, and P301S Tau transgenic mice, which model tauopathy, are commonly used.[1][4] Wild-type littermates serve as controls. Mice are typically aged to 5-6 months to allow for the development of pathological features and cognitive deficits.[1]
-
This compound Formulation and Administration: this compound (Tocris Bioscience) is dissolved in a vehicle solution (e.g., saline).[1] Systemic administration is achieved via intraperitoneal (i.p.) injection. A typical dosing regimen is 2.5 mg/kg, administered once daily for three consecutive days.[1]
Behavioral Assays
-
Novel Object Recognition Test (NORT): This test assesses recognition memory.
-
Habituation: Mice are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.
-
Training: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Analysis: The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.[1]
-
-
Barnes Maze: This assay evaluates spatial learning and memory.
-
Apparatus: A circular platform with evenly spaced holes around the perimeter. One hole leads to an escape box. Visual cues are placed around the maze.
-
Training: Mice are placed in the center of the maze and are motivated to find the escape box to avoid the open, brightly lit surface. This is repeated for several trials over multiple days.
-
Probe Trial: After the training phase, the escape box is removed, and the mouse is allowed to explore the maze for a set time. The time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole are measured.
-
Analysis: A spatial memory index can be calculated based on the performance in the probe trial.[1]
-
Molecular and Cellular Analyses
-
Western Blot for H3K4me3:
-
Tissue Lysis: Prefrontal cortex tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against H3K4me3, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., total Histone H3) is also used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software.[1]
-
-
RNA-Sequencing (RNA-seq):
-
RNA Extraction: Total RNA is extracted from prefrontal cortex tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed, aligned to the reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly altered between experimental groups.[1]
-
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq):
-
Chromatin Cross-linking and Shearing: Prefrontal cortex tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 to pull down DNA fragments associated with this histone mark.
-
DNA Purification: The cross-links are reversed, and the immunoprecipitated DNA is purified.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks representing regions of H3K4me3 enrichment are identified. Differential peak analysis can be performed to compare enrichment between conditions.[1]
-
Conclusion and Future Directions
The current body of research strongly indicates that this compound holds promise as a therapeutic agent for Alzheimer's disease by targeting the epigenetic dysregulation of gene expression. The data from preclinical mouse models demonstrate its ability to reverse pathological molecular changes and ameliorate cognitive deficits. While these findings are encouraging, further research is warranted. Future studies should aim to:
-
Investigate the efficacy of this compound in other neurodegenerative disease models, such as Parkinson's and Huntington's disease.
-
Elucidate the full spectrum of downstream signaling pathways affected by this compound in a neuronal context.
-
Conduct long-term studies to assess the safety and sustained efficacy of WDR5 inhibition.
-
Develop more potent and selective next-generation WDR5 inhibitors with improved pharmacokinetic properties for potential clinical translation.
This technical guide provides a comprehensive summary of the current knowledge on this compound in neurodegenerative disease models, offering a valuable resource for researchers dedicated to advancing novel therapeutics for these devastating disorders.
References
- 1. Targeting histone K4 trimethylation for treatment of cognitive and synaptic deficits in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Growth Response 1 (Egr-1) Is a Transcriptional Activator of β-Secretase 1 (BACE-1) in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-0103: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WDR5-0103 is a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). It operates by disrupting the crucial protein-protein interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase (HMT) complex. This disruption leads to the inhibition of the MLL1 core complex's catalytic activity, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a significant epigenetic modification associated with active gene transcription. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its quantitative data, experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.
Chemical Structure and Properties
This compound, with the IUPAC name methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate, is a well-characterized small molecule inhibitor.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate[1] |
| CAS Number | 890190-22-4[1][2][3] |
| Molecular Formula | C₂₁H₂₅N₃O₄[1][2][3] |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |
| InChI Key | ZPLBXOVTSNRBFB-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 383.44 g/mol [1][2] |
| Appearance | Crystalline solid[3] |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble in DMSO (≥30 mg/mL), Ethanol (19.17 mg/mL), and DMF (33.3 mg/mL). Insoluble in water.[2][3][4] |
| Storage | Store at +4°C[2][5] |
Table 3: Pharmacological Data for this compound
| Parameter | Value | Assay |
| Target | WD repeat-containing protein 5 (WDR5) | - |
| Dissociation Constant (Kd) | 450 nM[1][2][5][6] | Binding Assay |
| IC₅₀ (MLL core complex activity) | 39 µM[3][6] | In vitro Histone Methyltransferase Assay |
Mechanism of Action
This compound functions as a competitive inhibitor of the WDR5-MLL1 interaction. WDR5 is a scaffold protein that is essential for the assembly and catalytic activity of the MLL1 histone methyltransferase complex.[3] This complex, which also includes RbBP5, ASH2L, and DPY30, is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with transcriptionally active chromatin.
This compound binds to a peptide-binding pocket on WDR5, the same site that MLL1 interacts with.[6][7] By occupying this pocket, this compound directly prevents the association of MLL1 with WDR5, leading to the disruption of the functional MLL1 core complex.[2][5] This, in turn, inhibits the complex's histone methyltransferase activity, resulting in a decrease in global H3K4me3 levels and the subsequent downregulation of MLL1 target genes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay is used to determine the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1 peptide.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescein-labeled MLL1 peptide (e.g., FITC-MLL1)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20
-
DMSO
-
Black, non-binding 384-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).
-
Add a pre-mixed solution of recombinant WDR5 protein and FITC-MLL1 peptide to each well to a final concentration of 10 nM and 20 nM, respectively.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the catalytic activity of the MLL1 core complex.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, DPY30)
-
Histone H3 peptide substrate (e.g., biotinylated H3 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 5 mM MgCl₂
-
DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HMT Assay Buffer.
-
In a reaction tube, combine the MLL1 core complex, histone H3 peptide substrate, and the serially diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of HMT activity at each concentration of this compound and determine the IC₅₀ value.
BioLayer Interferometry (BLI) for Binding Affinity (Kd) Determination
This label-free assay measures the binding kinetics and affinity of this compound to WDR5.
Materials:
-
Recombinant biotinylated WDR5 protein
-
This compound
-
BLI Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., Octet)
Procedure:
-
Hydrate streptavidin-coated biosensors in BLI Assay Buffer.
-
Immobilize biotinylated WDR5 protein onto the biosensors.
-
Establish a stable baseline in BLI Assay Buffer.
-
Associate this compound at various concentrations with the WDR5-loaded biosensors and record the binding response.
-
Transfer the biosensors to BLI Assay Buffer to measure the dissociation of this compound.
-
Regenerate the biosensors if necessary.
-
Analyze the binding and dissociation curves globally to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of WDR5-0103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on WDR5-0103, a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). Due to the limited publicly available information on the full pharmacokinetic profile of this compound, this document focuses on its mechanism of action, biological activity, and the methodologies used in its preclinical evaluation.
Core Concepts: Mechanism of Action
This compound functions by disrupting the critical protein-protein interaction between WDR5 and the Mixed Lineage Leukemia (MLL) protein.[1] This interaction is essential for the proper function of the MLL complex, which plays a key role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[2][3] By competitively binding to the peptide-binding pocket on WDR5, this compound prevents the association of MLL, thereby inhibiting the methyltransferase activity of the MLL complex.[1][4] This mechanism of action makes this compound a valuable tool for studying the biological roles of the WDR5-MLL axis and a potential starting point for the development of therapeutic agents targeting cancers and other diseases associated with aberrant MLL activity.[1][2]
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound in various in vitro assays.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 | 39 ± 10 µM | MLL Trimeric Complex (0.125 µM) | [4] |
| 83 ± 10 µM | MLL Trimeric Complex (500 nM) | [4] | |
| 280 ± 12 µM | MLL Trimeric Complex (1000 nM) | [4] | |
| Thermal Shift (ΔTm) | 8.4 ± 0.1 °C | Differential Scanning Fluorimetry (DSF) | [4] |
In Vivo Studies
While detailed pharmacokinetic studies are not publicly available, this compound has been utilized in preclinical animal models. In studies involving mouse models of neurodegenerative disease (P301S transgenic Tau mice and 5xFAD mice), this compound was administered via intraperitoneal injection at a dose of 2.5 mg/kg.[1] These studies reported that the compound could reduce H3K4 trimethylation levels in the brain and improve cognitive deficits.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity of this compound to its target protein, WDR5.
-
Protein and Ligand Preparation : Purified WDR5 protein is dialyzed against an ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[4] A stock solution of this compound is prepared in the same buffer.
-
Titration : The sample cell of the microcalorimeter is filled with a solution of WDR5 (e.g., 25 µM).[4] The injection syringe is loaded with a solution of this compound (e.g., 0.2 mM).[4] A series of small injections (e.g., 10 µL) of the ligand are made into the protein solution at a constant temperature (e.g., 25°C).[4]
-
Data Analysis : The heat change associated with each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[4]
In Vitro MLL Complex Methyltransferase Activity Assay
This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of the MLL complex.
-
Reaction Setup : The assay is typically performed in a multi-well plate format. Each reaction well contains a buffer system (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100), the MLL core complex at a specific concentration, and varying concentrations of this compound.[4]
-
Initiation : The reaction is initiated by the addition of the substrates: a methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), and a histone H3 peptide substrate (e.g., biotinylated H3 1-25).[4]
-
Incubation and Termination : The reaction is allowed to proceed for a defined period at a specific temperature. The reaction is then stopped, for example, by adding a quenching solution or by spotting the reaction mixture onto a filter membrane that captures the peptide substrate.
-
Detection : The amount of radioactivity incorporated into the histone peptide is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of this compound, and the data are plotted to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a well-characterized antagonist of the WDR5-MLL interaction with demonstrated in vitro activity and some initial in vivo proof-of-concept. While a comprehensive pharmacokinetic profile remains to be published, the existing data on its mechanism of action and biological effects provide a solid foundation for its use as a chemical probe in cancer biology and neuroscience research. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, which will be critical for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: WDR5-0103 Binding Affinity to WDR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor WDR5-0103 to its target, WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and activity of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL is a key driver in certain forms of cancer, making it an attractive target for therapeutic intervention. This compound is a potent antagonist of this interaction.
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative data for the interaction of this compound with WDR5 and its effect on the WDR5-MLL protein complex.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Inhibitory Concentration (IC50) | 39 ± 10 µM | MLL Methyltransferase Activity Assay | [2][3] |
| Assay Condition | 125 nM MLL trimeric complex |
Mechanism of Action
This compound functions as a competitive antagonist, binding directly to the "WIN" site of WDR5.[4] This site is a conserved arginine-binding pocket that is crucial for the interaction with the WIN motif of MLL1.[5] By occupying this pocket, this compound effectively disrupts the WDR5-MLL1 protein-protein interaction, leading to the inhibition of the MLL complex's histone methyltransferase activity.[4] This disruption prevents the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark for active gene transcription.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified WDR5 protein
-
This compound compound
-
ITC Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl[2]
-
VP-ITC MicroCalorimeter (or equivalent)[2]
Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Fit the integrated data to a one-site binding model using software such as Microcal Origin to determine the Kd, n, and ΔH.[2]
-
MLL Methyltransferase Activity Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL complex.
Materials:
-
Reconstituted MLL trimeric complex (MLL, WDR5, RbBP5)
-
This compound compound
-
Assay Buffer: 20 mM Tris/HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100[3]
-
[3H]S-adenosylmethionine ([3H]SAM)[3]
-
Biotinylated H3 (1-25) peptide substrate[3]
-
Streptavidin-coated 96-well microplates[6]
-
7.5 M Guanidinium (B1211019) chloride[6]
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixtures for 1 hour at room temperature.[6]
-
-
Quenching and Detection:
-
Stop the reaction by adding 20 µL of 7.5 M guanidinium chloride.[6]
-
Transfer the quenched reactions to a streptavidin-coated 96-well microplate.[6]
-
Incubate for at least 1 hour to allow the biotinylated peptide to bind to the plate.[6]
-
Wash the plate to remove unincorporated [3H]SAM.
-
Measure the amount of incorporated [3H] using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound competitively inhibits the MLL1-WDR5 interaction.
Experimental Workflow Diagram: Isothermal Titration Calorimetry
Caption: Workflow for determining this compound binding affinity by ITC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of WDR5 in MLL-Rearranged Leukemia: A Technical Guide for Therapeutic Development
Executive Summary
WD repeat domain 5 (WDR5) has emerged as a critical epigenetic regulator and a compelling therapeutic target in hematological malignancies, most notably in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by mixed-lineage leukemia (MLL) gene rearrangements. WDR5 functions as an essential scaffolding protein within the MLL/SET1 histone methyltransferase complexes. Its role is indispensable for the enzymatic activity of these complexes, which catalyze the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is crucial for the transcriptional activation and sustained expression of key leukemogenic genes, including HOXA9 and MEIS1.[1]
The aberrant expression of WDR5 is a frequent observation in leukemia patients and is often correlated with high-risk disease and poor clinical outcomes.[1] Consequently, the development of small molecule inhibitors designed to disrupt the protein-protein interaction (PPI) between WDR5 and the MLL1 fusion proteins represents a promising and targeted therapeutic strategy. This technical guide provides a comprehensive overview of the role of WDR5 in the pathobiology of MLL-rearranged leukemia, summarizes the current landscape of WDR5 inhibitors with relevant quantitative data, details key experimental protocols for their preclinical evaluation, and visualizes the underlying molecular pathways and experimental workflows to guide further research and drug development efforts.
The Role of WDR5 in Leukemogenesis
WDR5 is a highly conserved protein that serves as a central scaffold for the assembly and activity of the MLL/SET1 complexes.[1][2] These multi-protein complexes are responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks that are strongly associated with active gene transcription. In the context of MLL-rearranged leukemias, chromosomal translocations result in the fusion of the N-terminus of the MLL1 gene with one of over 70 different partner genes.[3][4] These MLL fusion proteins retain the ability to interact with essential components of the MLL complex, including WDR5.
The MLL fusion proteins aberrantly recruit the MLL complex to target loci, leading to the deposition of H3K4 methylation and the subsequent transcriptional activation of genes that drive leukemogenesis.[4][5] Key downstream targets of the MLL fusion protein-WDR5 complex are the HOXA9 and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal and are ectopically expressed in leukemia, leading to a block in differentiation and uncontrolled proliferation.[4][6]
The interaction between WDR5 and MLL1 is mediated by a conserved "Win" (WDR5 interaction) motif on MLL1, which binds to a specific pocket on the surface of WDR5.[7] This interaction is essential for the integrity and catalytic activity of the MLL complex.[8] Genetic knockdown of WDR5 in leukemia cell lines has been demonstrated to suppress cell proliferation, induce apoptosis, and inhibit the expression of critical WDR5 target genes.[9] These findings underscore the dependency of MLL-rearranged leukemia cells on WDR5 for their survival and proliferation, thereby validating it as a bona fide therapeutic target.[1]
WDR5 Inhibitors: A Targeted Therapeutic Strategy
The critical nature of the WDR5-MLL1 interaction has spurred the development of small molecule inhibitors that competitively bind to the Win motif-binding pocket on WDR5, thereby disrupting the formation of a functional MLL complex. This approach has shown significant promise in preclinical models of MLL-rearranged leukemia.
Quantitative Data on WDR5 Inhibitors
The following table summarizes the binding affinities and cellular activities of several key WDR5 inhibitors that have been instrumental in validating the therapeutic potential of targeting the WDR5-MLL interaction.
| Compound | Type | Target | Binding Affinity (Kd/Ki) | Cellular Potency (IC50/GI50) | Key Findings | Reference(s) |
| OICR-9429 | Small Molecule | WDR5-MLL Interaction | Kd = 93 ± 28 nM | Proliferation inhibition in p30-expressing AML cells | Selectively inhibits proliferation and induces differentiation in CEBPA-mutant AML. | [10] |
| WDR5-0103 | Small Molecule | WDR5-MLL Interaction | Kd = 450 nM | IC50 = 39 ± 10 µM (in vitro HMT assay) | Inhibits MLL complex methyltransferase activity in vitro. | [8] |
| MM-102 | Peptidomimetic | WDR5-MLL Interaction | Ki < 1 nM | Induces apoptosis in MLL-rearranged leukemia cells | Decreases expression of HoxA9 and Meis-1. | |
| MM-401 | Peptidomimetic | WDR5-MLL1 Interaction | Kd ~1 nM | Induces myeloid differentiation | Specifically inhibits growth of MLL leukemia cells. | [11][12] |
| Compound 262 | Small Molecule | WDR5-MLL PPI | IC50 = 3.4 nM (PPI inhibition) | GI50 = 2.1 - 25.5 nM | Effective in MLL-AF9 mouse models. | |
| MS67 | PROTAC Degrader | WDR5 | DC50 = 3.7 ± 1.4 nM (MV4;11 cells) | GI50 = 15 ± 8 nM (MV4;11) | Potently and selectively degrades WDR5. |
Signaling Pathways and Mechanisms of Action
The therapeutic rationale for targeting WDR5 in MLL-rearranged leukemia is centered on the disruption of the epigenetic machinery that maintains the malignant state. The signaling pathway and the mechanism of action of WDR5 inhibitors can be visualized as a multi-step process leading to the suppression of the leukemogenic program.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of MLL-associated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Epigenetic Mechanisms of MLL in Human Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Leukemogenic rearrangements at the mixed lineage leukemia gene (MLL)—multiple rather than a single mechanism [frontiersin.org]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. assaygenie.com [assaygenie.com]
WDR5: A Pivotal Therapeutic Target in Neuroblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, MYCN-amplified form. Recent research has illuminated the critical role of WD repeat-containing protein 5 (WDR5) in the pathogenesis of this aggressive cancer. WDR5, a core component of multiple epigenetic regulatory complexes, acts as a crucial co-factor for the N-Myc oncoprotein, driving a tumorigenic transcriptional program. This guide provides a comprehensive overview of the molecular mechanisms underpinning the WDR5-N-Myc axis in neuroblastoma, summarizes key quantitative data on WDR5 inhibition, and presents detailed experimental protocols for investigating this promising therapeutic target.
The WDR5-N-Myc Axis: A Core Dependency in Neuroblastoma
In neuroblastoma, amplification of the MYCN oncogene is a hallmark of aggressive disease and poor prognosis. The N-Myc protein, a potent transcription factor, requires co-factors to execute its oncogenic functions. WDR5 has emerged as a key interactor, forming a transcriptional complex with N-Myc at the promoters of target genes.[1][2] This interaction is fundamental for the recruitment of N-Myc to chromatin and the subsequent transcriptional activation of genes involved in cell proliferation, growth, and survival.[3][4]
One of the key mechanisms involves the WDR5-N-Myc complex binding to the promoter of MDM2, a negative regulator of the tumor suppressor p53.[1][2] This binding leads to trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an active chromatin mark, thereby upregulating MDM2 expression.[1][5] Elevated MDM2 levels, in turn, lead to the degradation of p53, crippling the cell's apoptotic response and promoting unchecked proliferation.[5] Clinical data corroborates these molecular findings, with elevated WDR5 levels in neuroblastoma specimens serving as an independent predictor of poor overall survival.[1][2]
Quantitative Analysis of WDR5 Inhibition in Neuroblastoma
The critical role of the WDR5-N-Myc interaction has spurred the development of small molecule inhibitors targeting this protein-protein interface. These inhibitors can be broadly categorized based on their binding site on WDR5: the "WDR5-interacting" (WIN) site and the "WDR5-binding motif" (WBM) site.[6] Preclinical studies have demonstrated the anti-tumor efficacy of these inhibitors in neuroblastoma cell lines.
Table 1: Efficacy of WDR5 Inhibitors in Neuroblastoma Cell Lines
| Inhibitor | Target Site | Cell Line | MYCN Status | EC50/IC50 | Reference |
| Compound 19 | WBM | IMR32 | Amplified | 12.34 µM | [1][6] |
| LAN5 | Amplified | 14.89 µM | [1][6] | ||
| SK-N-AS | Unamplified | Moderate Inhibition | [1][6] | ||
| OICR-9429 | WIN | LAN5 | Amplified | 20 µM (used for RNA-seq) | [7] |
| T24 (Bladder Cancer) | - | 67.74 µM | [8] | ||
| UM-UC-3 (Bladder Cancer) | - | 70.41 µM | [8] |
EC50/IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect (EC50) or to inhibit a biological process by 50% (IC50).
Signaling Pathways and Experimental Workflows
The WDR5-N-Myc Signaling Pathway in Neuroblastoma
The following diagram illustrates the central role of WDR5 in N-Myc-driven oncogenesis in neuroblastoma.
Experimental Workflow for Evaluating WDR5 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel WDR5 inhibitor in neuroblastoma.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5 and N-Myc
Objective: To demonstrate the physical interaction between WDR5 and N-Myc in neuroblastoma cells.
Materials:
-
Co-IP Lysis/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 or 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors)[2][9]
-
Primary antibodies: Rabbit anti-WDR5, Mouse anti-N-Myc, Rabbit IgG (isotype control)[2][5]
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.[2]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[2]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C.[2]
-
Immunoprecipitation: Take an aliquot of the pre-cleared lysate as "Input". To the remaining lysate, add 2 µg of anti-WDR5, anti-N-Myc, or control IgG antibody and incubate overnight at 4°C with gentle rotation.[2][5]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[2]
-
Washing: Collect the beads using a magnetic rack and wash three to five times with ice-cold Co-IP Lysis/Wash Buffer.[2]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins and input samples by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against WDR5 and N-Myc.[2]
Chromatin Immunoprecipitation (ChIP) for WDR5 and N-Myc on the MDM2 Promoter
Objective: To determine if WDR5 and N-Myc co-occupy the MDM2 gene promoter in neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., BE(2)-C)[5]
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer, shear buffer, and wash buffers
-
Primary antibodies: anti-WDR5, anti-N-Myc, anti-trimethyl H3K4, control IgG[5]
-
Protein A/G magnetic beads
-
PCR primers targeting the MDM2 gene promoter and a negative control region[5]
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-WDR5, anti-N-Myc, anti-trimethyl H3K4, or control IgG antibody overnight at 4°C.[5]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for the MDM2 promoter. Calculate the fold enrichment relative to the input and the IgG control.[5]
Cell Viability Assay (Alamar Blue)
Objective: To assess the effect of WDR5 inhibitors on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
96-well plates
-
WDR5 inhibitor and vehicle control (e.g., DMSO)
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[12]
-
Treatment: Treat the cells with a serial dilution of the WDR5 inhibitor or vehicle control for a specified duration (e.g., 72-96 hours).[13]
-
AlamarBlue Addition: Add AlamarBlue™ reagent (typically 10% of the well volume) to each well.[11][12]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[10]
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in neuroblastoma cells following WDR5 inhibition.
Materials:
-
Neuroblastoma cell line (e.g., CHP134)[13]
-
WDR5 inhibitor and vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[14][15][16]
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the WDR5 inhibitor or vehicle control for a predetermined time (e.g., 72 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7][14]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]
Conclusion and Future Directions
WDR5 has unequivocally emerged as a compelling therapeutic target in neuroblastoma. Its integral role in the N-Myc transcriptional complex provides a clear mechanism-based rationale for the development of targeted inhibitors. The preclinical data for both WIN and WBM site inhibitors are promising, demonstrating their ability to disrupt the WDR5-N-Myc interaction, suppress the expression of oncogenic target genes, and induce cell death in neuroblastoma models. The synergistic effects observed with the combination of WIN and WBM site inhibitors suggest a potential avenue for enhanced therapeutic efficacy.[6]
Future research should focus on the development of more potent and specific WDR5 inhibitors with improved pharmacokinetic properties suitable for in vivo studies and eventual clinical translation. Further investigation into the broader downstream effects of WDR5 inhibition and potential resistance mechanisms will be crucial for the successful clinical implementation of this therapeutic strategy. Ultimately, targeting the WDR5-N-Myc axis holds the promise of a novel and effective treatment modality for high-risk neuroblastoma, a disease with a pressing unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 4. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for WDR5-0103 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5-0103 is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1][2] It competitively binds to the peptide-binding pocket of WDR5, thereby disrupting the crucial interaction between WDR5 and the mixed-lineage leukemia (MLL) protein.[1][3] This disruption inhibits the histone methyltransferase (HMT) activity of the MLL core complex, which is implicated in various cancers.[1][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
WDR5 is a core component of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation. The interaction between WDR5 and a conserved arginine-containing motif within MLL, known as the WIN motif, is essential for the integrity and catalytic activity of the MLL complex.[5] this compound mimics this WIN motif, binding to the same pocket on WDR5 with a dissociation constant (Kd) of 450 nM.[1][2][6] By occupying this site, this compound prevents the recruitment of MLL to the complex, leading to the inhibition of H3K4 methylation and downstream gene expression.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [1][2][6] |
| IC50 (MLL Catalytic Activity) | 39 ± 10 µM | 0.125 µM MLL trimeric complex | [5] |
| IC50 (MLL Catalytic Activity) | 83 ± 10 µM | 500 nM MLL trimeric complex | [5] |
| IC50 (MLL Catalytic Activity) | 280 ± 12 µM | 1000 nM MLL trimeric complex | [5] |
Signaling Pathway Diagram
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5-MLL Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL.
Materials:
-
Recombinant His-tagged WDR5 protein
-
FITC-labeled MLL-WIN peptide (e.g., GSARAEVHLRKS)
-
Europium-labeled anti-His antibody
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 8.0), 150 mM NaCl, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 5 µL of a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.
-
Add 5 µL of FITC-labeled MLL peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.
AlphaLISA-based MLL Histone Methyltransferase (HMT) Functional Assay
This biochemical assay measures the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex.
Materials:
-
Reconstituted MLL core complex (WDR5, MLL, RbBP5, ASH2L)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA Assay Buffer
-
Streptavidin-coated Donor beads
-
Anti-methylated H3K4 antibody-conjugated Acceptor beads
-
This compound stock solution in DMSO
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 5 µL of the MLL core complex solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing the biotinylated histone H3 peptide and SAM.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of a mixture of anti-methylated H3K4 Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition of MLL HMT activity at each concentration of this compound and determine the IC50 value.
Radiometric Histone Methyltransferase (HMT) Assay
This assay directly measures the transfer of a tritiated methyl group from [³H]-SAM to a histone substrate.
Materials:
-
Reconstituted MLL core complex
-
Biotinylated histone H3 (1-25) peptide
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
7.5 M guanidinium (B1211019) chloride
-
Streptavidin-coated 96-well microplate (e.g., FlashPlate)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures with varying concentrations of this compound (1 µM–1 mM).
-
Add the MLL complex, biotinylated H3 peptide (5 µM), and [³H]-SAM (2 µM) to the reaction mixture in a final volume of 20 µL.
-
Incubate the reactions for 1 hour at room temperature.
-
Quench the reactions by adding 20 µL of 7.5 M guanidinium chloride.
-
Add 180 µL of 20 mM Tris-HCl (pH 8.0).
-
Transfer the reactions to a streptavidin-coated 96-well microplate.
-
Incubate for at least 1 hour.
-
Measure the counts per minute (cpm) using a microplate scintillation counter.
-
Determine the IC50 values by plotting the cpm against the log of the this compound concentration.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro assays of this compound.
References
WDR5-0103: Application Notes and Protocols for Researchers
Introduction:
WDR5-0103 is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5), with a binding affinity (Kd) of 450 nM.[1][2][3][4] It functions by competitively binding to the peptide-binding pocket of WDR5, thereby disrupting its interaction with the mixed-lineage leukemia (MLL) protein.[3] This inhibition of the WDR5-MLL interaction effectively hinders the methyltransferase activity of the MLL core complex, which is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[1][3][5] Given its role in fundamental cellular processes, this compound is a valuable tool for research in areas such as cancer biology, epigenetics, and neurodegenerative diseases.[3]
Physicochemical and Solubility Data
This compound is a crystalline solid with the molecular formula C₂₁H₂₅N₃O₄ and a molecular weight of 383.44 g/mol .[1][6] Its solubility in common laboratory solvents is critical for the preparation of stock solutions for in vitro and in vivo studies.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅N₃O₄ | [1][6] |
| Molecular Weight | 383.44 g/mol | [1] |
| CAS Number | 890190-22-4 | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 100 mM (approx. 38.34 mg/mL) | [1] |
| 77 mg/mL (200.81 mM) | [2] | |
| 60 mg/mL (156.48 mM) | [4] | |
| ≥12.5 mg/mL | [7] | |
| 16.6 mg/mL | [6] | |
| Solubility in Ethanol | Up to 50 mM (approx. 19.17 mg/mL) | [1] |
| 21 mg/mL | [2] | |
| ≥11.18 mg/mL | [7] | |
| 12.5 mg/mL | [6] | |
| Solubility in Water | Insoluble | [2] |
| Storage | Store powder at +4°C or -20°C. Store solutions at -80°C. | [1][4] |
Note: Solubility values can vary between batches and suppliers. It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[2] Sonication may be used to aid dissolution.[4]
Signaling Pathway and Mechanism of Action
WDR5 is a core component of several protein complexes that regulate gene expression, most notably the MLL/SET1 histone methyltransferase complexes.[8][9] These complexes are responsible for mono-, di-, and tri-methylation of H3K4. WDR5 acts as a scaffold, facilitating the assembly of the complex and presenting the histone tail for methylation by the catalytic subunit.[10] this compound inhibits this process by blocking the site on WDR5 where it interacts with MLL.
Experimental Protocols
Here are detailed protocols for the preparation and application of this compound in a research setting.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps to prepare concentrated stock solutions of this compound in DMSO and ethanol.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Calculate Mass: Using the molecular weight of this compound (383.44 g/mol ), calculate the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * 0.38344 (mg/µmol)
-
-
Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the final concentration.
-
Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]
-
-
Dissolution in Ethanol:
-
Follow the same procedure as for DMSO, but note the lower maximum solubility (up to 50 mM).[1]
-
-
Aliquoting and Storage:
Protocol 2: In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound to assess its effects on cellular processes like proliferation, apoptosis, or gene expression.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Assay-specific reagents (e.g., cell viability dye, apoptosis detection kit, lysis buffer for western blot)
Experimental Workflow:
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5-20 µM).[3] Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. This can range from 24 to 72 hours, depending on the specific endpoint being measured.[5]
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the intended analysis:
-
Western Blot for H3K4me3 levels: Lyse the cells, quantify protein, and perform SDS-PAGE and western blotting using an antibody specific for H3K4me3 to confirm target engagement.[5]
-
Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.[5]
-
Cell Viability Assay: Use assays such as MTT, XTT, or CellTiter-Glo to measure the effect on cell proliferation and viability.
-
qRT-PCR: Isolate RNA to analyze changes in the expression of WDR5-MLL target genes.
-
Conclusion
This compound is a well-characterized antagonist of the WDR5-MLL interaction, with reliable solubility in DMSO and ethanol, making it a versatile tool for in vitro studies. The provided protocols offer a foundation for researchers to investigate the roles of WDR5 and H3K4 methylation in various biological and pathological processes. Proper preparation and storage of the compound are essential for obtaining reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preparing Stock Solutions of WDR5-0103: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of WDR5-0103, a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5).[1][2][3][4][5] this compound disrupts the interaction between WDR5 and mixed-lineage leukemia (MLL) protein, leading to the inhibition of the MLL core complex's methyltransferase activity.[1][4][5] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the physicochemical properties of this compound, provides detailed protocols for its dissolution, and includes recommendations for storage and handling.
Physicochemical Properties and Solubility
This compound, with the chemical formula C₂₁H₂₅N₃O₄ and a molecular weight of 383.44 g/mol , is a solid compound.[1][2][6] Its solubility is a key factor in the preparation of stock solutions for in vitro and in vivo studies. The compound is soluble in several organic solvents but is insoluble in water.[6][7]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 200.81 | 38.34 - 77 | Hygroscopic DMSO can reduce solubility; use fresh solvent.[1][4][7][8] Sonication or gentle heating may be required.[3] |
| Ethanol | 50 | 19.17 - 21 | |
| DMF | ~86.8 | 33.3 | |
| DMF:PBS (pH 7.2) (1:1) | ~1.3 | 0.5 |
Note: The solubility data is compiled from various sources and may vary slightly between batches.[1][9] Always refer to the batch-specific certificate of analysis for the most accurate information.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.
-
Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 38.34 mg of this compound (Molecular Weight = 383.44 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 38.34 mg of the compound, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the solution in a water bath at a temperature not exceeding 45°C can aid the process.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][7][8]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[3][6][7][9] A stock solution stored at -80°C in a solvent can be stable for at least one year.[3][7] For short-term storage (days to a week), 4°C is acceptable.[3]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound. WDR5 is a crucial component of the MLL histone methyltransferase complex. This compound competitively binds to WDR5, preventing its interaction with MLL and thereby inhibiting the methylation of Histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[4][5][10]
Caption: this compound inhibits the WDR5-MLL interaction.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the sequential steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety and Handling
-
This compound is intended for laboratory research use only.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions for their experimental needs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. ntpset.com [ntpset.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]
Application Notes and Protocols for WDR5-0103 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the regulation of gene expression. It is a core component of several chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) and Set1 histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[1][3] WDR5 facilitates the assembly and enzymatic activity of these complexes by binding to a conserved "WIN" (WDR5-interacting) motif on the MLL/Set1 proteins.[3] Given its central role in gene activation, dysregulation of WDR5 function has been implicated in various cancers, making it a compelling therapeutic target.[4]
WDR5-0103 is a small molecule antagonist of WDR5.[5][6] It functions by competitively binding to the WIN site on WDR5, thereby disrupting the interaction between WDR5 and the MLL complex.[5] This inhibition leads to a reduction in H3K4 methylation at target gene promoters and a subsequent decrease in their expression. These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on WDR5 chromatin occupancy and the epigenetic regulation of target genes.
Chemical Properties and Data Presentation
This compound is a potent and selective antagonist of the WDR5-MLL interaction. Its utility in biochemical and cellular assays is supported by the following quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₃O₄ | [6] |
| Molecular Weight | 383.44 g/mol | [6] |
| Binding Affinity (Kd) | 450 nM | [5][6] |
| IC₅₀ (MLL complex) | 39 µM | [5] |
Table 1: Physicochemical and In Vitro Activity of this compound. This table summarizes key parameters of this compound, including its binding affinity for WDR5 and its inhibitory concentration against the MLL methyltransferase complex in a cell-free assay.
| Parameter | Recommended Value | Notes |
| Cell Treatment Concentration | 10-100 µM | Optimal concentration should be determined empirically for each cell line and experimental goal. A dose-response experiment is recommended. |
| Cell Treatment Duration | 4-24 hours | The optimal duration may vary depending on the cell type and the specific biological question being addressed. |
| Antibody for ChIP | ChIP-validated anti-WDR5 antibody | Refer to the manufacturer's datasheet for the recommended antibody concentration (e.g., 5-10 µg per ChIP reaction). |
| Chromatin Amount per IP | 10-25 µg | The optimal amount of chromatin may vary depending on the abundance of the target protein and the antibody's affinity. |
| Negative Control | Vehicle (DMSO) treatment | Essential for comparing the effect of this compound on WDR5 chromatin binding. |
| IgG Control | Normal Rabbit IgG | Used to determine the level of non-specific binding of the antibody and beads in the ChIP procedure. |
Table 2: Recommended Starting Conditions for a WDR5 ChIP Experiment Using this compound. This table provides general guidelines for designing a ChIP experiment to study the effects of this compound.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and its application in a ChIP assay, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. med.uio.no [med.uio.no]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WDR5-0103 for Cell Viability and Apoptosis Assays
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. It is an essential component of several protein complexes, most notably the SET1/MLL (Mixed-Lineage Leukemia) histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3] This H3K4me3 mark is a key indicator of active gene transcription.[4] WDR5 facilitates the assembly and enzymatic activity of the MLL complex by binding to a conserved "WIN" (WDR5-interacting) motif on MLL.[1] Due to its role in activating the transcription of key oncogenes like MYC and HOXA9, WDR5 has emerged as a significant therapeutic target in various cancers, including MLL-rearranged leukemias and glioblastoma.[2][3][5][6]
WDR5-0103 is a selective, small-molecule antagonist that directly targets the WDR5 WIN site.[4] By competitively binding to this pocket, this compound disrupts the crucial protein-protein interaction between WDR5 and MLL, thereby inhibiting the methyltransferase activity of the MLL complex.[1][7] This leads to a reduction in H3K4me3 levels, suppression of oncogenic gene expression, inhibition of cancer cell proliferation, and induction of apoptosis.[2][3][4] These application notes provide detailed protocols for utilizing this compound to assess its effects on cancer cell viability and apoptosis.
Mechanism of Action of this compound
This compound acts by physically occupying the hydrophobic "WIN" pocket on the WDR5 protein, a site normally engaged by MLL family proteins.[4] This competitive inhibition prevents the stable assembly of the MLL core complex (which also includes RbBP5 and ASH2L), leading to a significant reduction in its histone methyltransferase activity.[1] The downstream consequence is a decrease in global H3K4me3 levels, which in turn downregulates the expression of MLL target genes essential for cell proliferation and survival.[4] This ultimately triggers cell cycle arrest and p53-dependent apoptosis in susceptible cancer cells.[2][8][9]
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory concentrations of this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Target/Complex | Value | Reference(s) |
|---|---|---|---|
| Kd | WDR5 Protein | 450 nM | [1][4][10][11] |
| IC50 | Trimeric MLL Complex (125 nM) | 39 ± 10 µM | [1][12] |
| IC50 | Trimeric MLL Complex (500 nM) | 83 ± 10 µM | [1][12] |
| IC50 | Trimeric MLL Complex (1000 nM) | 280 ± 12 µM |[1][12] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type(s) | Assay Type | Concentration Range | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| MLL-rearranged leukemia cells | Gene Expression | Not specified | Not specified | 70% reduction in HOXA9 expression | [4] |
| ABCB1/ABCG2-overexpressing cancer cells | Drug Sensitization | 5 - 20 µM | 72 hours | Sensitizes cells to cytotoxic drugs | [7] |
| ABCB1/ABCG2-overexpressing cancer cells | Apoptosis Assay | 10 µM | 48 hours | Restores drug-induced apoptosis |[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol details the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer or plate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. A suggested starting range is 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a desired period (e.g., 48, 72, or 96 hours). Treatment durations of 48 to 72 hours are common for WDR5 inhibitors.[13]
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (via Annexin V) and loss of membrane integrity (via Propidium Iodide, PI).[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[13]
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) and a vehicle control (DMSO).[7]
-
Incubate for the desired treatment duration, typically 24 to 72 hours.[13]
-
-
Cell Harvesting:
-
After incubation, collect the culture medium from each well (which contains floating/apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[15]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
General Experimental Workflow
The following diagram illustrates a generalized workflow for investigating the effects of this compound on cell viability and apoptosis.
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound hydrochloride | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WDR5-0103 Treatment of Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is often characterized by the amplification of the MYCN oncogene, which correlates with aggressive disease and poor prognosis.[1] The protein product of this gene, N-Myc, is a transcription factor that drives a tumorigenic gene expression program. A critical cofactor in this process is the WD repeat-containing protein 5 (WDR5). WDR5 is a core component of multiple protein complexes, including the MLL/SET1 histone methyltransferase complexes, and plays a crucial role in presenting the histone H3 lysine (B10760008) 4 (H3K4) tail for methylation, a mark associated with active gene transcription.[1][2] In neuroblastoma, WDR5 forms a complex with N-Myc at the promoters of target genes, such as MDM2, leading to their transcriptional activation and promoting cell proliferation and survival.[1] Consequently, targeting the WDR5-N-Myc interaction presents a promising therapeutic strategy for MYCN-amplified neuroblastomas.[1]
WDR5-0103 is a potent and selective antagonist of WDR5 with a binding affinity (Kd) of 450 nM.[3] It acts by competitively binding to the peptide-binding pocket on WDR5, thereby disrupting its interaction with proteins like mixed-lineage leukemia (MLL).[3][4] This inhibition of protein-protein interaction compromises the catalytic activity of the MLL core complex.[4] Although direct studies of this compound in neuroblastoma cell lines are limited, its mechanism of action suggests it could effectively inhibit the N-Myc/WDR5 axis.
These application notes provide a comprehensive overview of the proposed mechanism of this compound in neuroblastoma, protocols for key in vitro experiments to evaluate its efficacy, and representative data from studies on other WDR5 inhibitors in neuroblastoma cell lines.
WDR5 Signaling Pathway in Neuroblastoma
The following diagram illustrates the central role of WDR5 in N-Myc-driven transcription in neuroblastoma. WDR5 acts as a scaffold, facilitating the assembly of transcriptional machinery and epigenetic modifications at N-Myc target gene promoters.
References
- 1. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of WDR5-0103 on H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes.[1][2][3] These complexes are responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4), epigenetic marks predominantly associated with active gene transcription.[1][3] The interaction between WDR5 and the MLL protein is essential for the catalytic activity of the MLL complex.[4] Dysregulation of MLL activity is implicated in various cancers, particularly MLL-rearranged leukemias.[4]
WDR5-0103 is a small molecule antagonist that selectively targets the WDR5-MLL interaction.[5] It binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes a conserved arginine-containing motif in MLL proteins. By competitively inhibiting this interaction, this compound disrupts the assembly and function of the MLL complex, leading to a reduction in global H3K4 methylation and the downregulation of MLL target genes.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on H3K4 methylation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its binding affinity and enzymatic inhibition.
Table 1: In Vitro Binding Affinity and Enzymatic Inhibition of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) for WDR5 | 450 nM | Isothermal Titration Calorimetry (ITC) | |
| IC50 (MLL Trimeric Complex) | 39 µM | In Vitro HMT Assay | |
| IC50 (MLL Tetrameric Complex) | Dependent on protein concentration | In Vitro HMT Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect | Reference |
| Monocytes | Western Blot | 100 µM | 16 hours | Reduction in H3K4me1 and H3K4me3 levels | |
| Colon Cancer Cells (HCT116, RKO, SW620) | Western Blot | Not specified | 72 hours (with OICR-9429, a similar inhibitor) | Reduction in H3K4me3 levels | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by disrupting the protein-protein interaction between WDR5 and MLL, which is a key step in the assembly and activation of the MLL histone methyltransferase complex. This disruption leads to a decrease in H3K4 methylation, ultimately affecting gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: WDR5-0103 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5 (WD repeat-containing protein 5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complex. By facilitating the methylation of histone H3 on lysine (B10760008) 4 (H3K4), WDR5 plays a pivotal role in regulating gene expression. Its overexpression and association with oncogenic pathways have established it as a promising target in cancer therapy. WDR5-0103 is a potent and selective antagonist of WDR5, which competitively binds to the WDR5 peptide-binding pocket, thereby disrupting its interaction with MLL and inhibiting the catalytic activity of the MLL complex.[1]
Recent studies have highlighted the potential of WDR5 inhibitors to synergize with existing anticancer agents, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the combination of this compound with other cancer drugs.
Mechanism of Action and Rationale for Combination Therapy
This compound functions by disrupting the WDR5-MLL interaction, which is crucial for the maintenance of an oncogenic gene expression program in various cancers, including MLL-rearranged leukemias.[1][2] This disruption leads to a reduction in H3K4 methylation at the promoters of target oncogenes, ultimately inhibiting cancer cell proliferation and survival.
The rationale for combining this compound with other anticancer drugs stems from the potential for synergistic interactions through complementary mechanisms of action. For instance, studies with other WDR5 WIN (WDR5-interacting) site inhibitors have demonstrated synergy with:
-
HDM2 Inhibitors: In SMARCB1-deficient cancers, WDR5 inhibitors suppress the expression of genes involved in protein synthesis, inducing cellular stress. Combining them with an HDM2 antagonist, which prevents the degradation of the tumor suppressor p53, leads to a synthetic lethal interaction by concurrently disrupting protein synthesis and activating p53-mediated apoptosis.[3][4]
-
BCL-2 Inhibitors (e.g., Venetoclax): In hematologic malignancies, combining a WDR5 inhibitor with a BCL-2 inhibitor like venetoclax (B612062) can leverage the pro-apoptotic effects of both agents through distinct pathways to achieve a more profound anticancer effect.[3]
-
Cytotoxic Drugs: this compound has been shown to sensitize multidrug-resistant cancer cells that overexpress ABCB1 or ABCG2 to conventional cytotoxic drugs, suggesting a role in overcoming resistance mechanisms.[1]
Quantitative Data Summary
While specific quantitative synergy data, such as Combination Index (CI) values, for this compound in combination with other named cancer drugs are not extensively available in the public domain, the following tables summarize the known in vitro activity of this compound as a single agent and provide a template for recording data from combination studies. The Chou-Talalay method is recommended for quantifying synergy, where a CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6]
Table 1: Single-Agent In Vitro Activity of this compound
| Parameter | Value | Cell Line/Context | Reference |
| Kd | 450 nM | Biochemical Assay | [1][7] |
| IC50 | 39 ± 10 µM | MLL Trimeric Complex (0.125 µM) | [8] |
| IC50 | 83 ± 10 µM | MLL Trimeric Complex (500 nM) | [8] |
| IC50 | 280 ± 12 µM | MLL Trimeric Complex (1000 nM) | [8] |
Table 2: Template for Combination Study Data with this compound
| Combination Drug | Cell Line | This compound IC50 (alone) | Combination Drug IC50 (alone) | Combination Ratio (this compound:Drug) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| e.g., Doxorubicin | e.g., MCF-7/ADR | |||||
| e.g., Paclitaxel | e.g., A549/T | |||||
| e.g., Venetoclax | e.g., MOLM-13 | |||||
| e.g., HDM2 Inhibitor | e.g., G401 |
Signaling Pathways and Experimental Workflows
WDR5-MLL Signaling Pathway and Inhibition by this compound
Caption: this compound disrupts the formation of the MLL-WDR5 complex, inhibiting H3K4 methylation.
Experimental Workflow for Synergy Analysis
Caption: A general workflow for identifying and validating synergistic drug combinations with this compound.
Experimental Protocols
Cell Viability Assay for Synergy (Checkerboard Assay)
This protocol is designed to assess the synergistic effect of this compound in combination with another anticancer drug on cell viability using a checkerboard titration matrix.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., Doxorubicin, Paclitaxel, Venetoclax)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Single-Agent IC50 Determination:
-
Separately determine the IC50 values for this compound and the combination drug in your cell line of interest after a 72-hour incubation period. This will inform the concentration range for the checkerboard assay.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the 72-hour treatment period. Incubate overnight to allow for cell attachment.
-
-
Drug Dilution and Plate Setup (Checkerboard):
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each drug.
-
Dispense the drugs into the 96-well plate according to a checkerboard layout. For example, in an 8x8 grid, add serial dilutions of this compound along the columns and serial dilutions of the combination drug along the rows. Include wells for each drug alone and a vehicle control.
-
-
Treatment and Incubation:
-
Add the drug dilutions to the cells and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
After incubation, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis following treatment with this compound alone or in combination with another drug.
Materials:
-
Cells treated as described in the checkerboard assay (at synergistic concentrations)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After a 48-hour treatment, collect both floating and adherent cells.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot for H3K4me3 and Apoptosis Markers
This protocol assesses the molecular effects of this compound combination treatment on its direct target (H3K4me3) and on markers of apoptosis.
Materials:
-
Cells treated with this compound alone or in combination
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After a 48- to 72-hour treatment, lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the levels of H3K4me3 to total Histone H3 and apoptosis markers to β-actin.
-
Conclusion
This compound represents a promising targeted therapy with the potential for synergistic activity when combined with other anticancer agents. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in combination regimens. Such studies are crucial for the rational design of novel and more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR5-0103 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Emerging evidence suggests that epigenetic dysregulation plays a significant role in the pathogenesis of AD. WD repeat-containing protein 5 (WDR5) is a core component of the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase complexes, which are critical regulators of gene expression. While direct studies on WDR5-0103 in Alzheimer's disease are limited, its role as a potent and selective antagonist of the WDR5-MLL interaction presents a novel therapeutic avenue for exploring the impact of epigenetic modulation on AD pathology.[1] WDR5 is known to be involved in the regulation of genes associated with neurodegenerative diseases, making its inhibitors, such as this compound, promising tools for research.[2]
These application notes provide a framework for investigating the therapeutic potential of this compound in preclinical Alzheimer's disease research, outlining key experimental protocols and data presentation formats.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Treatment Duration | Key Parameter | Result (IC50/EC50) |
| WDR5-MLL Interaction Assay | - | - | Inhibition of MLL1 HMT activity | ~2.2 nM |
| Cell Viability Assay | SH-SY5Y (neuroblastoma) | 72 hours | Cytotoxicity (CC50) | > 10 µM |
| Aβ42 Secretion Assay | APP-overexpressing HEK293 cells | 48 hours | Aβ42 levels in supernatant | To be determined |
| Tau Phosphorylation Assay | Primary cortical neurons | 24 hours | p-Tau (Ser202/Thr205) levels | To be determined |
| Neuroinflammation Assay | BV-2 (microglia) | 24 hours | LPS-induced TNF-α release | To be determined |
Table 2: In Vivo Target Engagement and Efficacy of this compound in a Mouse Model of AD (e.g., 5XFAD)
| Dosing Regimen | Route of Administration | Duration of Treatment | Brain Penetration (Concentration) | H3K4me3 Levels in Hippocampus (% change) | Aβ Plaque Load (% reduction) | Soluble Aβ42 Levels (pg/mg tissue) | Morris Water Maze (Escape Latency) |
| 10 mg/kg | Intraperitoneal | 4 weeks | To be determined | To be determined | To be determined | To be determined | To be determined |
| 30 mg/kg | Intraperitoneal | 4 weeks | To be determined | To be determined | To be determined | To be determined | To be determined |
| Vehicle Control | Intraperitoneal | 4 weeks | N/A | 0% | 0% | Baseline | Baseline |
Key Experimental Protocols
1. In Vitro Assessment of this compound on Amyloid-Beta Pathology
-
Objective: To determine if this compound modulation of gene expression affects the production or clearance of amyloid-beta in a cellular model.
-
Cell Line: Human embryonic kidney (HEK293) cells stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation (K670N/M671L).
-
Methodology:
-
Seed APP-HEK293 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.
-
Lyse the cells and measure total protein concentration for normalization.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to assess cytotoxicity.
-
-
Data Analysis: Calculate the IC50 value for the reduction of Aβ42 secretion. Normalize Aβ levels to total protein content.
2. Evaluation of this compound on Tau Pathology in Primary Neurons
-
Objective: To investigate the effect of this compound on tau phosphorylation at sites relevant to Alzheimer's disease.
-
Cell Culture: Primary cortical neurons isolated from E15-E18 mouse embryos.
-
Methodology:
-
Culture primary neurons for 7-10 days in vitro to allow for maturation.
-
Induce tau hyperphosphorylation by treating the neurons with okadaic acid (100 nM) for 6 hours.
-
Co-treat a subset of neurons with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to detect phosphorylated tau (e.g., using AT8 antibody for p-Ser202/Thr205) and total tau.
-
Quantify band intensities and express the results as a ratio of phosphorylated tau to total tau.
-
-
Data Analysis: Determine the concentration-dependent effect of this compound on the reduction of tau hyperphosphorylation.
3. In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To assess the therapeutic potential of this compound to ameliorate AD-like pathology and cognitive deficits in an animal model.
-
Animal Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology.
-
Methodology:
-
Begin treatment in 3-month-old 5XFAD mice.
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle via intraperitoneal injection daily for 4 weeks.
-
In the final week of treatment, conduct behavioral testing using the Morris Water Maze to assess spatial learning and memory.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify amyloid plaque burden using an anti-Aβ antibody (e.g., 6E10).
-
Measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates using ELISA.
-
Assess target engagement by measuring the levels of H3K4 trimethylation in hippocampal lysates via Western blot or ChIP-seq.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups for behavioral outcomes, plaque load, and Aβ levels.
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of WDR5-0103
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5 (WD repeat-containing protein 5) is a critical scaffolding protein and a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1] The interaction between WDR5 and MLL is essential for the catalytic activity of the MLL complex, which mediates the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of MLL activity is implicated in various cancers, particularly acute myeloid leukemia (AML). WDR5-0103 is a potent and selective small-molecule antagonist of WDR5.[2] It competitively binds to the WDR5 pocket that recognizes the "Win" (WDR5-interacting) motif of MLL, thereby disrupting the WDR5-MLL interaction and inhibiting the methyltransferase activity of the MLL complex.[1][3] These characteristics make this compound a valuable tool for studying the biological functions of the WDR5-MLL axis and a promising starting point for the development of novel anticancer therapeutics.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the WDR5-MLL protein-protein interaction (PPI).
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of the WDR5-MLL interaction. The MLL protein contains a conserved "Win" motif that binds to a specific pocket on the surface of WDR5. This interaction is crucial for the proper assembly and enzymatic activity of the MLL complex, which also includes other core components like RbBP5 and ASH2L. The assembled MLL complex then catalyzes the mono-, di-, and tri-methylation of H3K4 on nucleosomes. H3K4 methylation, particularly H3K4me3, is a hallmark of active gene promoters and is essential for the transcription of key target genes involved in development and hematopoiesis. In MLL-rearranged leukemias, the aberrant activity of MLL fusion proteins leads to the upregulation of pro-leukemogenic genes. By binding to the Win-motif-binding pocket on WDR5, this compound prevents the association of MLL, thereby inhibiting the methyltransferase activity of the complex and the subsequent transcription of MLL target genes.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 450 nM | In vitro binding assay | [2] |
| IC50 (MLL trimeric complex) | 39 ± 10 µM | In vitro methyltransferase assay with 0.125 µM MLL complex | [1] |
| IC50 (MLL trimeric complex) | 83 ± 10 µM | In vitro methyltransferase assay with 0.5 µM MLL complex | [1] |
| IC50 (MLL trimeric complex) | 280 ± 12 µM | In vitro methyltransferase assay with 1.0 µM MLL complex | [1] |
High-Throughput Screening (HTS) Experimental Protocols
Two common HTS-compatible methods for identifying and characterizing inhibitors of the WDR5-MLL interaction are Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Workflow Overview
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the disruption of the interaction between a fluorescently labeled MLL "Win" motif peptide and the WDR5 protein. In solution, the small fluorescent peptide tumbles rapidly, resulting in a low fluorescence polarization value. When bound to the much larger WDR5 protein, the tumbling of the peptide is slowed, leading to a high fluorescence polarization value. This compound or other inhibitors that compete with the peptide for binding to WDR5 will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled MLL Win-motif peptide (e.g., FAM-labeled ARAEVHLRKSA)
-
This compound (as a positive control inhibitor)
-
Assay Buffer: e.g., 80 mM Sodium Phosphate pH 6.5, 20 mM KCl, 0.008% Triton X-100
-
DMSO (for compound dilution)
-
384-well, low-volume, black, non-binding surface microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1%.
-
Dilute the fluorescently labeled MLL peptide to a working concentration of 10 nM in assay buffer (final concentration will be 5 nM).
-
Dilute the WDR5 protein to a working concentration of 100 nM in assay buffer (final concentration will be 50 nM). Note: Optimal concentrations of peptide and protein should be determined empirically by titration experiments to achieve a stable and robust assay window. The provided concentrations are based on similar published assays.[4]
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 5 µL of the 100 nM WDR5 protein solution to all wells except for the "no protein" control wells (which will receive 5 µL of assay buffer instead).
-
Incubate the plate for 15-30 minutes at room temperature.
-
Initiate the binding reaction by adding 10 µL of the 10 nM fluorescently labeled MLL peptide solution to all wells.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable microplate reader (e.g., excitation at 485 nm and emission at 530 nm for a FAM label).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the millipolarization of the free fluorescent peptide (no WDR5), and mP_max is the millipolarization of the bound peptide (WDR5 and peptide with DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The quality of the HTS assay can be evaluated by calculating the Z' factor: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. This assay utilizes two antibodies or binding partners labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). For the WDR5-MLL interaction, one could use a donor-labeled antibody against a tag on the WDR5 protein (e.g., anti-GST-Eu3+) and an acceptor-labeled streptavidin that binds to a biotinylated MLL peptide. When WDR5 and the MLL peptide interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. This compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged purified recombinant WDR5 protein
-
Biotinylated MLL Win-motif peptide
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Eu3+ cryptate)
-
Streptavidin labeled with an acceptor fluorophore (e.g., d2)
-
This compound
-
HTRF Assay Buffer
-
DMSO
-
384-well, low-volume, white microplates
-
An HTRF-compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in HTRF assay buffer with a constant final DMSO concentration.
-
Prepare working solutions of the donor-labeled anti-GST antibody and the acceptor-labeled streptavidin in HTRF assay buffer according to the manufacturer's recommendations.
-
Prepare a mixture of GST-WDR5 and biotinylated MLL peptide in HTRF assay buffer. The optimal concentrations should be determined through titration experiments.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted this compound or DMSO to the wells of the 384-well plate.
-
Add 4 µL of the GST-WDR5 and biotinylated MLL peptide mixture to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of the donor-labeled anti-GST antibody to all wells.
-
Add 4 µL of the acceptor-labeled streptavidin to all wells.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage of inhibition based on the decrease in the HTRF ratio in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Assess the assay quality using the Z' factor as described for the FP assay.
-
Conclusion
This compound is a valuable chemical probe for investigating the WDR5-MLL interaction and for validating HTS assays aimed at discovering novel inhibitors of this critical epigenetic target. The Fluorescence Polarization and HTRF assays described provide robust and scalable platforms for high-throughput screening campaigns. Careful optimization of assay conditions, including protein and probe concentrations, is crucial for achieving high-quality, reproducible data.
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR5-0103 in the Study of N-Myc Transcriptional Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor N-Myc, a critical driver of neuroblastoma and other cancers, relies on a complex network of protein interactions to regulate gene expression. A key cofactor in this process is the WD-repeat domain 5 protein (WDR5). WDR5 binds directly to N-Myc and is essential for its recruitment to chromatin at specific target genes, thereby promoting a tumorigenic transcriptional program.[1][2][3][4] The small molecule WDR5-0103 is a potent antagonist of the WDR5 interaction with its binding partners, offering a valuable tool to dissect the function of the N-Myc/WDR5 complex and a potential therapeutic avenue for N-Myc-driven cancers.[2]
These application notes provide a comprehensive guide for utilizing this compound to study N-Myc transcriptional complexes. Included are summaries of quantitative data for WDR5 inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
The following tables summarize the activity of various WDR5 inhibitors in neuroblastoma and other cancer cell lines, providing a reference for experimental design.
Table 1: Cellular Activity of WDR5 Inhibitors in Neuroblastoma Cell Lines
| Inhibitor | Cell Line | Assay | EC50/IC50 (µM) | Treatment Duration | Key Findings | Reference |
| Compound 19 (WBM site inhibitor) | IMR32 (MYCN-amplified) | Cell Proliferation (CCK-8) | 12.34 | 72 hours | Potent suppression of proliferation. | [5] |
| Compound 19 (WBM site inhibitor) | LAN5 (MYCN-amplified) | Cell Proliferation (CCK-8) | 14.89 | 72 hours | Potent suppression of proliferation. | [5] |
| Compound 19 (WBM site inhibitor) | SK-N-AS (MYCN-unamplified) | Cell Proliferation (CCK-8) | Moderate inhibition | 72 hours | Less sensitive than MYCN-amplified lines. | [5] |
| OICR-9429 (WIN site inhibitor) | LAN5 | RNA Sequencing | 20 | 72 hours | Analysis of transcriptional changes. | [6] |
| Small-molecule antagonist | Neuroblastoma cells | Cell Growth | Not specified | Not specified | Reduced N-Myc/WDR5 complex formation and cell growth. | [2] |
Table 2: General Activity of WDR5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation | Reference |
| OICR-9429 | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability. | [6] |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 24, 72 hours | Increased apoptosis at 72 hours. | [6] |
| C16 | GBM CSCs | Cell Viability | IC50 ~2-5 µM | 7 days | Inhibition of cancer stem cell growth. | [7] |
| C16 | GBM CSCs | Western Blot | 1 µM | 72 hours | Global reduction in H3K4me3. | [7] |
Signaling Pathways and Experimental Workflows
WDR5-N-Myc Signaling Pathway and Inhibition by this compound
Caption: WDR5-N-Myc signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound Effects
Caption: General experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on the proliferation and viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., IMR32, LAN5)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well for IMR32 and LAN5 lines.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 to 50 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours.[5]
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[5] Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the EC50/IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess N-Myc-WDR5 Interaction
This protocol determines if this compound disrupts the interaction between N-Myc and WDR5 in a cellular context.
Materials:
-
Neuroblastoma cells treated with this compound or vehicle
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 0.5% Triton X-100 with protease inhibitors)
-
Anti-N-Myc antibody
-
Anti-WDR5 antibody
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in Co-IP buffer for 30 minutes on ice.[8][9]
-
Immunoprecipitation: Incubate the cell lysate with an anti-WDR5 antibody or IgG control overnight at 4°C.[8][10]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[8]
-
Washing: Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer.[8]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-N-Myc and anti-WDR5 antibodies.[8] A decrease in the co-immunoprecipitated N-Myc in the this compound-treated sample indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP)
This protocol assesses the effect of this compound on the recruitment of N-Myc and WDR5 to target gene promoters.
Materials:
-
Neuroblastoma cells treated with this compound or vehicle
-
Glycine (0.125 M)
-
ChIP lysis and wash buffers
-
Anti-N-Myc antibody
-
Anti-WDR5 antibody
-
Anti-H3K4me3 antibody
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose
-
qPCR reagents and primers for target genes (e.g., MDM2) and negative control regions
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes to crosslink proteins to DNA, followed by quenching with glycine.[11]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-700 bp.[9]
-
Immunoprecipitation: Incubate the chromatin with an antibody against N-Myc, WDR5, H3K4me3, or IgG control overnight at 4°C.[3][11][12]
-
Immune Complex Capture and Washing: Capture the immune complexes with Protein A/G beads/agarose and perform stringent washes.[11]
-
Elution and Reverse Crosslinking: Elute the complexes and reverse the crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for known N-Myc/WDR5 target gene promoters. Express the results as a percentage of input or fold enrichment over IgG.[12] A reduction in N-Myc and WDR5 occupancy at target promoters in this compound-treated cells is expected.
Western Blot for Histone H3K4 Trimethylation (H3K4me3)
This protocol evaluates the effect of this compound on the levels of H3K4me3, a downstream epigenetic mark of the WDR5/MLL complex.
Materials:
-
Neuroblastoma cells treated with this compound or vehicle
-
Histone extraction buffer or kit
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Histone Extraction: After treatment (e.g., 72 hours), harvest the cells and perform histone extraction using a commercial kit or an acid extraction protocol.[6][7]
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto a high-percentage SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[13][14]
-
Antibody Incubation: Block the membrane and incubate with the primary anti-H3K4me3 antibody overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.[6] Quantify the H3K4me3 bands and normalize to total H3. A decrease in H3K4me3 levels is anticipated with this compound treatment.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: WDR5-0103
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving WDR5-0103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a small molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1] It functions by disrupting the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, which in turn inhibits the methyltransferase activity of the MLL core complex.[1][2] Its primary use is in cancer research, particularly in relation to MLL-rearranged leukemias, and in studying neurodegenerative diseases.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][5][6][7] Ethanol is also a viable solvent.[4][5][6] Some suppliers also report solubility in DMF and 0.1N HCl (aq).[3][4] It is generally considered insoluble in water.[5][6]
Q3: What is the recommended storage condition for this compound?
Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[4][5][7] Some suppliers suggest storage at +4°C for the solid form. Stock solutions are typically stored at -80°C and can be stable for over a year.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][8]
Q4: Why is my this compound not dissolving properly in DMSO?
Several factors can contribute to dissolution issues with this compound in DMSO. One common reason is the use of DMSO that has absorbed moisture, as hygroscopic DMSO can significantly impact the solubility of the product.[1][6] It is highly recommended to use fresh, newly opened, anhydrous DMSO.[1][6] Additionally, the concentration you are trying to achieve might be above its solubility limit.
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering problems with dissolving this compound, please follow the steps outlined below.
Problem: this compound is not fully dissolving or is precipitating out of solution.
Step 1: Verify Solvent and Concentration
-
Action: Double-check the solvent you are using and the target concentration.
-
Rationale: this compound has defined solubility limits in different solvents. Exceeding these limits will result in incomplete dissolution.
Step 2: Use High-Quality, Anhydrous Solvent
-
Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Rationale: this compound's solubility in DMSO can be significantly reduced by the presence of water.[1][6]
Step 3: Employ Mechanical Assistance
-
Action: Gently vortex or sonicate the solution.
-
Rationale: Sonication is recommended by several suppliers to aid in the dissolution of this compound.[1][7] This increases the interaction between the solvent and the compound.
Step 4: Apply Gentle Heat (Use with Caution)
-
Action: If the compound still does not dissolve, warm the solution gently (e.g., to 37-45°C).
-
Rationale: Heating can increase the solubility of some compounds.[1][7] However, prolonged or excessive heat may degrade the compound, so this should be done cautiously and for a short period.
Step 5: Prepare a Fresh Stock Solution
-
Action: If the above steps fail, it is advisable to discard the current solution and prepare a fresh stock using a new aliquot of solid this compound and fresh solvent.
-
Rationale: The original compound may have degraded due to improper storage or handling.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Supplier/Source |
| DMSO | 100 | 38.34 | R&D Systems, Tocris Bioscience |
| DMSO | 50 | 19.17 | MedchemExpress[1] |
| DMSO | 130.40 | 50 | MedchemExpress[1] |
| DMSO | 200.81 | 77 | Selleck Chemicals[6] |
| DMSO | 156.48 | 60 | TargetMol[7] |
| DMSO | - | 16.6 | Cayman Chemical[4] |
| DMSO | - | ≥12.5 | ApexBio[5] |
| Ethanol | 50 | 19.17 | R&D Systems, Tocris Bioscience |
| Ethanol | - | 12.5 | Cayman Chemical[4] |
| Ethanol | - | ≥11.18 | ApexBio[5] |
| Ethanol | - | 21 | Selleck Chemicals[6] |
| DMF | - | 33.3 | Cayman Chemical[4] |
| 0.1N HCl (aq) | Soluble | - | Axon Medchem[3] |
| DMF:PBS (pH 7.2) (1:1) | - | 0.5 | Cayman Chemical[4] |
Note: Solubility can vary between batches. For batch-specific data, refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 383.44 g/mol ), you would need 3.83 mg of the compound. c. Add the appropriate volume of fresh, anhydrous DMSO to the solid compound. d. Vortex the solution for 1-2 minutes to facilitate dissolution. e. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ntpset.com [ntpset.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting In Vivo Experiments with WDR5-0103
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the WDR5 inhibitor, WDR5-0103, in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the WD40-repeat domain 5 (WDR5) protein.[1][2] Its primary mechanism of action is to competitively bind to the "WIN" site (WDR5-interacting motif) on WDR5, a pocket that is crucial for its interaction with other proteins, most notably the mixed-lineage leukemia (MLL) protein.[3] By occupying this site, this compound disrupts the WDR5-MLL interaction, which is essential for the proper function of the MLL histone methyltransferase complex.[3][4] This inhibition leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary pathway affected is the MLL/SET1 histone methyltransferase pathway, which regulates gene expression through H3K4 methylation.[3] WDR5 is a core component of this complex, and its inhibition disrupts the complex's integrity and enzymatic activity. Additionally, WDR5 is known to interact with the MYC oncoprotein, facilitating its recruitment to chromatin and the subsequent transcription of genes involved in cell proliferation and ribosome biogenesis.[5][6] Therefore, WDR5 inhibitors can also impact MYC-driven oncogenic pathways.
Q3: What are the recommended in vivo formulation and dosing for this compound?
A3: For in vivo studies, this compound can be formulated in a vehicle of 5% DMSO in corn oil for intraperitoneal (i.p.) injection.[1] A previously reported dosing regimen in a mouse model of neurodegenerative disease was 2.5 mg/kg administered via i.p. injection once daily for three days.[7] For cancer models, dosing may vary, and it is recommended to perform dose-range finding studies to determine the optimal dose for your specific model. For comparison, another WDR5 inhibitor, OICR-9429, has been used at doses of 30 mg/kg and 60 mg/kg via i.p. injection in xenograft models.[8][9]
Q4: Are there known toxicity issues with WDR5 inhibitors in vivo?
A4: While specific toxicity data for this compound is limited in the public domain, studies with other WDR5 WIN-site inhibitors suggest a degree of safety in vivo.[6] For instance, the WDR5 inhibitor OICR-9429 was found to have reduced toxicity and side effects on normal tissues in a bladder cancer xenograft model.[8] However, as WDR5 is a ubiquitously expressed protein, on-target toxicity is a potential concern. It is crucial to conduct thorough toxicity studies, including monitoring animal weight, behavior, and performing histopathological analysis of major organs, in your specific animal model.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues that may arise during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor compound solubility or precipitation in formulation | Improper solvent or mixing procedure. | - Use a pre-formulation of 5% DMSO in corn oil as recommended. - Ensure the compound is fully dissolved in DMSO before adding it to the corn oil. - Prepare the formulation fresh before each use. |
| Lack of efficacy or target engagement in the animal model | - Suboptimal dose or dosing frequency. - Poor bioavailability or rapid metabolism of the compound. - The tumor model is not dependent on the WDR5-MLL/MYC axis. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. - Conduct pharmacokinetic (PK) studies to assess the compound's exposure in plasma and tumor tissue. - Confirm the expression and functional importance of WDR5 and its downstream targets (e.g., MLL, MYC, H3K4me3 levels) in your specific cancer cell line or xenograft model in vitro before moving to in vivo studies. |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy) | - The dose is above the MTD. - On-target toxicity due to the essential role of WDR5 in normal tissues. - Off-target effects of the compound. | - Reduce the dose and/or the frequency of administration. - Implement a staggered dosing schedule to allow for animal recovery. - Monitor animals closely for clinical signs of toxicity. - Perform complete blood counts (CBC) and serum chemistry analysis to assess organ function. - Conduct histopathological examination of major organs at the end of the study. |
| Variability in tumor growth inhibition between animals | - Inconsistent tumor cell implantation. - Heterogeneity of the xenograft model. - Inaccurate dosing. | - Ensure consistent cell numbers and injection technique for tumor implantation. - Increase the number of animals per group to improve statistical power. - Calibrate all dosing equipment and ensure accurate administration of the compound. |
| Difficulty in assessing target engagement in vivo | - Insufficient compound exposure at the tumor site. - Rapid reversal of target inhibition after the last dose. - Technical issues with the pharmacodynamic (PD) assay. | - Collect tumor samples at different time points after the last dose to capture the window of target inhibition. - Optimize and validate your PD assay (e.g., Western blot for H3K4me3, co-immunoprecipitation for WDR5-MLL interaction) using treated and untreated tumor tissues. - Consider using a more stable or potent WDR5 inhibitor if available. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related WDR5 inhibitor, OICR-9429, to aid in experimental design.
Table 1: In Vitro Potency of WDR5 Inhibitors
| Compound | Target | Assay | Potency | Reference |
| This compound | WDR5 | Dissociation Constant (Kd) | 450 nM | [1][2] |
| This compound | MLL Complex | IC50 (in vitro HMT assay) | 39 ± 10 µM (at 0.125 µM MLL complex) | [3] |
| OICR-9429 | WDR5 | Dissociation Constant (Kd) | 93 ± 28 nM | [9] |
| OICR-9429 | WDR5-MLL Interaction | Kdisp | 64 ± 4 nM | [9] |
Table 2: In Vivo Dosing of WDR5 Inhibitors
| Compound | Animal Model | Cancer Type / Disease | Dose and Route | Efficacy/Outcome | Reference |
| This compound | P301S transgenic Tau mice | Neurodegenerative Disease | 2.5 mg/kg, i.p., daily for 3 days | Improved cognitive deficits and restored synaptic function. | [7] |
| OICR-9429 | Xenograft mouse model | Bladder Cancer | 30 mg/kg and 60 mg/kg, i.p. | Suppressed tumor proliferation and enhanced efficacy of cisplatin. | [8] |
| OICR-9429 | Patient-derived xenograft (PDX) model | Ovarian Cancer | 3 mg/kg, i.p. | Enhanced sensitivity to genotoxic chemotherapeutics. | [10] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 1 mg/mL, a 20 mg/mL stock in DMSO can be prepared.
-
Warm the sterile corn oil to room temperature.
-
Calculate the required volumes of the this compound stock solution and corn oil to achieve a final concentration where 5% of the total volume is DMSO.
-
Slowly add the this compound DMSO stock solution to the corn oil while vortexing to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution or a fine suspension.
-
Prepare the formulation fresh before each administration.
Protocol 2: Assessment of Target Engagement in Tumor Tissue by Western Blot
Materials:
-
Tumor tissue lysates from vehicle- and this compound-treated animals
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Visualizations
Caption: Simplified signaling pathway of WDR5 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical relationship for troubleshooting common issues in this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
potential off-target effects of WDR5-0103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WDR5-0103. The focus is to anticipate and address potential issues related to the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5). It competitively binds to the "WIN site" on WDR5, a pocket that is crucial for the interaction with the Mixed-Lineage Leukemia (MLL) protein. By occupying this site, this compound disrupts the WDR5-MLL protein-protein interaction, which in turn inhibits the histone methyltransferase (HMT) activity of the MLL complex.[1] This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[2]
Q2: What are the potential sources of off-target effects for a WDR5 inhibitor like this compound?
A2: WDR5 is a scaffolding protein that participates in numerous protein complexes beyond the MLL/SET1 family. Therefore, inhibitors targeting WDR5 have the potential to disrupt these other interactions, leading to off-target effects. Key potential off-target liabilities include:
-
Interaction with other "WIN" motif-containing proteins: The WIN site of WDR5 is recognized by a conserved arginine-containing motif. Other proteins possessing this motif could also be affected by this compound.
-
Disruption of other WDR5-containing complexes: WDR5 is a component of several chromatin-modifying complexes, including:
-
NSL (Non-Specific Lethal) complex: Involved in histone H4 acetylation.
-
NuRD (Nucleosome Remodeling and Deacetylation) complex: Generally associated with transcriptional repression.
-
ATAC (Ada Two-A-Containing) complex: A histone acetyltransferase complex.
-
-
Interaction with the MYC oncoprotein: WDR5 interacts with MYC at a distinct site (the "WBM" site) to promote its recruitment to target genes.[3] While this compound is a WIN site inhibitor, allosteric effects or promiscuous binding could potentially influence this interaction.
Q3: Has the selectivity of this compound been profiled?
A3: this compound has demonstrated good selectivity in limited screens. One study showed that at concentrations up to 100 μM, this compound had no inhibitory effect on a panel of seven other histone methyltransferases, including SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5.[1] However, a comprehensive, proteome-wide off-target profile is not publicly available. Therefore, researchers should remain vigilant for potential off-target effects in their specific experimental systems.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known WDR5-MLL inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare the EC50 with the known binding affinity of this compound for WDR5 (Kd = 450 nM). A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated WDR5 Inhibitor: If available, treat cells with a different chemical scaffold that also targets the WDR5 WIN site. If the phenotype is not recapitulated, it is more likely an off-target effect specific to the this compound chemical structure.
-
Rescue Experiment: Overexpress a WDR5 construct in your cells. If the phenotype is not rescued upon this compound treatment, this suggests the involvement of other targets.
-
Orthogonal Validation: Use a genetic approach, such as siRNA or shRNA-mediated knockdown of WDR5, to see if the phenotype is replicated.
-
Issue 2: Unexpected cellular toxicity is observed at effective concentrations.
-
Possible Cause: On-target toxicity or off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging WDR5 in your cells at the concentrations used.
-
Counter-Screening: Test this compound in a cell line that does not express WDR5 (if available) or expresses a drug-resistant mutant. Persistence of toxicity would strongly indicate off-target effects.
-
Broad Off-Target Profiling: If resources permit, subject this compound to broad off-target screening, such as a commercial kinome scan or a safety panel that assesses common off-target liabilities (e.g., hERG, CYP enzymes).
-
Experimental Protocols & Data Presentation
Below are detailed methodologies for key experiments to identify and validate potential off-target effects of this compound.
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified, active human kinases (e.g., >400 kinases).
-
Assay Principle: The assay typically measures the amount of ATP consumed during the kinase reaction, often using a luminescence-based readout. The signal is inversely proportional to the amount of kinase activity.
-
Procedure:
-
In a multi-well plate, add the recombinant kinase, its specific substrate, and the appropriate kinase buffer.
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP using a detection reagent.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the DMSO control. Determine the IC50 values for any kinases that show significant inhibition.
Illustrative Quantitative Data:
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) | Notes |
| WDR5 (On-Target) | N/A (Not a kinase) | N/A | Primary target is not a kinase. |
| Off-Target Kinase A | 85% | 5.2 | Potential significant off-target. |
| Off-Target Kinase B | 45% | > 25 | Moderate interaction, likely not physiologically relevant. |
| Off-Target Kinase C | 5% | > 100 | No significant interaction. |
| ... (data for >400 kinases) |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to WDR5 in intact cells and to identify potential off-target binders.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and wash the cells, then resuspend in PBS containing protease inhibitors. Lyse the cells through several freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction:
-
Western Blot: Collect the supernatant and analyze the amount of soluble WDR5 (and any suspected off-targets) by Western blotting using specific antibodies.
-
Mass Spectrometry (Proteome-wide CETSA): For a global view of off-targets, the soluble protein fraction can be analyzed by mass spectrometry to identify all proteins stabilized or destabilized by this compound.
-
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Illustrative Quantitative Data:
| Protein Target | Cell Line | Tm (Vehicle) (°C) | Tm (10 µM this compound) (°C) | ΔTm (°C) |
| WDR5 (On-Target) | HEK293T | 54.2 | 59.8 | +5.6 |
| Off-Target Protein X | HEK293T | 61.5 | 64.1 | +2.6 |
| Off-Target Protein Y | HEK293T | 49.8 | 49.6 | -0.2 |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 3: Affinity-Purification Mass Spectrometry (AP-MS)
Objective: To identify the protein interaction partners of this compound in an unbiased, proteome-wide manner.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe version of this compound that incorporates a biotin (B1667282) tag via a linker. It is crucial to validate that the tagged compound retains its binding affinity for WDR5.
-
Cell Lysis and Incubation: Lyse cells that express the target protein(s). Incubate the cell lysate with the biotinylated this compound probe.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its interacting proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of identified proteins from the this compound probe pulldown to a control pulldown (e.g., with biotin alone or a structurally similar but inactive compound) to identify specific interactors.
Illustrative Quantitative Data:
| Protein ID | Protein Name | Fold Enrichment (this compound Probe vs. Control) | p-value | Notes |
| P61978 | WDR5 | 52.3 | <0.0001 | Expected on-target. |
| Q9Y265 | MLL1 | 35.8 | <0.0001 | Expected on-target complex member. |
| P51532 | RBBP5 | 28.1 | <0.0001 | Expected on-target complex member. |
| O75400 | ASH2L | 25.9 | <0.0001 | Expected on-target complex member. |
| Q9H7E2 | Potential Off-Target Z | 15.2 | 0.005 | Novel interactor, requires validation. |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: WDR5 signaling pathways and the inhibitory effect of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
WDR5-0103 Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information and troubleshooting advice regarding the stability and storage of the WDR5 inhibitor, WDR5-0103. Ensuring the integrity of this small molecule is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. Recommendations vary for the compound in its solid form versus in solution.
-
Solid Form: As a powder, this compound is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: For solutions prepared in solvents such as DMSO or ethanol (B145695), it is recommended to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment.
-
DMSO: this compound is readily soluble in DMSO, with concentrations up to 100 mM being reported.[4][5] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2][3][6]
-
Ethanol: Solubility in ethanol is also good, with concentrations of up to 50 mM being achievable.[4][5]
-
DMF: this compound is soluble in DMF at a concentration of 33.3 mg/mL.[1]
-
Aqueous Solutions: this compound is practically insoluble in water.[2] For experiments in aqueous media, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium. Be mindful of the final solvent concentration and its potential effects on your experimental system.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in a particular solvent or upon dilution into an aqueous medium. If you observe precipitation, you can try the following:
-
Warming: Gently warm the solution to 37°C to aid in redissolving the precipitate.
-
Sonication: Brief sonication can also help to break up and redissolve precipitated material.
-
Filtration: If the precipitate does not redissolve, it is best to centrifuge the solution and use the clear supernatant, or filter the solution through a 0.22 µm filter to remove the precipitate. The concentration of the resulting solution should be re-verified if possible.
To prevent precipitation, especially when diluting into aqueous media, it is recommended to add the concentrated stock solution dropwise while gently vortexing the aqueous solution.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to several factors related to the stability and handling of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | - Ensure stock solutions have been stored correctly (aliquoted, at -80°C for long-term).- Avoid repeated freeze-thaw cycles.- Prepare fresh stock solutions if degradation is suspected. |
| Precipitation in cell culture medium | - Visually inspect the medium for any signs of precipitation after adding this compound.- Reduce the final concentration of this compound.- Decrease the final percentage of DMSO in the medium by using a more concentrated stock solution.- Add the stock solution to the pre-warmed medium slowly while mixing. |
| Instability in cell culture medium over time | - Minimize the incubation time of this compound in the medium before adding to cells.- Consider the presence of components in the medium, such as serum proteins, that might interact with the compound.- If possible, perform a time-course experiment to assess the stability of this compound in your specific medium. |
Issue 2: Difficulty in dissolving this compound powder.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution | - Vortex the solution for an extended period.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution. |
| Use of non-anhydrous solvent | - Use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[2][3][6] |
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | 1 year | [2] |
| Stock Solution | -20°C | 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (38.34 mg/mL) | [4][5] |
| Ethanol | 50 mM (19.17 mg/mL) | [4][5] |
| DMF | 33.3 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or other desired solvent) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube or sonicate in a water bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Workflow for Investigating Loss of this compound Activity
This workflow can be used to systematically troubleshoot experiments where this compound is not performing as expected.
Signaling Pathways and Mechanisms
This compound is an antagonist of the WD repeat-containing protein 5 (WDR5). It functions by disrupting the protein-protein interaction between WDR5 and the MLL (mixed-lineage leukemia) protein. This interaction is crucial for the proper function of the MLL complex, which is a histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is an important epigenetic mark associated with active gene transcription. By inhibiting the WDR5-MLL interaction, this compound effectively reduces H3K4 methylation levels, leading to changes in gene expression.
References
overcoming resistance to WDR5-0103 treatment
Welcome to the technical support center for WDR5-0103. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the emergence of treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1][2] It competitively binds to the "WIN" (WDR5-interacting) site on the WDR5 protein.[3] This binding pocket is crucial for the interaction of WDR5 with other proteins, most notably the mixed-lineage leukemia (MLL) protein.[1][4] By occupying the WIN site, this compound disrupts the WDR5-MLL interaction, which in turn inhibits the histone methyltransferase (HMT) activity of the MLL complex.[1][4] This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[5]
Q2: Which signaling pathways are affected by this compound treatment?
A2: The primary pathway affected by this compound is the MLL/SET1 complex-mediated H3K4 methylation, which is crucial for transcriptional activation.[6] WDR5 is a core component of this complex, and its inhibition leads to decreased H3K4 trimethylation and suppression of target gene expression.[7] Additionally, WDR5 is a critical cofactor for the MYC oncoprotein, facilitating its recruitment to chromatin.[8] By displacing WDR5 from chromatin, this compound can indirectly suppress MYC-driven gene expression, including many ribosomal protein genes.[9] The downstream effects of WDR5 inhibition often involve the induction of a nucleolar stress response and p53-dependent apoptosis in cancer cells.[9][10]
Q3: In which cancer types has this compound or other WIN site inhibitors shown preclinical efficacy?
A3: WDR5 inhibitors have demonstrated preclinical efficacy in a variety of cancers, including:
-
MLL-rearranged leukemias[10]
-
Breast cancer[11]
-
Prostate cancer[11]
-
Colon cancer[8]
-
Neuroblastoma[11]
-
Diffuse large B-cell lymphoma[13]
Q4: How should I determine the optimal concentration of this compound for my cell-based experiments?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. A starting range of 1 µM to 50 µM is often used in initial experiments. For reference, the IC50 for MLL catalytic activity was found to be 39 ± 10 µM in the presence of 0.125 µM of the MLL complex.[14]
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to identifying and characterizing potential resistance to this compound in your experiments.
Problem: Reduced or complete loss of cellular response to this compound treatment.
Step 1: Initial Verification
-
Confirm Compound Integrity: Ensure the proper storage and handling of your this compound stock.[4] If possible, verify its identity and purity.
-
Optimize Dosing: Re-evaluate the dose-response curve in your parental (sensitive) cell line to confirm the expected IC50 value.
-
Check Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Step 2: Investigating the Mechanism of Resistance
If the initial checks do not resolve the issue, proceed with the following experimental workflow to investigate the potential mechanisms of resistance.
Data Presentation
Table 1: Comparative Cellular Activity of WDR5 WIN Site Inhibitors
| Compound | MV4;11 (AML) GI50 | MOLM-13 (AML) GI50 | K562 (CML) GI50 | Cellular Selectivity (K562/MV4;11) | Reference |
| This compound | - | - | - | - | [14] |
| OICR-9429 | ~1-10 µM | ~1-10 µM | >30 µM | >3-30 | [10] |
| Compound 3 | Potent Inhibition | Potent Inhibition | Resistant | High | [10] |
Note: GI50 (half-maximal growth inhibition) values can vary between studies and experimental conditions. K562 is often used as a WDR5-resistant control cell line.
Experimental Protocols
Protocol: Cell Viability Assay to Assess this compound Resistance
This protocol describes a method to compare the sensitivity of parental and suspected this compound-resistant cell lines using a colorimetric cell viability assay (e.g., MTT or CCK-8).
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and suspected resistant cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).
-
-
Cell Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 values for both the parental and suspected resistant cell lines using a non-linear regression analysis (four-parameter logistic curve). A significant increase in the IC50 value for the suspected resistant line indicates resistance.
-
Mandatory Visualizations
Caption: WDR5 signaling and the inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for assessing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. WDR5 0103 | WDR5 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with WDR5-0103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WDR5-0103 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues during their research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected results users might encounter when working with this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule antagonist that targets the WD repeat-containing protein 5 (WDR5).[1] It functions by competitively binding to the "WIN" site on WDR5, a pocket that normally accommodates a specific arginine-containing motif found in binding partners like the Mixed-Lineage Leukemia (MLL) protein.[2][3] By occupying this site, this compound disrupts the crucial interaction between WDR5 and MLL, which is necessary for the proper function of the MLL histone methyltransferase complex. This disruption leads to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[4][5][6]
Q2: I am not observing the expected decrease in global H3K4 trimethylation (H3K4me3) after this compound treatment. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Specificity: The dependence of H3K4 methylation on the WDR5-MLL interaction can vary between cell lines. Some cell lines might have compensatory mechanisms or rely on other histone methyltransferases for maintaining H3K4me3 levels.
-
Treatment Duration and Concentration: Changes in histone modifications can be slow. A 72-hour treatment period is often required to observe a significant reduction in global H3K4me3 levels.[7] Ensure you are using an appropriate concentration of this compound. The IC50 for inhibiting MLL complex activity in vitro is highly dependent on the protein concentration of the complex itself.[2]
-
Antibody Quality: The specificity and efficiency of the primary antibody used for Western blotting are critical. Validate your H3K4me3 antibody to ensure it is specific and sensitive.
-
Experimental Controls: Ensure your vehicle control (e.g., DMSO) is not affecting H3K4me3 levels and that your histone extraction and Western blot protocols are optimized.
Q3: My cells are showing high toxicity at concentrations where I don't expect to see a specific inhibitory effect. Is this due to off-target effects?
A3: While this compound is reported to be a selective inhibitor for SET1 family HMTs, off-target effects are a possibility with any small molecule inhibitor.[8] Here’s how to troubleshoot:
-
Dose-Response Curve: Perform a detailed dose-response curve. If the concentration causing toxicity is significantly different from the concentration required to inhibit H3K4 methylation or other known downstream effects, it may suggest off-target toxicity.
-
Use a Structurally Different Inhibitor: If possible, use a structurally unrelated WDR5 inhibitor that also targets the WIN site (e.g., OICR-9429).[5] If this compound recapitulates the desired phenotype without the same degree of toxicity, the toxicity observed with this compound might be due to off-target effects.
-
Rescue Experiment: Overexpression of WDR5 could potentially rescue the on-target effects. If the toxicity persists despite WDR5 overexpression, it is likely an off-target effect.[8]
-
p53 Status: Inhibition of the WDR5-MLL interaction can induce a p53-dependent apoptotic response.[8] The toxicity of WDR5 inhibitors can be dependent on the p53 status of your cell line.
Q4: The inhibitory effect of this compound seems less potent in my cellular assay compared to the reported in vitro biochemical data. Why?
A4: A discrepancy between in vitro and cellular potency is common. Potential reasons include:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Protein Concentration in Cells: The inhibitory activity of this compound on the MLL complex is dependent on the concentration of the complex.[2] Cellular concentrations of the MLL complex might be higher than those used in your in vitro assay, requiring a higher concentration of the inhibitor to achieve the same level of target engagement.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., ABC transporters), which actively pump it out of the cell, reducing its effective intracellular concentration.[1]
-
Compound Stability: The compound may be unstable in cell culture media or metabolized by the cells over the course of the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Target/Complex | Assay Type | Reference |
| Kd | 450 nM | WDR5 | Isothermal Titration Calorimetry (ITC) | [1][6] |
| IC50 | 39 ± 10 µM | Trimeric MLL Complex (125 nM) | In Vitro HMT Assay | [2] |
| IC50 | 83 ± 10 µM | Trimeric MLL Complex (500 nM) | In Vitro HMT Assay | [2] |
| IC50 | 280 ± 12 µM | Trimeric MLL Complex (1000 nM) | In Vitro HMT Assay | [2] |
Table 2: Exemplary Cellular Assay Concentrations
| Cell Lines | Assay Type | Concentration(s) | Treatment Duration | Observed Effect | Reference |
| Multidrug-Resistant Cancer Cells | Sensitization to Cytotoxic Drugs | 5-20 µM | 72 hours | Sensitization to conventional cytotoxic drugs | [1] |
| P. falciparum-exposed Monocytes | Cytokine Production | 100 µM | 16 hours (pretreatment) | Suppression of TNF and IL-6 production | [9] |
| P301S Transgenic Tau Mice | In Vivo | 2.5 mg/kg (i.p.) | Daily for 3 days | Reduced H3K4me3, improved cognitive deficits | [1] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: The WDR5-MLL/SET1 complex and its role in H3K4 methylation and gene activation.
Caption: this compound competitively inhibits the WDR5-MLL protein-protein interaction.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT)[10]
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000–5,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration range is 0.1 to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).
-
Treatment: Add 10 µL of the prepared inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[7]
-
Viability Assessment (using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10] b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10] e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells (set as 100% viability) and plot the results to determine the GI50/IC50 value.
Protocol 2: Western Blot for H3K4me3 Reduction
This protocol assesses the direct downstream effect of this compound on its target.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a duration sufficient to observe changes in histone modifications (e.g., 72 hours).[7]
-
Histone Extraction: After treatment, harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Quantification: Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.[11]
-
Antibody Incubation: a. Block the membrane for 1 hour at room temperature. b. Incubate with the primary anti-H3K4me3 antibody (typically 1:1000 dilution) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of core histones.[7]
-
Quantification: Use densitometry to quantify the H3K4me3 bands and normalize them to the total H3 bands.
Protocol 3: Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
This protocol is used to qualitatively assess if this compound disrupts the interaction between WDR5 and MLL in a cellular context.
Materials:
-
Cell line endogenously expressing WDR5 and MLL
-
This compound and DMSO
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Primary antibodies: anti-WDR5 (for IP), anti-MLL (for WB), anti-WDR5 (for WB)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for an optimized duration (e.g., 4-6 hours). Lyse cells in ice-cold Co-IP buffer.[12]
-
Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[12]
-
Immunoprecipitation: a. Set aside a small portion of the supernatant as "Input". b. To the remaining lysate, add the anti-WDR5 antibody or an isotype control IgG. Incubate overnight at 4°C with gentle rotation.[13]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[12]
-
Washing: Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Elute the proteins by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[12]
-
Western Blot Analysis: a. Run the eluted samples and the "Input" samples on an SDS-PAGE gel. b. Transfer to a PVDF membrane. c. Probe the membrane with primary antibodies for both MLL (to detect co-IP) and WDR5 (to confirm successful IP). A reduced MLL signal in the this compound treated sample compared to the vehicle control indicates disruption of the interaction.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein in cells.[14] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
PBS with protease inhibitors
-
PCR tubes and a thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Western blot supplies
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 45°C to 69°C) for 3-5 minutes in a thermal cycler, leaving one sample at room temperature as a control.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 min) or high-speed microcentrifugation.
-
Western Blot Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.
-
Data Analysis: Plot the fraction of soluble WDR5 as a function of temperature for both vehicle- and this compound-treated conditions. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of WDR5 upon compound binding, confirming target engagement.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-0103 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WDR5-0103 in their experiments. The information is tailored to address specific issues that may be encountered, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1] Its primary mechanism of action is to competitively bind to the "WIN site" of WDR5, a pocket that is crucial for its interaction with other proteins, most notably the mixed-lineage leukemia (MLL) protein.[2][3] By disrupting the WDR5-MLL interaction, this compound inhibits the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] This epigenetic modification is critical for the transcriptional activation of various genes involved in cell proliferation and survival.
Q2: What are the expected cellular consequences of treating cells with this compound?
A2: Treatment with this compound and other WIN site inhibitors leads to the displacement of WDR5 from chromatin. This results in the suppression of a specific set of genes, particularly those involved in protein synthesis, such as ribosomal protein genes.[4][5][6] This disruption of ribosome biogenesis induces nucleolar stress, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and p53-dependent apoptosis in sensitive cancer cells.[4][5][6][7]
Q3: At what concentrations is this compound typically effective, and when should I be concerned about cytotoxicity?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For inhibiting the MLL methyltransferase activity in vitro, IC50 values can range from 39 µM to 280 µM depending on the concentration of the MLL complex.[8] In cell-based assays, concentrations in the low micromolar range (e.g., 5-20 µM) have been shown to sensitize multidrug-resistant cancer cells.[1] Cytotoxicity becomes a more prominent consideration at higher concentrations. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment and to identify the threshold for significant cytotoxicity.
Q4: Does high-concentration treatment with this compound induce apoptosis or necrosis?
A4: High concentrations of cytotoxic compounds can lead to necrosis, which is a form of uncontrolled cell death often accompanied by inflammation. In contrast, lower, more targeted concentrations are more likely to induce apoptosis, a programmed and controlled form of cell death.[9] For WDR5 inhibitors, the intended mechanism of action at effective concentrations is the induction of apoptosis.[7][10] If you observe widespread and rapid cell death with features of necrosis (e.g., cell swelling and membrane rupture), you may be using too high a concentration, which could be causing off-target effects.
Q5: What are potential off-target effects of this compound at high concentrations?
A5: While this compound is designed to be selective for WDR5, at high concentrations, the risk of off-target effects increases. These could include the inhibition of other proteins with similar binding pockets or non-specific cellular toxicity. If the observed cellular phenotype is inconsistent with the known functions of WDR5 inhibition, or if toxicity is observed in cell lines that do not express WDR5, off-target effects should be considered.[11] To mitigate this, it is important to use the lowest effective concentration and include appropriate controls, such as a structurally unrelated WDR5 inhibitor or a cell line with WDR5 knocked down.[11]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating to prevent settling. Use a multichannel pipette for more consistent cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Prepare serial dilutions in culture medium from a concentrated stock in DMSO. |
| Cell Line Health and Passage Number | Use cells that are in a logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity. |
Issue 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Confirm that your cell line expresses WDR5 at a sufficient level. Some cell lines may have intrinsic resistance mechanisms or may not be dependent on the WDR5-MLL pathway for survival. Consider testing a panel of cell lines to find a sensitive model. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may take time to manifest as they involve transcriptional changes and the induction of apoptosis. Extend the incubation period (e.g., 48, 72, or even 96 hours) and perform a time-course experiment. |
| Suboptimal Compound Concentration | Perform a broad dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line. |
| Compound Inactivity | Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation. Test the compound on a known sensitive cell line as a positive control. |
Issue 3: Difficulty in confirming apoptosis as the mode of cell death.
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Assay | The activation of apoptotic markers is transient. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis in your cell line after this compound treatment. |
| Low Percentage of Apoptotic Cells | The concentration of this compound may be too low to induce a robust apoptotic response. Try increasing the concentration in a stepwise manner. Ensure that both floating and adherent cells are collected for analysis, as apoptotic cells may detach. |
| Technical Issues with Apoptosis Assays | For Annexin V/PI staining, ensure gentle handling of cells to avoid mechanical membrane damage, which can lead to false positives. For western blotting of cleaved caspases or PARP, optimize antibody concentrations and ensure efficient protein transfer. Use a positive control for apoptosis induction (e.g., staurosporine) to validate your assay setup. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound on MLL Complex Methyltransferase Activity
| MLL Trimeric Complex Concentration | IC50 of this compound (µM) |
| 125 nM | 39 ± 10 |
| 500 nM | 83 ± 10 |
| 1000 nM | 280 ± 12 |
| Data from in vitro methyltransferase assays.[8] |
Table 2: Cytotoxicity of WDR5 Inhibitors in Various Cancer Cell Lines (Reference Data)
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (µM) | Treatment Duration |
| OICR-9429 | SW620 | Colon Cancer | Toxic | 72 hours |
| OICR-9429 | T84 | Colon Cancer | Toxic | 72 hours |
| Compound 19 | IMR32 | Neuroblastoma | 12.34 | 72 hours |
| Compound 19 | LAN5 | Neuroblastoma | 14.89 | 72 hours |
| C16 | GBM CSCs | Glioblastoma | 0.4 - 6.6 | 7 days |
| This table provides reference cytotoxicity data for other WDR5 inhibitors, as comprehensive data for this compound is not readily available.[12][13][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells if necessary.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15][16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]
Western Blot for Cleaved PARP and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and/or cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound leading to cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity experiments.
Caption: General experimental workflow for characterizing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | Benchchem [benchchem.com]
- 9. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: WDR5-0103 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WDR5 inhibitor, WDR5-0103, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5).[1] It functions by competitively binding to the "WIN site" on WDR5, a pocket that is crucial for the interaction with the Mixed-Lineage Leukemia (MLL) protein.[1] By occupying this site, this compound disrupts the WDR5-MLL protein-protein interaction, which is essential for the assembly and enzymatic activity of the MLL histone methyltransferase complex. This inhibition leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark for active gene transcription.[2]
Q2: What is a recommended starting dose for this compound in mice?
A2: A reported effective dose in mouse models is 2.5 mg/kg administered via intraperitoneal injection.[1] However, the optimal dose may vary depending on the animal model, disease context, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Q3: What are the known pharmacokinetic parameters for this compound?
A3: Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in publicly available literature. This compound is considered a first-generation WDR5 inhibitor, and subsequent research has focused on developing analogs with improved pharmacokinetic properties and oral bioavailability.[2][3][4][5] Researchers should be aware that the lack of oral bioavailability is a potential limitation of this compound.
Q4: Can this compound be administered orally?
A4: While intraperitoneal injection is a more commonly reported route of administration for this compound due to its physicochemical properties, formulation for oral gavage is possible. However, the oral bioavailability of this compound is expected to be low.[3][4] For studies requiring oral administration, newer generation WDR5 inhibitors with optimized pharmacokinetic profiles may be more suitable.[3][4]
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during formulation or upon injection.
-
Possible Cause: this compound has low aqueous solubility. "Solvent shock," the rapid dilution of a concentrated DMSO stock into an aqueous solution, can cause the compound to precipitate.
-
Solution:
-
Use a co-solvent system: A common and effective method is to use a vehicle containing a combination of solvents like DMSO, PEG300, and Tween 80 in saline. This helps to maintain the solubility of the hydrophobic compound in the final aqueous formulation.
-
Sequential mixing: When preparing the formulation, add the components sequentially and ensure thorough mixing after each addition. For example, first, dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally, the aqueous component (saline).
-
Warm the solution: Gently warming the solution can aid in dissolution.
-
Sonication: Use of a sonicator can help to break down small particles and ensure the compound is fully dissolved.
-
Prepare fresh: It is highly recommended to prepare the final dosing solution fresh on the day of injection to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent or lack of efficacy in animal studies.
-
Possible Cause: Poor bioavailability and rapid metabolism of this compound.
-
Solution:
-
Optimize the route of administration: Intraperitoneal injection generally provides higher bioavailability than oral administration for compounds with low aqueous solubility.
-
Adjust the dosing schedule: A more frequent dosing schedule may be necessary to maintain therapeutic concentrations of the compound in the plasma and target tissues.
-
Confirm target engagement: If possible, perform pharmacodynamic studies to confirm that this compound is reaching its target and inhibiting H3K4 methylation in your animal model. This can be done by analyzing tissue samples for changes in H3K4me3 levels.
-
Consider alternative compounds: If consistent efficacy cannot be achieved with this compound, consider using a newer generation WDR5 inhibitor with improved pharmacokinetic properties.[3][4]
-
Problem 3: Observed toxicity or adverse effects in animals.
-
Possible Cause: Off-target effects or vehicle-related toxicity.
-
Solution:
-
Perform a tolerability study: Before initiating efficacy studies, conduct a maximum tolerated dose (MTD) study to identify a safe dosing range for this compound in your specific animal model.
-
Vehicle control group: Always include a vehicle-only control group in your experiments to distinguish between compound-related and vehicle-related toxicity.
-
Monitor animal health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Reduce DMSO concentration: If using a DMSO-based formulation, ensure the final concentration of DMSO is as low as possible (typically under 10%) to minimize its potential toxicity.
-
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 383.44 g/mol | [6] |
| Formula | C21H25N3O4 | [6] |
| Binding Affinity (Kd) | 450 nM | [1][6][7] |
| Solubility in DMSO | ≥ 60 mg/mL | [7] |
| Solubility in Ethanol | ~21 mg/mL | [8] |
| Aqueous Solubility | Insoluble | [8] |
Table 2: Recommended In Vivo Formulation for this compound
| Route of Administration | Vehicle Composition | Max Achievable Concentration |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Intraperitoneal (IP) Injection | 5% DMSO, 95% Corn oil | ~3.85 mg/mL |
| Oral Gavage (p.o.) | Homogeneous suspension in CMC-Na | ≥ 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Final Formulation Preparation (for a 2.5 mg/mL solution):
-
In a sterile tube, add 400 µL of sterile PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add 50 µL of sterile Tween 80 and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final concentrations of the vehicle components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare this formulation fresh on the day of use.
-
-
Administration:
-
Administer the this compound formulation to mice via intraperitoneal injection at the desired dose (e.g., 2.5 mg/kg).
-
The injection volume should typically be between 100-200 µL for a mouse.
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage (p.o.)
-
Formulation Preparation (for a 5 mg/mL suspension):
-
Prepare a sterile solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Aseptically weigh 5 mg of this compound powder.
-
Add the this compound powder to 1 mL of the 0.5% CMC-Na solution.
-
Vortex thoroughly to create a homogeneous suspension.
-
Prepare this suspension fresh on the day of use.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at the desired dose.
-
The gavage volume should typically be between 100-200 µL for a mouse.
-
Mandatory Visualizations
Caption: this compound inhibits the MLL1 complex and gene transcription.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
WDR5-0103 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of WDR5-0103 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the WD repeat-containing protein 5 (WDR5)[1][2]. It functions by competitively binding to the WIN (WDR5 Interaction) site on WDR5, a crucial interaction point for proteins like Mixed Lineage Leukemia (MLL)[3][4][5][6]. By occupying this site, this compound disrupts the WDR5-MLL interaction, thereby inhibiting the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4)[3][4][6][7]. This epigenetic modification is critical for gene activation, and its inhibition can impact various cellular processes, including proliferation and survival, making WDR5 a target in diseases like cancer[3][7].
Q2: My cells are not showing the expected phenotype after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of expected phenotype:
-
Compound Instability: Small molecule inhibitors can be unstable and degrade in cell culture media over time[8][9].
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration[8][10].
-
Cell Line Specificity: The cellular context and the genetic background of your cell line can influence its sensitivity to this compound.
-
Experimental Variability: Inconsistencies in cell density, passage number, or treatment duration can lead to variable results[10].
Q3: I am observing significant cell death even at low concentrations of this compound. How can I address this?
A3: High cytotoxicity can be due to several factors:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound might be too high. It is crucial to keep the final solvent concentration in the culture media low (typically ≤ 0.1% to <0.5%) and to include a vehicle control in your experiments[8][9][10].
-
On-Target Toxicity: The targeted pathway may be essential for the survival of your specific cell line.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target activities that lead to cytotoxicity[11].
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results, follow these guidelines:
-
Solvent Selection: this compound is soluble in DMSO and ethanol[2]. Consult the manufacturer's datasheet for the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your cell culture.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation[9][12]. Solid forms of the inhibitor can be stored at -20°C for several years[12].
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or No Effect | 1. This compound Degradation: The compound may be unstable in the experimental conditions. 2. Incorrect Concentration: Pipetting errors or incorrect calculations. 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Use a fresh aliquot of this compound. Consider the stability of the compound in your specific media and incubation conditions. For long-term experiments, consider refreshing the media with a new compound at regular intervals[8]. 2. Verify all calculations and ensure proper pipette calibration. Perform a dose-response curve to identify the optimal concentration. 3. Consult the literature for known permeability issues with this class of compounds. |
| Compound Precipitation in Media | 1. Low Aqueous Solubility: The inhibitor has limited solubility in the cell culture medium. 2. High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Visually inspect the media for any precipitate after adding this compound. Prepare intermediate dilutions in a suitable buffer before adding to the final media[9]. Gentle warming may aid dissolution[9]. 2. Ensure the final solvent concentration is kept to a minimum (ideally <0.5%)[9][10]. |
| High Background or Off-Target Effects | 1. Concentration Too High: The concentration of this compound is in a range that causes non-specific effects. 2. Known Off-Target Activities: The inhibitor may have other cellular targets. | 1. Perform a dose-response experiment to find the lowest effective concentration[8][11]. 2. To confirm that the observed phenotype is due to on-target activity, consider using a structurally different WDR5 inhibitor or a rescue experiment if a resistant mutant is available[10]. |
| Variability Between Experiments | 1. Cell Culture Conditions: Differences in cell passage number, confluency, or media composition. 2. Compound Handling: Inconsistent preparation or storage of this compound. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density[10]. 2. Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of the stock solution[10]. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol helps determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture media. Also, prepare a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of H3K4 Methylation
This protocol is to confirm the on-target activity of this compound by assessing the levels of H3K4 trimethylation (H3K4me3).
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3. As a loading control, use an antibody against total Histone H3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon treatment with this compound.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: WDR5 signaling interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
dealing with WDR5-0103 precipitation in aqueous buffers
Welcome to the technical support center for WDR5-0103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of the WDR5 inhibitor, this compound, with a focus on addressing challenges related to its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1][2][3][4] It functions by competitively binding to the peptide-binding pocket on WDR5, thereby disrupting its interaction with other proteins, most notably with Mixed Lineage Leukemia (MLL) proteins.[4][5] This disruption inhibits the histone methyltransferase (HMT) activity of the MLL core complex, which is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[5][6]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
A2: The primary challenge with this compound is its low solubility in aqueous buffers, which can lead to precipitation. This is a common issue with hydrophobic small molecules when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous experimental buffer. This phenomenon is often referred to as "crashing out."
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is generally considered insoluble in water.[1]
Q4: What is the recommended method for preparing a this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1][3] Stock solutions can typically be prepared at concentrations up to 100 mM in DMSO.[2][7]
Q5: How should I store this compound stock solutions?
A5: Solid this compound should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
| Possible Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous buffer is higher than its solubility limit. | - Lower the final working concentration of this compound. - Perform a solubility test in your specific buffer to determine the maximum soluble concentration before proceeding with your experiment. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to rapidly precipitate due to the sudden change in solvent polarity. | - Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. - Slow, controlled addition: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform mixing. |
| Low Temperature of Aqueous Buffer | The solubility of many compounds, including this compound, can decrease at lower temperatures. | - Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. |
Issue 2: Precipitation Over Time During Incubation
| Possible Cause | Explanation | Recommended Solution |
| Thermodynamic Instability | The initial solution may be supersaturated and thermodynamically unstable. Over time, the excess compound precipitates to reach its true equilibrium solubility. | - Determine the thermodynamic solubility of this compound in your buffer system using a shake-flask method to establish a stable working concentration. - Consider the use of solubility-enhancing excipients if a higher concentration is required. |
| Interaction with Buffer Components | Components of your buffer, such as certain salts or proteins (in cell culture media), may interact with this compound, leading to the formation of insoluble complexes. | - If possible, test the solubility of this compound in different buffer systems. - For cell-based assays, consider using serum-free or low-serum media for a short duration to see if serum proteins are contributing to the precipitation. |
| pH Shift | Changes in the pH of the buffer during the experiment can alter the ionization state and solubility of this compound. | - Ensure your buffer system has sufficient buffering capacity to maintain a stable pH throughout the experiment. - For cell culture experiments, monitor the pH of the media, especially with high cell densities, and change the media if necessary. |
| Evaporation | Evaporation of the solvent from your experimental setup can lead to an increase in the concentration of this compound, potentially exceeding its solubility limit. | - For long-term experiments, ensure proper sealing of plates or tubes to minimize evaporation. - In cell culture, maintain proper humidity in the incubator. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that aqueous solubility is highly dependent on the specific buffer composition, pH, and temperature.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.34 - 77 | 100 - 200.81 |
| Ethanol | 19.17 - 21 | 50 |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Below are example protocols for common assays involving WDR5 inhibitors. These should be optimized for your specific experimental conditions.
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-100 mM. Ensure the compound is fully dissolved; sonication may be used to aid dissolution.
-
Pre-warm Aqueous Buffer: Warm your final experimental buffer to the desired temperature (e.g., room temperature or 37°C).
-
Perform Serial Dilutions:
-
Create an intermediate dilution of the DMSO stock in the pre-warmed aqueous buffer. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer for a 100 µM intermediate solution.
-
Add the stock solution dropwise while vigorously vortexing the buffer.
-
Perform further dilutions from this intermediate stock to achieve your final desired working concentrations.
-
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.
Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the inhibition of MLL complex activity by this compound.
-
Reaction Buffer: A typical HMT assay buffer may contain 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT, and a suitable substrate (e.g., histone H3 peptide or nucleosomes).
-
Prepare Reagents:
-
Recombinant MLL core complex (containing WDR5).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
This compound working solutions prepared as described in Protocol 1.
-
-
Assay Procedure:
-
In a reaction plate, combine the MLL complex, histone substrate, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate for a specific time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol is designed to determine if this compound disrupts the interaction between WDR5 and MLL in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cell line known to have a functional WDR5-MLL complex) to an appropriate density.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice and then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for either WDR5 or MLL overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both WDR5 and MLL to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Protocol 4: Cell Viability Assay
This assay determines the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to pre-warm the medium and add the compound stock slowly while mixing.
-
Include a vehicle control with the same final concentration of DMSO.
-
Replace the existing media in the wells with the media containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[6][8]
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the percentage of cell viability against the log of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. WDR5 0103 | WDR5 | Tocris Bioscience [tocris.com]
- 3. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Bioavailability of WDR5-0103 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of WDR5-0103, a small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective antagonist of WDR5, a protein that plays a crucial role in gene expression by interacting with histone methyltransferases like MLL.[1][2] By blocking the interaction between WDR5 and MLL, this compound can inhibit the catalytic activity of the MLL complex.[2][3] Like many small-molecule inhibitors targeting protein-protein interactions, this compound may exhibit poor physicochemical properties, such as low aqueous solubility, which can lead to poor absorption and low bioavailability after in vivo administration.[4][5] This can result in suboptimal drug exposure at the target site, leading to a lack of efficacy in animal models.[6]
Q2: What are the common causes of poor in vivo bioavailability for small-molecule inhibitors like this compound?
A2: The poor bioavailability of small-molecule drugs is often attributed to a combination of factors, which can be broadly categorized as follows:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[7][8] This is a common issue for "brick-dust" molecules with high melting points or "grease-ball" molecules with high lipophilicity.[7]
-
Low Permeability: The drug may not be able to efficiently cross the intestinal membrane to enter the bloodstream.[9]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, significantly reducing the amount of active drug.[10]
-
Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[11]
Q3: How can I assess the bioavailability of my this compound formulation?
A3: The most direct way to assess bioavailability is through in vivo pharmacokinetic (PK) studies.[12][13] This typically involves administering this compound to an animal model (e.g., mice or rats) and collecting blood samples at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method like LC-MS/MS.[14] Key PK parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[15]
By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, you can calculate the absolute oral bioavailability (F%).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Lack of in vivo efficacy despite in vitro potency | Poor Bioavailability: The concentration of this compound reaching the target tissue is insufficient. | 1. Conduct a Pharmacokinetic (PK) Study: Determine the Cmax, Tmax, and AUC of your current formulation to quantify drug exposure.[14] 2. Improve Formulation: If exposure is low, consider formulation enhancement strategies (see below). 3. Dose Escalation Study: Carefully increase the dose to see if a therapeutic effect can be achieved, while monitoring for toxicity. |
| High variability in animal response | Inconsistent Formulation: The drug may not be uniformly suspended or dissolved, leading to variable dosing. | 1. Assess Formulation Stability: Check for precipitation or degradation of this compound in the vehicle over time.[14] 2. Ensure Homogeneity: Use proper mixing techniques (e.g., vortexing, sonication) before each administration to ensure a uniform suspension. |
| Animal-to-Animal Variation: Biological differences can lead to varied drug absorption and metabolism. | 1. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power.[14] 2. Standardize Procedures: Ensure consistent administration techniques and animal handling.[14] | |
| Precipitation of this compound in aqueous vehicle | Low Aqueous Solubility: this compound likely has poor water solubility. | 1. Use Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into a vehicle suitable for in vivo use (e.g., a mixture of PEG, Tween 80, and saline).[16] Always check for precipitation after dilution. 2. Particle Size Reduction: Micronization or nanonization can increase the surface area and improve the dissolution rate.[17] 3. Amorphous Solid Dispersions: Formulating the drug with a polymer carrier can create a more soluble amorphous form.[7][9] |
| Low systemic exposure despite good solubility | High First-Pass Metabolism: The drug is being rapidly metabolized in the liver or gut wall. | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Structural Modification: If metabolism is a major issue, medicinal chemistry efforts may be needed to block the metabolic soft spots on the molecule.[10] |
| Efflux by Transporters: The drug is being actively removed from cells. | 1. Caco-2 Permeability Assay: This in vitro model can assess the potential for a compound to be a substrate of efflux transporters. 2. Co-administration with an Efflux Inhibitor: While not a long-term solution, this can help confirm if efflux is a limiting factor in preclinical studies.[11] |
Formulation Enhancement Strategies
If poor solubility is the primary issue, consider these advanced formulation strategies to improve the bioavailability of this compound.
| Strategy | Description | Advantages | Considerations |
| Lipid-Based Formulations | Dissolving this compound in oils, surfactants, or forming self-emulsifying drug delivery systems (SEDDS).[7][9] | Can significantly enhance solubility and absorption. May bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients. Physical and chemical stability can be a concern. |
| Solid Dispersions | Dispersing this compound in a solid polymer matrix at the molecular level.[7] | Increases the dissolution rate by presenting the drug in an amorphous, high-energy state.[8] | The amorphous form may be physically unstable and convert back to a less soluble crystalline form over time. |
| Nanoparticles | Reducing the particle size of this compound to the nanometer range.[7] | Increases the surface area for dissolution, leading to faster dissolution rates. | Can be challenging to manufacture and may have issues with aggregation. |
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Administration (Rodent Model)
Objective: To prepare a simple suspension of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO).
-
Gradually add the remaining vehicle components while continuously vortexing to ensure proper mixing and prevent precipitation.
-
If preparing a suspension in CMC, slowly add the this compound powder to the vehicle while vortexing.
-
Sonicate the final formulation for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the formulation for any precipitation before administration.
-
Administer the formulation to the animals at the appropriate dose volume (e.g., 5-10 mL/kg for mice via oral gavage).
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-2 mg/kg) via tail vein injection. The formulation for IV administration must be a clear, sterile solution.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from a subset of animals at different time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]
-
Sample Processing: Process the blood to collect plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.
Caption: Experimental workflow for assessing in vivo bioavailability.
Caption: Simplified WDR5 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 13. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of WDR5 Inhibitors: WDR5-0103 vs. OICR-9429 in MLL Leukemia
In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) has emerged as a critical therapeutic target, particularly for MLL-rearranged leukemias.[1][2] This guide provides a comprehensive, data-driven comparison of two key small molecule inhibitors that disrupt this interaction: WDR5-0103 and OICR-9429. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for their studies.
Both this compound and OICR-9429 are antagonists that target the "WIN" (WDR5-Interaction) site on WDR5, a deep arginine-binding cavity.[3] This site is crucial for the recruitment of MLL proteins.[3] By competitively binding to this pocket, these inhibitors prevent the assembly of the MLL complex, which is essential for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark for transcriptional activation.[3][4] The disruption of the WDR5-MLL interaction leads to the downregulation of MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis, thereby inducing cell-cycle arrest and differentiation in MLL-rearranged leukemia cells.[3]
Quantitative Performance Data
The following tables summarize the biochemical and cellular activities of this compound and OICR-9429, providing a direct comparison of their performance.
Table 1: Biochemical Activity
| Parameter | This compound | OICR-9429 |
| Target Binding (Kd) | 450 nM (Isothermal Titration Calorimetry)[3][5][6][7] | 93 ± 28 nM (Isothermal Titration Calorimetry)[6][8][9], 24 nM (Biacore)[10][11], 52 nM (Isothermal Titration Calorimetry)[10][11] |
| WDR5-MLL Interaction (Kdisp) | Not Reported | 64 ± 4 nM[4][8][9] |
| MLL HMT Activity (IC50) | 39 ± 10 µM (at 125 nM MLL trimeric complex)[5] | Not Reported |
Table 2: Cellular Activity in MLL-rearranged Leukemia Cell Lines
| Cell Line | Assay | This compound (IC50) | OICR-9429 (GI50 after 6 days) |
| MV4;11 | Not Reported | Not Reported | >30 µM[5] |
| MOLM13 | Not Reported | Not Reported | 0.035 µM[5] |
Mechanism of Action and Signaling Pathway
Both inhibitors function by competitively binding to the WIN site on WDR5, thereby preventing its interaction with MLL. This disrupts the formation of the MLL methyltransferase complex, which also includes RbBP5 and ASH2L. The consequence is a reduction in H3K4 trimethylation at the promoters of MLL target genes, leading to their transcriptional repression and subsequent anti-leukemic effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to evaluate these inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (for this compound)
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the compound.
-
Reaction Components :
-
Recombinant trimeric (MLL, WDR5, RbBP5) or tetrameric (MLL, WDR5, RbBP5, ASH2L) MLL complex.[3]
-
Biotinylated H3 (1-25) peptide substrate.[3]
-
[³H]-S-adenosylmethionine ([³H]SAM) as the methyl donor.[3]
-
This compound at various concentrations.
-
Assay buffer: 20 mM Tris/HCl (pH 8.0), 5 mM DTT, and 0.01% Triton X-100.[3]
-
-
Procedure :
-
The MLL complex is incubated with the H3 peptide substrate and varying concentrations of this compound.
-
The reaction is initiated by the addition of [³H]SAM.[3]
-
The reaction is carried out in a 20 μl volume.[3]
-
The incorporation of the [³H]-methyl group onto the H3 peptide is measured to determine the enzyme activity.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (for OICR-9429)
This assay determines the effect of the inhibitor on the proliferation and viability of leukemia cell lines.
-
Materials :
-
Procedure :
-
Seed 20,000 viable, actively proliferating primary human AML cells per well in 96-well plates in triplicates.[9]
-
Treat the cells with serial dilutions of OICR-9429 or DMSO as a vehicle control (0.05%).[9]
-
Incubate the plates for 72 hours.[9]
-
Measure cell viability using the CellTiter-Glo assay on a luminometer.[9]
-
Calculate the half-maximal growth inhibition (GI₅₀) values.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic localization of histone modifications, such as H3K4me3, and assess the impact of WDR5 inhibitors.
-
Procedure :
-
Cross-link 100x10^6 exponentially growing MV411 cells with 1% formaldehyde.[12]
-
Isolate nuclei and sonicate the chromatin to generate fragments of 200-500 bp.[12]
-
Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight.
-
Immunoprecipitate the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads, reverse the cross-links, and purify the DNA.
-
Prepare the DNA library for sequencing.
-
Perform high-throughput sequencing and analyze the data to identify regions with differential H3K4me3 enrichment between treated and untreated cells.
-
Concluding Remarks
The choice between these two inhibitors will depend on the specific experimental context. OICR-9429's higher potency and more extensive characterization may make it a preferred choice for many in vitro and in vivo studies. However, this compound remains a useful tool for studying the WDR5-MLL interaction, particularly in biochemical assays. Researchers should carefully consider the reported affinities and cellular potencies when designing their experiments and interpreting the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 12. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by incoherent feed-forward loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of WDR5-0103 and MM-401 for Targeting the WDR5-MLL Interaction
This guide provides a detailed, objective comparison of two prominent inhibitors, WDR5-0103 and MM-401, both of which target the protein-protein interaction (PPI) between WD-repeat domain 5 (WDR5) and Mixed-Lineage Leukemia (MLL). By disrupting the formation of the MLL histone methyltransferase (HMT) core complex, these compounds offer valuable tools for cancer research, particularly in the context of MLL-rearranged leukemias.
Mechanism of Action: Disrupting a Critical Epigenetic Complex
WD-repeat domain 5 (WDR5) is a core component of the MLL complex, which also includes MLL1, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2 like (ASH2L).[1][2] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved "WDR5-interacting" (WIN) motif on MLL1.[3] This interaction is essential for the integrity of the complex and its catalytic activity, which involves the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation.[1][3]
Both this compound and MM-401 function by competitively inhibiting the WDR5-MLL1 interaction.[4][5] this compound is a small molecule antagonist that binds to the peptide-binding pocket on WDR5, thereby blocking MLL from associating with it.[3][6] Similarly, MM-401, a cyclized peptidomimetic, was designed to mimic the MLL1 WIN motif and binds with high affinity to the same pocket on WDR5.[4][7] By disrupting this critical PPI, both compounds effectively inhibit the H3K4 methyltransferase activity of the MLL1 complex.[3][5]
Quantitative Efficacy Comparison
The primary difference in efficacy between this compound and MM-401 lies in their binding affinities and inhibitory concentrations. As a peptidomimetic, MM-401 demonstrates significantly higher potency in biochemical assays compared to the small molecule this compound.
| Parameter | This compound | MM-401 | Reference(s) |
| Molecule Type | Small Molecule | Cyclized Peptidomimetic | [3][4] |
| Binding Affinity (Kd) | 450 nM | ~1 nM | [1][3][6][7] |
| IC50 (WDR5-MLL1 Interaction) | Not explicitly reported | 0.9 nM | [5] |
| IC50 (MLL HMT Activity) | 39 µM (at 125 nM MLL complex) | 0.32 µM (at 0.5 µM MLL complex) | [3][5] |
Table 1: Summary of biochemical data for this compound and MM-401.
Cellular Efficacy and Effects
Both compounds have demonstrated efficacy in cellular models, particularly in leukemia cell lines that are dependent on MLL fusion proteins. They effectively inhibit cell proliferation by inducing cell cycle arrest, apoptosis, and differentiation.
| Cellular Effect | This compound | MM-401 | Reference(s) |
| Primary Cell Line Models | MLL-rearranged leukemia, multidrug-resistant cancer cells | MLL-rearranged leukemia (e.g., MV4-11) | [5][6][8] |
| Effect on Cell Proliferation | Inhibits cell growth | Specifically blocks proliferation of MLL leukemia cells | [5][9] |
| Mechanism of Cell Death | Induces cell-cycle arrest | Induces cell cycle arrest, apoptosis, and myeloid differentiation | [2][5][8] |
| Downstream Gene Regulation | Reduces HOXA9 expression by 70% in MLL-rearranged leukemia cells | Induces changes in gene expression similar to MLL1 deletion (e.g., Hoxa9, Myc, Bcl2) | [5][8] |
| Selectivity | Can sensitize multidrug-resistant cells | No general toxicity to normal bone marrow cells or non-MLL leukemia cells | [5][6] |
Table 2: Comparison of cellular effects.
Experimental Protocols
The characterization of these inhibitors involves several key biochemical and biophysical assays.
Binding Affinity and Interaction Assays
A common workflow to determine binding affinity and the ability of a compound to disrupt the WDR5-MLL1 interaction is outlined below.
1. Isothermal Titration Calorimetry (ITC) for this compound: This method directly measures the heat change upon binding to determine the dissociation constant (Kd).
-
Procedure: A solution of this compound (e.g., 0.2 mM) is injected in controlled aliquots into a sample cell containing purified WDR5 protein (e.g., 25 µM) at a constant temperature (e.g., 25°C).[3]
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a one-site binding model to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[3]
2. Competitive Fluorescence Polarization (FP) Assay for MM-401: This assay is used to measure the displacement of a fluorescently labeled MLL peptide from WDR5 by an unlabeled competitor (MM-401).
-
Procedure: A pre-formed complex of WDR5 and a fluorescently tagged MLL WIN-peptide is incubated with increasing concentrations of MM-401.[5]
-
Data Analysis: The fluorescence polarization of the solution is measured. As MM-401 displaces the labeled peptide, the polarization decreases. The data is used to calculate the half-maximum inhibitory concentration (IC50), which reflects the potency of MM-401 in disrupting the WDR5-MLL1 interaction.[5]
Enzyme Activity Assays
Histone Methyltransferase (HMT) Assay: This assay quantifies the enzymatic activity of the MLL complex and its inhibition by the compounds.
-
Procedure: The assay is performed with the reconstituted MLL core complex (MLL, WDR5, RbBP5, ASH2L).[3][5] The reaction mixture includes the MLL complex, a histone H3 peptide substrate, and a radioactive methyl donor, S-adenosylmethionine ([³H]SAM), in a suitable buffer.[3] The reaction is initiated and allowed to proceed for a set time, then quenched.
-
Data Analysis: The amount of radioactivity transferred to the H3 peptide is measured, typically using a scintillation counter. The inhibitory effect of this compound or MM-401 is determined by performing the assay with varying concentrations of the inhibitor and calculating the IC50 value.[3][5]
Conclusion
Both this compound and MM-401 are effective inhibitors of the WDR5-MLL1 interaction, serving as valuable chemical probes to study the role of the MLL complex in health and disease. The key distinctions are:
-
Potency: MM-401, a peptidomimetic, exhibits substantially higher biochemical potency (nM range) in disrupting the WDR5-MLL1 interaction and inhibiting HMT activity compared to the small molecule this compound (µM range for HMT inhibition).[3][5]
-
Structure: this compound is a traditional small molecule, while MM-401 is a macrocyclic peptidomimetic. This structural difference influences their binding kinetics and potential pharmacokinetic properties.
The choice between these two inhibitors depends on the specific experimental context. MM-401 offers superior potency for biochemical and cellular studies where a highly specific and powerful disruption of the MLL1-WDR5 axis is required. This compound, as a small molecule, may serve as a foundational scaffold for further medicinal chemistry optimization and has shown broader utility in sensitizing multidrug-resistant cancer cells.[6]
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]
- 9. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
specificity of WDR5-0103 compared to other epigenetic inhibitors
In the landscape of epigenetic drug discovery, the specific targeting of protein-protein interactions within chromatin-modifying complexes represents a frontier of therapeutic innovation. WDR5-0103, a small-molecule antagonist of the WD repeat-containing protein 5 (WDR5), has emerged as a key chemical probe for dissecting the function of the Mixed-Lineage Leukemia (MLL) complex. This guide provides an objective comparison of this compound's specificity against other epigenetic inhibitors, supported by quantitative data and detailed experimental methodologies, to aid researchers in making informed decisions for their studies.
WDR5 and the Mechanism of this compound Inhibition
WD repeat-containing protein 5 (WDR5) is a core component of the MLL/SET1 family of histone methyltransferase (HMT) complexes. It acts as a scaffold, essential for the assembly and catalytic activity of these complexes, which are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation—a key epigenetic mark associated with active gene transcription. WDR5 achieves this by engaging with a conserved "WDR5-interaction" (WIN) motif present in MLL proteins.
This compound functions as a competitive inhibitor by binding to the WIN site on WDR5.[1] This occupation of the binding pocket physically blocks the interaction between WDR5 and MLL, leading to the disruption of the MLL complex and subsequent inhibition of its H3K4 methyltransferase activity.[1] More recent studies suggest that the anti-cancer effects of WIN site inhibitors like this compound may also stem from displacing WDR5 from chromatin at genes involved in protein synthesis, which induces nucleolar stress, independent of changes in histone methylation.
Comparative Analysis of WDR5 Inhibitors
The development of small molecules targeting the WDR5-MLL interaction has yielded several compounds with varying potencies. This compound is a potent antagonist, and its performance can be benchmarked against other well-characterized WDR5 inhibitors.
| Inhibitor | Target Interaction | Binding Affinity (Kd/Ki) | MLL HMT Activity (IC50) | Reference(s) |
| This compound | WDR5-MLL | 450 nM (Kd) | 39 µM | [1][2] |
| OICR-9429 | WDR5-MLL | 24-93 nM (Kd) | Not Reported | [3][4][5] |
| MM-401 | WDR5-MLL | < 1 nM (Ki) | 320 nM | [5][6] |
| MM-589 | WDR5-MLL | < 1 nM (Ki) | 12.7 nM | [7][8][9] |
Table 1: Biochemical Activity of WDR5 Inhibitors. This table summarizes the binding affinities and inhibitory concentrations of this compound and other notable WDR5 inhibitors.
Specificity Profile of this compound
A critical attribute of a chemical probe is its specificity for the intended target. This compound has demonstrated remarkable selectivity for the MLL complex.
| Methyltransferase | This compound Inhibition (at 100 µM) | Reference(s) |
| SETD7 | No Inhibition | [10][11] |
| G9a | No Inhibition | [6][11] |
| EHMT1 (GLP) | No Inhibition | [6][11] |
| SUV39H2 | No Inhibition | [6][11] |
| SETD8 | No Inhibition | [6][11] |
| PRMT3 | No Inhibition | [6][11] |
| PRMT5 | No Inhibition | [6][11] |
Table 2: Selectivity of this compound against other Histone Methyltransferases. This table highlights the high specificity of this compound, which shows no inhibitory activity against a panel of other HMTs at high concentrations.
In contrast, other classes of epigenetic inhibitors often exhibit broader activity. For instance, DNA methyltransferase (DNMT) inhibitors like azacitidine and decitabine (B1684300) have shown low specificity.[7] Similarly, many histone deacetylase (HDAC) inhibitors act on multiple HDAC isoforms.[1][3][4][10] The targeted nature of this compound, therefore, offers a more precise tool for studying the specific roles of the WDR5-MLL axis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: WDR5-MLL1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a competitive fluorescence polarization assay.
Caption: Specificity of this compound for WDR5 over other methyltransferases.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled MLL peptide.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled peptide derived from the MLL WIN motif (e.g., FITC-labeled)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the fluorescently labeled MLL peptide at a fixed concentration (e.g., 10 nM).
-
Add the purified WDR5 protein to a final concentration that yields a significant polarization window (determined empirically, often in the low nanomolar range).
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by plotting the change in polarization against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of compounds like this compound.
Materials:
-
Reconstituted MLL core complex (MLL, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor
-
This compound and other test inhibitors
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Assemble the reaction mixture in the HMT assay buffer containing the MLL complex, histone H3 substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper and washing with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [3H]-SAM.
-
Measure the radioactivity retained on the filter paper, which corresponds to the methylated histone H3, using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a potent and highly specific inhibitor of the WDR5-MLL interaction. Its selectivity for WDR5-containing complexes, with minimal off-target effects on other histone methyltransferases, makes it an invaluable tool for probing the biological functions of the MLL/SET1 family in health and disease. While other WDR5 inhibitors like MM-589 exhibit greater potency, the well-characterized nature and specificity of this compound solidify its role as a benchmark compound for researchers in the field of epigenetics and drug discovery. The detailed protocols and comparative data provided in this guide are intended to facilitate rigorous and reproducible research into this important therapeutic target.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: a review on class-I specific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to WDR5 Inhibitors: WDR5-0103 and OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two significant small-molecule inhibitors of the WDR5-MLL interaction, WDR5-0103 and OICR-9429. By presenting their structural differences, binding affinities, selectivity, and cellular activities, this document aims to inform researchers on the distinct characteristics of these compounds and their utility in studying the biological roles of WDR5 and in the development of novel therapeutic agents.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. The interaction between WDR5 and the "Win" (WDR5-interacting) motif of MLL is essential for the catalytic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of the WDR5-MLL interaction is implicated in various cancers, particularly acute myeloid leukemia (AML). Both this compound and OICR-9429 are antagonists of this protein-protein interaction, with OICR-9429 being a later-generation, optimized inhibitor derived from the this compound scaffold.
Structural Differences
This compound and OICR-9429 share a common chemical scaffold but possess distinct structural modifications that significantly impact their potency and selectivity. OICR-9429 was developed through structure-guided medicinal chemistry to enhance its binding affinity and pharmacological properties compared to its predecessor, this compound.[1]
This compound has a chemical formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . Its IUPAC name is methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate.
OICR-9429 has a more complex structure, with the IUPAC name N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. These structural elaborations in OICR-9429 lead to improved interactions within the WDR5 binding pocket.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and OICR-9429, highlighting the superior biochemical and cellular activity of OICR-9429.
| Parameter | This compound | OICR-9429 | Reference(s) |
| Binding Affinity (Kd) | 450 nM (ITC) | 93 ± 28 nM (unknown method), 24 nM (Biacore), 52 nM (ITC) | [1][2][3] |
| Displacement Constant (Kdisp) | Not Reported | 64 ± 4 nM (FP) | [2] |
| Selectivity | >100-fold selective over a panel of 7 methyltransferases | Highly selective over 22 human methyltransferases and 9 other reader domains | [4] |
| Cellular Activity (Leukemia) | Weakly inhibits MLL complex activity in vitro (IC50 39–280 μM) | Induces differentiation in p30-expressing human AML cells; GI50 >30 µM in various leukemia cell lines | [5][6][7] |
Mechanism of Action: Disrupting the WDR5-MLL Interaction
Both this compound and OICR-9429 function by competitively binding to the "Win" site on WDR5. This binding pocket is where the arginine residue of the MLL protein's Win motif typically docks. By occupying this site, the inhibitors prevent the association of MLL with WDR5, thereby disrupting the assembly and catalytic activity of the MLL complex. This leads to a reduction in H3K4 methylation at target gene promoters, ultimately altering gene expression and inhibiting the proliferation of cancer cells dependent on this pathway.
Experimental Protocols
Detailed methodologies for the key assays used to characterize these inhibitors are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.
Objective: To determine the binding affinity (Kd) of WDR5 inhibitors.
Materials:
-
Recombinant human WDR5 protein (typically residues 23-334)
-
WDR5 inhibitor (this compound or OICR-9429)
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
High-sensitivity ITC instrument (e.g., Malvern MicroCal)
Protocol:
-
Sample Preparation:
-
Express and purify recombinant WDR5 to >95% purity.
-
Dialyze the purified WDR5 and dissolve the inhibitor in the same batch of ITC buffer to minimize buffer mismatch.
-
Degas both the protein and inhibitor solutions.
-
-
ITC Experiment Setup:
-
Set the experimental temperature to 25°C.
-
Load the WDR5 solution (10-20 µM) into the sample cell.
-
Load the inhibitor solution (10-15 times the WDR5 concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the inhibitor into the WDR5 solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
Fluorescence Polarization (FP) Assay for Competitive Binding
FP assays are used to measure the displacement of a fluorescently labeled ligand from its binding partner by a competitive inhibitor.
Objective: To determine the displacement constant (Kdisp) or IC50 of WDR5 inhibitors.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide derived from the MLL Win motif (e.g., FITC-labeled)
-
WDR5 inhibitor (this compound or OICR-9429)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Setup:
-
In a microplate, add the WDR5 protein and the fluorescently labeled MLL peptide at concentrations optimized for a stable polarization signal.
-
Add serial dilutions of the WDR5 inhibitor or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Kdisp value.
-
Conclusion
Both this compound and OICR-9429 are valuable research tools for probing the function of the WDR5-MLL interaction. While this compound was instrumental in the initial validation of WDR5 as a druggable target, OICR-9429 represents a significant advancement with its enhanced potency and selectivity. The superior characteristics of OICR-9429 make it a more suitable chemical probe for in-depth cellular and in vivo studies. The choice between these inhibitors will depend on the specific experimental context, with OICR-9429 being the preferred option for studies requiring high potency and a well-defined selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potency Showdown: A Comparative Guide to WDR5-0103 and MM-589
In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) has emerged as a pivotal target, particularly for the treatment of acute leukemias with MLL rearrangements.[1] Two notable small molecule inhibitors, WDR5-0103 and MM-589, have been developed to disrupt this interaction. This guide provides a comprehensive comparison of their potency, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Quantitative Potency Comparison
MM-589 demonstrates significantly higher potency compared to this compound in both biochemical and cellular assays. The following table summarizes the key quantitative data for these two inhibitors.
| Parameter | This compound | MM-589 |
| Binding Affinity (Kd) | 450 nM[2][3][4][5] | < 1 nM (Ki)[6][7] |
| WDR5 Binding (IC50) | 3.0 µM (Peptide Displacement) | 0.90 nM[7] |
| MLL HMT Activity (IC50) | 39 µM (at 0.125 µM MLL complex)[2] | 12.7 nM[6][7] |
| Cellular Potency (IC50) | Not explicitly reported in MLL-rearranged cell lines | 0.21 µM (MOLM-13 cells)[6][7], 0.25 µM (MV4-11 cells)[6][7], 8.6 µM (HL-60 cells)[6][7] |
Mechanism of Action: Disrupting the WDR5-MLL Interaction
Both this compound and MM-589 function by competitively inhibiting the binding of the MLL protein to a conserved arginine-binding pocket on the surface of WDR5, often referred to as the "WIN" (WDR5-interacting) site.[1] WDR5 is a crucial scaffolding protein within the MLL complex, and its interaction with MLL is essential for the complex's histone methyltransferase (HMT) activity.[1] This enzymatic activity leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the aberrant activity of MLL fusion proteins leads to the upregulation of oncogenic genes like HOXA9 and MEIS1.[1] By disrupting the WDR5-MLL interaction, these inhibitors abrogate the HMT activity of the MLL complex, leading to a downstream reduction in the expression of these oncogenes.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the potency of this compound and MM-589.
In Vitro MLL Core Complex Catalytic Activity Assay (this compound)
This assay measures the ability of this compound to inhibit the histone methyltransferase activity of the MLL complex.
-
Reagents:
-
Reconstituted trimeric MLL core complex (MLL, WDR5, RbBP5).
-
Biotinylated Histone H3 (1-25) peptide substrate.
-
[³H]S-adenosylmethionine ([³H]SAM) as a methyl donor.
-
This compound at various concentrations.
-
Assay Buffer: 20 mM Tris/HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.
-
Quenching Solution: 7.5 M guanidinium (B1211019) chloride.
-
Streptavidin-coated 96-well microplate.
-
-
Procedure:
-
The MLL trimeric complex is incubated with the biotinylated H3 peptide and varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of 2 µM [³H]SAM.
-
The reaction mixture is incubated for 1 hour at room temperature.
-
The reaction is quenched by adding the guanidinium chloride solution.
-
The mixture is transferred to a streptavidin-coated microplate and incubated for at least 1 hour to allow the biotinylated peptide to bind.
-
The amount of incorporated radioactivity is measured using a Topcount plate reader.
-
IC50 values are calculated from the dose-response curve.
-
AlphaLISA-based MLL HMT Functional Assay (MM-589)
This is a high-throughput assay used to measure the inhibitory effect of MM-589 on MLL histone methyltransferase activity.
-
Reagents:
-
Reconstituted MLL complex.
-
Biotinylated histone H3 substrate.
-
S-adenosyl-L-methionine (SAM).
-
MM-589 at various concentrations.
-
AlphaLISA donor and acceptor beads.
-
-
Procedure:
-
The MLL complex is incubated with the histone H3 substrate and varying concentrations of MM-589.
-
The enzymatic reaction is initiated by the addition of SAM.
-
After a set incubation time, the reaction is stopped.
-
AlphaLISA donor and acceptor beads, conjugated to antibodies that recognize the methylated histone substrate, are added.
-
In the presence of the methylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
The signal is measured using a plate reader, and IC50 values are determined from the dose-response curve.
-
Cell Viability Assay (MM-589)
This assay determines the cytotoxic or cytostatic effects of MM-589 on leukemia cell lines.[7]
-
Cell Lines:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
-
Non-MLL-rearranged leukemia cell line (e.g., HL-60) as a control.
-
-
Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of MM-589 or a vehicle control (DMSO).
-
Plates are incubated for 4 to 7 days under standard cell culture conditions.
-
Cell viability is assessed using a resazurin-based reagent or other similar methods. The intensity of the resulting fluorescence or color is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.[7]
-
Conclusion
Based on the available data, MM-589 is a significantly more potent inhibitor of the WDR5-MLL interaction than this compound. Its sub-nanomolar binding affinity and low nanomolar inhibition of MLL HMT activity, which translate to sub-micromolar efficacy in MLL-rearranged leukemia cell lines, highlight its potential as a powerful research tool and a promising therapeutic candidate. In contrast, this compound exhibits more moderate potency, with binding affinity in the mid-nanomolar range and requiring micromolar concentrations for in vitro enzymatic inhibition. For researchers seeking a highly potent and cell-active inhibitor of the WDR5-MLL interaction, MM-589 represents the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WDR5 Inhibitors in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
The WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in neuroblastoma, largely due to its essential role as a cofactor for the N-Myc oncoprotein.[1][2][3] N-Myc amplification is a hallmark of high-risk neuroblastoma, and its transcriptional activity is dependent on the interaction with WDR5.[2][3][4] This interaction is crucial for recruiting N-Myc to the chromatin and activating the expression of genes that promote tumor growth and proliferation.[3][4][5] Consequently, disrupting the WDR5/N-Myc interaction with small molecule inhibitors presents a promising therapeutic strategy.
This guide provides a head-to-head comparison of key WDR5 inhibitors that have been evaluated in neuroblastoma, focusing on their mechanism of action, potency, and the experimental data supporting their efficacy. We compare inhibitors targeting two distinct sites on WDR5: the WDR5-Interaction (WIN) site and the WDR5-Binding Motif (WBM) site.
Quantitative Data Summary
The following tables summarize the available quantitative data for various WDR5 inhibitors in neuroblastoma cell lines. A direct comparison is highlighted between a novel WBM site inhibitor, Compound 19, and the well-characterized WIN site inhibitor, OICR-9429.[1]
Table 1: Comparison of WBM and WIN Site Inhibitor Efficacy (EC50, µM) in Neuroblastoma Cell Lines [1]
| Inhibitor (Site) | IMR-32 (MYCN-amplified) | LAN5 (MYCN-amplified) | SK-N-AS (MYCN non-amplified) | HEK293T (non-cancerous) |
| Compound 19 (WBM) | 12.34 | 14.89 | Moderately active | Inactive at 20 µM |
| OICR-9429 (WIN) | Not explicitly reported, but showed weaker inhibitory activity than Compound 19 | Not explicitly reported, but showed weaker inhibitory activity than Compound 19 | Not explicitly reported | Not explicitly reported |
Table 2: Binding Affinities and Other Reported Activities of WDR5 Inhibitors
| Inhibitor | Target Site | Binding Affinity (Kd) | Key Findings in Neuroblastoma |
| Compound 19 | WBM | 18.2 µM[1] | Suppresses proliferation of MYCN-amplified neuroblastoma cells; shows synergistic effects with OICR-9429.[1] |
| OICR-9429 | WIN | 93 nM[1] | Weaker anti-proliferative activity in neuroblastoma compared to Compound 19 alone, but synergistic when combined.[1] |
| C16 | WIN | Picomolar range (in other cancers)[6] | Potent antiproliferative effects in the MYC-driven CHP-134 neuroblastoma cell line.[7] |
| C6 | WIN | Not specified | Active against N-MYC amplified neuroblastoma cells with wild-type p53.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of WDR5 inhibition and the experimental approaches used for their evaluation, the following diagrams are provided.
Caption: WDR5-N-Myc signaling pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating WDR5 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of WDR5 inhibitors on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, LAN5, SK-N-AS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
WDR5 inhibitors (e.g., Compound 19, OICR-9429) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the neuroblastoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of the WDR5 inhibitors in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the inhibitor concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Co-Immunoprecipitation (Co-IP) for WDR5-N-Myc Interaction
This protocol is used to determine if WDR5 inhibitors can disrupt the interaction between WDR5 and N-Myc.
Materials:
-
Neuroblastoma cells treated with WDR5 inhibitors or vehicle
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)[10]
-
Primary antibodies: Rabbit anti-WDR5 for immunoprecipitation, Mouse anti-N-Myc for detection[10][11]
-
Isotype control IgG (e.g., Rabbit IgG)[10]
-
Protein A/G magnetic beads[10]
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice.[10]
-
Centrifuge the lysates at high speed to pellet the cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the anti-WDR5 antibody or control IgG overnight at 4°C with gentle rotation.[10]
-
-
Immune Complex Capture:
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[10]
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-N-Myc antibody to detect the co-immunoprecipitated N-Myc. Also, probe for WDR5 to confirm successful immunoprecipitation.
-
Western Blot for H3K4me3
This protocol is used to assess the effect of WDR5 inhibitors on the levels of histone H3 trimethylation at lysine (B10760008) 4 (H3K4me3), a downstream epigenetic mark of WDR5 activity.
Materials:
-
Neuroblastoma cells treated with WDR5 inhibitors or vehicle
-
Histone extraction buffer or cell lysis buffer
-
Primary antibodies: Rabbit anti-H3K4me3, and a loading control like anti-Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot reagents
-
ECL substrate for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Extract total protein or histones from the treated cells. For histones, an acid extraction protocol is often used.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary anti-H3K4me3 antibody (and anti-H3 on a separate blot or after stripping) overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Conclusion
The inhibition of WDR5 presents a compelling therapeutic avenue for neuroblastoma, particularly for MYCN-amplified subtypes. The direct comparison of WBM and WIN site inhibitors reveals distinct and potentially complementary mechanisms of action. The WBM inhibitor, Compound 19, demonstrates potent anti-proliferative effects in neuroblastoma cell lines.[1] Notably, the combination of WBM and WIN site inhibitors, such as Compound 19 and OICR-9429, results in a synergistic inhibition of neuroblastoma cell growth, suggesting that dual targeting of WDR5 may be a more effective therapeutic strategy.[1] Further preclinical evaluation of these and other next-generation WDR5 inhibitors is warranted to translate these promising findings into clinical applications for children with neuroblastoma.
References
- 1. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. origene.com [origene.com]
Confirming On-Target Effects of WDR5-0103: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the small molecule inhibitor WDR5-0103: pharmacological inhibition and genetic knockdown of its target, WD repeat-containing protein 5 (WDR5). Objective comparison of these approaches is crucial for robust target validation and confident progression of WDR5-targeted therapeutic strategies. This document summarizes key experimental data, provides detailed protocols for relevant assays, and uses visualizations to clarify complex biological pathways and experimental workflows.
Introduction: The Importance of On-Target Validation
WDR5 is a critical scaffolding protein involved in the assembly and activity of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes play a pivotal role in regulating gene expression through methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. Dysregulation of WDR5 and MLL complex activity is implicated in various cancers, making WDR5 an attractive therapeutic target.
This compound is a potent and selective antagonist of WDR5, which competitively binds to the "WIN" (WDR5-interacting) site, thereby disrupting the interaction between WDR5 and MLL.[1] This disruption inhibits the methyltransferase activity of the MLL complex. To ensure that the observed cellular effects of this compound are a direct consequence of its interaction with WDR5 and not due to off-target activities, it is essential to compare its phenotype with that induced by genetic knockdown of WDR5 using techniques like siRNA or shRNA.
Performance Comparison: this compound vs. WDR5 Genetic Knockdown
The following tables summarize quantitative data from studies comparing the effects of WDR5 inhibition with a WIN site inhibitor (OICR-9429, a close analog of this compound) and WDR5 genetic knockdown (siRNA/shRNA) on key cellular and molecular processes.
Table 1: Comparison of Effects on Cell Viability
| Parameter | WDR5 Genetic Knockdown (siRNA) | WDR5 Inhibition (OICR-9429) | Cell Lines | Citation |
| Effect on Cell Viability | Significant reduction in cell viability across multiple colon cancer cell lines. | Reduction in cell viability, but to a lesser extent than siRNA-mediated depletion in some cell lines. | HCT116, LoVo, RKO, HCT15, SW480, SW620, T84 | [2] |
| IC50 / EC50 | Not applicable | HCT116: >20 µM, SW620: ~10 µM, RKO: ~15 µM | HCT116, SW620, RKO | [2] |
Table 2: Comparison of Effects on Molecular On-Target Markers
| Parameter | WDR5 Genetic Knockdown (siRNA) | WDR5 Inhibition (OICR-9429) | Cell Lines | Citation |
| H3K4 Trimethylation (H3K4me3) Levels | Decreased H3K4me3 levels. | Did not consistently decrease H3K4me3 levels in all tested cell lines. | HCT116, SW620, RKO | [2] |
| DNA Damage (γH2AX levels) | Increased levels of γH2AX, indicating DNA damage. | Did not induce γH2AX in all tested cell lines, suggesting a differential effect compared to knockdown. | HCT116, SW620, RKO | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: WDR5-MLL signaling pathway and points of intervention by this compound and genetic knockdown.
Figure 2: A generalized experimental workflow for the comparative analysis of this compound and WDR5 genetic knockdown.
Figure 3: The logical relationship between chemical inhibition and genetic knockdown for WDR5 target validation.
Experimental Protocols
WDR5 Genetic Knockdown using shRNA
This protocol describes the generation of stable cell lines with reduced WDR5 expression using lentiviral-mediated shRNA delivery.
Materials:
-
Lentiviral shRNA constructs targeting WDR5 and a non-targeting scramble control.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target cancer cell line.
-
Transfection reagent.
-
Polybrene.
-
Complete cell culture medium and serum.
-
6-well and 96-well plates.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Validate the knockdown of WDR5 at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound or with stable WDR5 knockdown.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
For chemical inhibition, treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
For genetic knockdown, use the stably selected cells.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated or scramble shRNA).
-
Western Blot for H3K4me3
This protocol is for detecting changes in the levels of histone H3 trimethylated at lysine 4.
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 for loading control.
-
Conclusion and Recommendations
The comparative analysis of this compound and WDR5 genetic knockdown is a critical step in validating the on-target effects of this promising inhibitor. The available data suggests that while this compound effectively reduces the viability of cancer cells, it may not fully recapitulate all the molecular phenotypes observed with genetic depletion of WDR5.[2] For instance, the effects on H3K4me3 levels and the induction of DNA damage markers can differ between the two approaches.[2]
These discrepancies highlight the distinct mechanisms of action: this compound acutely disrupts the scaffolding function of WDR5 within the MLL complex, whereas genetic knockdown leads to a more complete and sustained loss of the entire WDR5 protein pool, potentially affecting other WDR5-containing complexes and cellular processes.
For researchers and drug developers, the following recommendations are proposed:
-
Employ both methods: Utilize both this compound and genetic knockdown (siRNA or shRNA) in parallel to gain a comprehensive understanding of the on-target effects and to identify phenotypes specifically linked to the disruption of the WDR5-MLL interaction versus the complete loss of WDR5.
-
Multiple cell lines: Conduct these comparative studies in a panel of relevant cancer cell lines to account for context-dependent differences.
-
Comprehensive endpoint analysis: Evaluate a range of endpoints, including cell viability, apoptosis, cell cycle progression, global H3K4me3 levels, and the expression of key WDR5-target genes (e.g., HOX genes).
-
Rescue experiments: To definitively link the observed phenotype to WDR5, perform rescue experiments by re-expressing a wild-type or mutant (e.g., WIN site mutant) WDR5 in the knockdown background.
By following these guidelines, researchers can build a robust on-target validation package for this compound, strengthening the rationale for its further preclinical and clinical development.
References
Navigating the Specificity of WDR5 Inhibition: A Comparative Guide to WDR5-0103 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profile of WDR5-0103, a potent antagonist of the WD40 repeat (WDR) domain-containing protein 5 (WDR5), with other WDR proteins and relevant epigenetic modulators.
While this compound is a widely utilized tool compound for studying the function of WDR5 in various biological processes, including histone methylation and cancer pathogenesis, its interaction with other members of the large WD40 protein family is a critical consideration. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing selectivity, and visualizes key signaling pathways and experimental workflows to provide a thorough understanding of this compound's specificity.
Executive Summary of this compound Selectivity
This compound is a small molecule antagonist that targets the "WIN" (WDR5-interacting) site of WDR5, thereby disrupting its interaction with partners such as the histone methyltransferase MLL1.[1] It binds to WDR5 with a dissociation constant (Kd) of 450 nM. While direct, comprehensive screening of this compound against a broad panel of WD40 repeat proteins is not extensively documented in publicly available literature, existing data indicates a notable degree of selectivity.
One study reports that this compound has no inhibitory effect on a panel of seven other methyltransferases, including SETD7, highlighting its specificity within this class of enzymes. For a broader perspective on the selectivity of WIN site inhibitors, the well-characterized compound OICR-9429 serves as a valuable benchmark. OICR-9429 has been extensively profiled and demonstrates high selectivity for WDR5 over a panel of 22 other human methyltransferases and shows no significant binding to 9 other WD40 and histone reader domains. This suggests that the WIN site of WDR5 possesses structural features that can be selectively targeted.
Comparative Selectivity Profile of WDR5 Inhibitors
The following table summarizes the available binding and inhibitory data for this compound and the comparative inhibitor OICR-9429.
| Compound | Target | Binding Affinity (Kd/Ki) | Inhibitory Activity (IC50) | Cross-Reactivity Notes |
| This compound | WDR5 | 450 nM (Kd)[2] | 39-280 µM (MLL1 HMT activity)[1] | No effect on a panel of seven other methyltransferases. Data against a broad panel of WD40 proteins is not readily available. |
| OICR-9429 | WDR5 | 93 nM (Kd)[2] | - | Highly selective for WDR5 over 22 other human methyltransferases and 9 other WD40/histone reader domains.[3] |
Key Signaling Pathways Involving WDR5
WDR5 functions as a critical scaffolding protein in several multiprotein complexes, most notably the MLL/SET1 histone methyltransferase complexes and in conjunction with the c-MYC oncoprotein. Understanding these pathways is crucial for interpreting the effects of WDR5 inhibition.
References
A Comparative Guide to the Therapeutic Index of WDR5 Inhibitors: WDR5-0103 vs. OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the WD repeat-containing protein 5 (WDR5), WDR5-0103 and OICR-9429. The objective of this document is to evaluate their therapeutic index by presenting available experimental data on their efficacy, selectivity, and toxicity. This information is intended to assist researchers in making informed decisions for their preclinical and translational research.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. The MLL complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making it an attractive therapeutic target. Both this compound and OICR-9429 are antagonists that disrupt the protein-protein interaction between WDR5 and MLL, thereby inhibiting the enzymatic activity of the MLL complex.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and OICR-9429, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | OICR-9429 | Reference |
| Binding Affinity (Kd) | 450 nM | 93 ± 28 nM | [1][3] |
| Target | WDR5 peptide-binding pocket | WDR5 peptide-binding pocket | [1][3] |
| Mechanism of Action | Antagonist of WDR5-MLL interaction | Antagonist of WDR5-MLL interaction | [1][3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | This compound (IC50/Effect) | OICR-9429 (IC50/Effect) | Reference |
| MLL-rearranged Leukemia cells | Acute Myeloid Leukemia (AML) | Not explicitly reported, but inhibits MLL complex activity | Inhibits proliferation and induces differentiation | [4][5] |
| Multidrug-Resistant Cancer Cells | Various | Sensitizes cells to cytotoxic drugs (5-20 µM) | Not reported | [6] |
| Colon Cancer Cell Lines | Colon Cancer | Not reported | Reduces cell viability | [7] |
| Neuroblastoma Cell Lines | Neuroblastoma | Not reported | Weaker inhibitory activity compared to a WBM site inhibitor | [8] |
| Bladder Cancer Cell Lines | Bladder Cancer | Not reported | IC50s of 67.74 µM (T24) and 70.41 µM (UM-UC-3) | [9] |
| Normal Prostate Cells (WPMY-1) | Normal | Not reported | Less cytotoxic compared to prostate cancer cells | [4] |
| Human Colon Epithelial Cells (HCECs) | Normal | Not reported | 5% decrease in cell ATP levels, no difference in viability | [7] |
Table 3: In Vivo Data
| Parameter | This compound | OICR-9429 | Reference |
| Animal Model | Not reported in available literature | Bladder and Ovarian Cancer Xenograft Models | [10][11] |
| Dosing and Administration | Not reported | 30 mg/kg or 60 mg/kg, intraperitoneal injection | [9][10] |
| Efficacy | Not reported | Suppressed tumor growth and enhanced cisplatin (B142131) efficacy | [8][10] |
| Observed Toxicity | Not reported | Reduced toxicity and side effects for normal tissues; well-tolerated | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy and toxicity of WDR5 inhibitors.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 20,000 viable cells per well in triplicates.[3]
-
Treatment: Treat cells with various concentrations of this compound or OICR-9429 (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).[3]
-
Viability Measurement: Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®).[3]
-
Data Analysis: Measure luminescence using a luminometer. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, inhibitor alone, combination therapy). Administer WDR5 inhibitors via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.[10]
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).[8][10]
-
Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study. Collect blood and major organs for hematological and histological analysis to assess for any treatment-related toxicity.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of WDR5 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of WDR5 inhibition by this compound and OICR-9429.
Caption: A typical experimental workflow for evaluating WDR5 inhibitors.
Discussion and Conclusion
Based on the available data, both this compound and OICR-9429 are potent antagonists of the WDR5-MLL interaction. OICR-9429 demonstrates a higher binding affinity to WDR5 compared to this compound.[1][3]
A significant body of preclinical research exists for OICR-9429, demonstrating its efficacy in inhibiting the proliferation of various cancer cell lines, including those from AML, colon, and bladder cancers.[4][7][9] Importantly, studies have shown that OICR-9429 exhibits a degree of selectivity, being less cytotoxic to normal prostate and colon epithelial cells compared to their cancerous counterparts.[4][7] Furthermore, in vivo studies in bladder and ovarian cancer mouse models have indicated that OICR-9429 is well-tolerated at doses that produce anti-tumor effects, suggesting a favorable therapeutic window.[10][11] Specifically, it has been shown to suppress tumor growth and enhance the efficacy of chemotherapy without significant toxicity to normal tissues.[8][10]
In contrast, while this compound has been shown to effectively inhibit the MLL complex in biochemical assays and sensitize multidrug-resistant cancer cells to chemotherapy in vitro, there is a notable lack of publicly available in vivo efficacy and toxicity data.[5][6] Several review articles mention that WDR5 inhibitors, in general, appear to have low toxicity in normal cells, but specific preclinical safety and pharmacokinetic data for this compound are not readily accessible.[1][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WDR5 Inhibitors: Benchmarking WDR5-0103 Against Newer Generations
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in oncology and other fields. It acts as a scaffold protein, playing a pivotal role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The MLL complex is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute leukemias with MLL rearrangements.
WDR5-0103 was one of the first small-molecule inhibitors developed to target the interaction between WDR5 and MLL.[1] It competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes a conserved arginine-containing motif on MLL and other interacting proteins.[1] By occupying this site, this compound disrupts the WDR5-MLL interaction, leading to the inhibition of MLL's methyltransferase activity.[1]
Since the discovery of this compound, significant efforts have been made to develop newer generations of WDR5 inhibitors with improved potency, selectivity, and drug-like properties. These include more potent small molecules, peptidomimetics, and novel modalities such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of WDR5. This guide provides a comparative analysis of this compound against these newer generation inhibitors, presenting key experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of newer generation WDR5 inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited by differences in experimental conditions.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Inhibitor | Type | Target | Binding Affinity (Kd/Ki) | HMT Inhibition (IC50) | Assay Method |
| This compound | Small Molecule | WDR5-MLL Interaction | Kd: 450 nM[2] | 39 µM (trimeric MLL complex)[1] | ITC, In vitro HMT assay |
| OICR-9429 | Small Molecule | WDR5-MLL Interaction | Kd: 93 ± 28 nM[3][4] | - | ITC |
| MM-401 | Peptidomimetic | WDR5-MLL Interaction | Ki: <1 nM | - | Not Specified |
| MM-589 | Peptidomimetic | WDR5-MLL Interaction | Ki: <1 nM[5][6] | 12.7 nM[5][6] | Not Specified, AlphaLISA |
| C6 (WDR5-IN-4) | Small Molecule | WDR5 WIN Site | Kd: 0.1 nM[7][8] | - | Not Specified |
| MS67 | PROTAC | WDR5 Degrader | - | - | - |
Table 2: Cellular Activity of WDR5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Cellular Potency (GI50/IC50) | Assay Method |
| This compound | - | - | - | - |
| OICR-9429 | MV4;11 | MLL-rearranged AML | >30 µM (6-day treatment) | Cell Viability Assay |
| MM-589 | MV4;11 | MLL-rearranged AML | 0.25 µM[5] | Cell Growth Assay |
| MM-589 | MOLM-13 | MLL-rearranged AML | 0.21 µM[5] | Cell Growth Assay |
| C6 (WDR5-IN-4) | MV4;11 | MLL-rearranged AML | 3.2 µM[9] | Cell Proliferation Assay |
| MS67 | MV4;11 | MLL-rearranged AML | 0.008 µM (6-day treatment) | Cell Viability Assay |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
assessing the advantages of WDR5-0103 over pan-methyltransferase inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators, WDR5-0103 emerges as a highly selective and potent antagonist of the WDR5-MLL interaction, offering distinct advantages over broader pan-methyltransferase inhibitors. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the strategic benefits of targeting the WDR5-MLL axis for therapeutic intervention.
This compound distinguishes itself by its specific mechanism of action. Instead of directly targeting the catalytic domain of methyltransferase enzymes, a strategy employed by many pan-methyltransferase inhibitors, this compound disrupts a critical protein-protein interaction. It competitively binds to the WDR5-interacting (WIN) site on the WD40 repeat domain protein 5 (WDR5), preventing its association with Mixed-Lineage Leukemia (MLL) proteins.[1][2] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key mark for transcriptional activation.[1][3] By selectively inhibiting the MLL1 complex, this compound offers a more targeted approach to modulating gene expression compared to the widespread effects of pan-methyltransferase inhibitors that can impact numerous cellular processes.
Unveiling the Performance Gap: this compound vs. Pan-Methyltransferase Inhibitors
The superior selectivity of this compound translates into a more favorable therapeutic window with potentially fewer off-target effects. Pan-methyltransferase inhibitors, by their nature, can inhibit multiple methyltransferases, leading to unintended consequences. For instance, some pan-PRMT (protein arginine methyltransferase) inhibitors show activity against a range of PRMTs, and off-target effects on other protein classes like kinases have been reported.[4] In contrast, this compound has been shown to be highly selective, with no significant inhibitory activity against a panel of seven other methyltransferases.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of this compound and representative pan-methyltransferase inhibitors. It is important to note that the data is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.
| This compound | Target | Assay | IC50 / Kd | Reference |
| This compound | WDR5-MLL Interaction | Isothermal Titration Calorimetry (ITC) | Kd: 450 nM | |
| This compound | MLL1 Trimeric Complex | Histone Methyltransferase Assay | IC50: 39 ± 10 µM (at 0.125 µM MLL complex) | [1] |
| Pan-Methyltransferase Inhibitors (Examples) | Target(s) | Assay | IC50 | Reference |
| II757 (Pan-PRMT inhibitor) | PRMT1 | SAHH-coupled assay | 16.4 nM | |
| PRMT4 (CARM1) | Radioisotope assay | 5.05 nM | ||
| PRMT5 | Radioisotope assay | 18.2 nM | ||
| UNC0642 (G9a/GLP inhibitor) | G9a | In vitro assay | < 2.5 nM | |
| GLP | In vitro assay | < 2.5 nM | ||
| CPI-1205 (EZH2 inhibitor) | EZH2 | Biochemical assay | 2.0 nM | |
| EZH1 | Biochemical assay | 52 nM |
Visualizing the Mechanism of Action
The distinct mechanisms of this compound and pan-methyltransferase inhibitors can be visualized through the following signaling pathway diagrams.
Figure 1: this compound selectively disrupts the WDR5-MLL1 interaction.
Figure 2: Pan-methyltransferase inhibitors broadly target multiple enzymes.
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for critical experiments are provided below.
Histone Methyltransferase (HMT) Activity Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone substrate.
Materials:
-
Recombinant MLL1 complex (or other methyltransferase)
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound or pan-methyltransferase inhibitor
-
2x HMT assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl₂, 20 mM β-mercaptoethanol)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing HMT assay buffer, histone H3 substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the MLL1 complex and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the plate at 30°C for 1 hour.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.2 M ammonium (B1175870) bicarbonate to remove unincorporated radiolabel.
-
Air dry the paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay measures the disruption of the WDR5-MLL interaction by monitoring changes in the fluorescence polarization of a fluorescently labeled MLL peptide.
Materials:
-
Recombinant WDR5 protein
-
Fluorescently labeled MLL WIN-motif peptide (e.g., with FITC)
-
This compound
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Add a fixed concentration of the fluorescently labeled MLL peptide to each well of the 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of WDR5 protein to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
A decrease in polarization indicates the displacement of the fluorescent peptide from WDR5 by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target within a cellular environment by assessing changes in the thermal stability of the target protein.
Materials:
-
Cancer cell line of interest
-
This compound or pan-methyltransferase inhibitor
-
Cell lysis buffer with protease inhibitors
-
Antibodies against the target protein (e.g., WDR5 or specific methyltransferase)
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the melting curve of the target protein. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Figure 3: A logical workflow for assessing inhibitor performance.
Conclusion: The Strategic Advantage of Precision Targeting
In the pursuit of novel cancer therapeutics, the specificity of a drug is paramount. This compound exemplifies a precision-medicine approach by targeting a specific node in a critical oncogenic pathway. Its ability to selectively disrupt the WDR5-MLL interaction, thereby inhibiting a defined subset of histone methylation events, presents a clear advantage over the broad-spectrum activity of pan-methyltransferase inhibitors. This targeted approach is anticipated to result in a more favorable safety profile and a more predictable therapeutic outcome. The experimental data and protocols provided in this guide underscore the superior selectivity and distinct mechanism of this compound, positioning it as a valuable tool for research and a promising candidate for further drug development.
References
Safety Operating Guide
Proper Disposal Procedures for WDR5-0103: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of WDR5-0103, a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Disclaimer: This document provides general guidance based on available chemical properties and standard laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Chemical and Safety Data Summary
While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, the following information has been compiled from various chemical suppliers. This data should be used to inform a conservative approach to its handling and disposal, treating it as a potentially hazardous chemical waste.
| Property | Value |
| Chemical Name | 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester |
| Molecular Formula | C₂₁H₂₅N₃O₄ |
| Molecular Weight | 383.44 g/mol |
| CAS Number | 890190-22-4 |
| Physical Form | Solid |
| Intended Use | For laboratory research use only. Not for human or veterinary use.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the collection and disposal of this compound waste, including the pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or disposable spatulas, in a designated "Hazardous Waste" or "Chemical Waste" container.[2][3]
-
This container must be made of a compatible material, be in good condition with a secure lid, and be clearly labeled.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. For example, separate halogenated and non-halogenated solvent waste if applicable in your laboratory's procedures.[4]
-
The container must be leak-proof and have a screw-top cap.[3]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.[3] The rinsate from these washes must be collected as liquid hazardous waste.[3] After triple rinsing, the glassware can typically be washed according to standard laboratory procedures.
-
3. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste".[3]
-
The full chemical name: "this compound" and its components if in a solution. Avoid using abbreviations.[3]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure that the storage area is away from general traffic and that incompatible wastes are segregated to prevent accidental reactions.[5]
-
Keep waste containers closed at all times, except when adding waste.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling WDR5-0103
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for WDR5-0103, a potent antagonist of the WD repeat-containing protein 5 (WDR5). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental outcomes. This guide is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet (SDS).
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet for this compound indicates that it does not meet the criteria for classification as a hazardous substance under EC Directives, it is prudent to handle it with the care afforded to all potent, biologically active small molecules.[1] The toxicological properties of novel research chemicals are often not fully characterized. Therefore, a comprehensive risk assessment should be conducted before handling.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against accidental splashes. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when handling the solid compound or concentrated stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A fume hood is required when weighing the solid compound or preparing stock solutions to prevent inhalation of any fine particulates. |
Operational Plans: Handling, Storage, and Disposal
Proper operational procedures are critical for both safety and preserving the stability of this compound.
Handling and Storage
| Parameter | Recommendation |
| Storage of Solid Compound | Store at +4°C in a tightly sealed container.[2] |
| Storage of Stock Solutions | Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C. Solutions are generally stable for up to one month.[3] |
| Solution Preparation | When preparing stock solutions, use a chemical fume hood. For dissolution, sonication or gentle heating (up to 45°C) can be used to aid in dissolving the compound.[4] |
Quantitative Data for this compound:
| Property | Value |
| Molecular Weight | 383.44 g/mol [2] |
| CAS Number | 890190-22-4[2] |
| Solubility in DMSO | Up to 100 mM[2] |
| Solubility in Ethanol | Up to 50 mM[2] |
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for chemically contaminated sharps. |
Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Assay
This protocol details a key experiment to determine the inhibitory effect of this compound on the catalytic activity of the MLL (mixed-lineage leukemia) core complex.
Objective: To measure the IC50 value of this compound for the inhibition of MLL complex methyltransferase activity.
Materials:
-
Recombinant MLL core complex (trimeric: MLL, WDR5, RbBP5; or tetrameric: MLL, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.8, 5% glycerol, 5 mM DTT, 0.5 mM EDTA)[4]
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, combine the MLL core complex, histone H3 peptide substrate, and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 22°C for 1 hour.[4]
-
Termination of Reaction: Stop the reaction, typically by adding an acid or spotting the reaction mixture onto filter paper.
-
Quantification: Measure the incorporation of the [³H]-methyl group into the histone H3 peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. At a trimeric MLL complex concentration of 0.125 µM, this compound has been shown to inhibit MLL catalytic activity with an IC50 value of 39 ± 10 µM.
Visualizations
WDR5 Signaling Pathway
Caption: WDR5 as a scaffold for the MLL methyltransferase complex.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
